5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(4-aminophenyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5H,10H2,(H3,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRDVUFISVOFHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NN2)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical and Pharmacological Properties of 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine
Abstract
5-(4-Aminophenyl)-2H-pyrazol-3-ylamine is a key heterocyclic amine that has garnered significant attention in medicinal chemistry. As a disubstituted aminopyrazole, its structure represents a "privileged scaffold," frequently utilized in the design of targeted therapeutics, particularly kinase inhibitors. This technical guide provides a comprehensive overview of its fundamental basic properties, including its molecular identity, physicochemical characteristics, synthesis, and spectroscopic profile. Furthermore, it delves into the compound's pharmacological significance, exploring its role as a kinase inhibitor scaffold. Detailed, field-proven experimental protocols for its synthesis and a representative in vitro biological assay are provided to equip researchers and drug development professionals with the practical knowledge required for its application.
Molecular Identity and Physicochemical Profile
Understanding the core identity and physicochemical nature of 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine is foundational for its application in drug design and development. The molecule's structure, featuring two basic amino groups and a pyrazole ring, dictates its solubility, membrane permeability, and potential for forming critical interactions with biological targets.
The name 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine specifies a pyrazole ring with an amino group at position 3 and a 4-aminophenyl group at position 5. Due to prototropic tautomerism, this compound exists as a mixture of tautomers, including 3-(4-Aminophenyl)-1H-pyrazol-5-amine, and is often named interchangeably in literature.[1] For consistency, this guide will use the title compound's name.
Table 1: Chemical Identifiers and Core Properties
| Parameter | Value | Source |
|---|---|---|
| IUPAC Name | 5-(4-aminophenyl)-1H-pyrazol-3-amine | N/A |
| Synonyms | 3-(4-Aminophenyl)-1H-pyrazol-5-amine | |
| CAS Number | 204377-42-8 (Tautomer) | N/A |
| Molecular Formula | C₉H₁₀N₄ |
| Molecular Weight | 174.20 g/mol | |
The basicity of the molecule is a critical parameter. The two amino groups and the pyrazole nitrogen atoms are all potential sites for protonation. The predicted pKa values are crucial for designing salt formation strategies to improve solubility and for understanding physiological behavior. The lipophilicity, indicated by logP, suggests how the molecule will partition between aqueous and lipid environments, a key factor in predicting cell permeability and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Table 2: Predicted Physicochemical Data
| Parameter | Predicted Value | Significance in Drug Development |
|---|---|---|
| Boiling Point | 498.6 ± 35.0 °C | Indicates low volatility; relevant for formulation and stability. |
| Density | 1.331 ± 0.06 g/cm³ | Physical property for formulation and process chemistry. |
| pKa | 15.33 ± 0.10 | Influences solubility, receptor binding (ionic interactions), and formulation. |
| logP | ~0.3 - 1.0 | Predicts lipophilicity and potential for membrane permeability. |
Note: Data is based on computational predictions from chemical databases and may vary from experimental values.[2]
Synthesis and Spectroscopic Characterization
The synthesis of 3,5-disubstituted aminopyrazoles is well-established, offering robust and versatile routes for generating this core scaffold.[3] The most common and efficient method involves the condensation of a β-ketonitrile with hydrazine.[4][5] This reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular cyclization onto the nitrile group to form the 5-aminopyrazole ring.[4][5]
Synthetic Workflow
The synthesis of 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine typically starts from 4-aminoacetophenone. This is first converted to a β-ketonitrile, 3-(4-aminophenyl)-3-oxopropanenitrile, which then undergoes cyclization with hydrazine hydrate. An alternative, often preferred route, involves using a nitro-substituted precursor, which is reduced in the final step to yield the desired diamine. This avoids potential side reactions with the unprotected aniline.
Caption: General synthetic workflow for 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine.
Detailed Synthesis Protocol (Reduction Method)
This protocol describes the final reduction step for the synthesis of the title compound from its nitro-precursor.[6][7]
Materials:
-
5-amino-3-(4-nitrophenyl)-1H-pyrazole-1-carboxamidine hydrochloride (or similar nitro-precursor)
-
Methanol (MeOH)
-
10% Palladium on Carbon (Pd/C)
-
Hydrogen (H₂) gas supply or Hydrazine Hydrate
-
4N HCl in Dioxane (for salt formation, optional)
-
Ethanol (EtOH)
-
Diethyl Ether
Procedure:
-
Setup: In a flask suitable for hydrogenation, dissolve the nitro-precursor (e.g., 0.24 g) in methanol (40 mL).[6]
-
Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas. Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or normal pressure) at room temperature.[6]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 30 minutes to a few hours).[6]
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol.
-
Isolation: Combine the filtrates and remove the solvent by rotary evaporation under reduced pressure.[6]
-
Purification/Recrystallization: The resulting residue can be recrystallized from a suitable solvent system, such as ethanol-ether, to yield the purified 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine.[6]
Causality: The choice of Pd/C as a catalyst is standard for the efficient and clean reduction of aromatic nitro groups to anilines under hydrogen. Methanol is an excellent solvent for both the starting material and the product, facilitating the reaction. Filtration through Celite is crucial for the complete and safe removal of the pyrophoric palladium catalyst.
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.
-
¹H NMR (DMSO-d₆): Protons on the phenyl ring will typically appear as two doublets in the aromatic region (~6.5-7.5 ppm). The pyrazole C4-H proton will appear as a singlet (~5.5-6.0 ppm). The amine protons (-NH₂) will present as broad singlets, with chemical shifts that can vary depending on concentration and temperature.
-
¹³C NMR (DMSO-d₆): Expect signals for the five distinct aromatic carbons of the phenyl ring and the three carbons of the pyrazole ring. The carbon bearing the amino group (C3) and the phenyl-substituted carbon (C5) will be key identifiers.
-
Mass Spectrometry (ESI+): The compound should show a prominent [M+H]⁺ ion at m/z ≈ 175.10, corresponding to the protonated molecular formula C₉H₁₁N₄⁺.
Pharmacological Significance and Mechanism of Action
The aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors.[8][9][10] Kinases are a large family of enzymes that play critical roles in cell signaling, and their aberrant activity is a hallmark of many diseases, including cancer and inflammatory disorders.[11][12]
The Aminopyrazole Scaffold in Kinase Inhibition
The aminopyrazole core acts as a bioisostere for adenine, the core component of adenosine triphosphate (ATP). Its structure allows it to form a specific hydrogen bonding pattern with the "hinge" region of the kinase ATP-binding pocket, a critical interaction for potent inhibition.[8]
-
The pyrazole N1-H and the 3-amino group typically act as a bidentate hydrogen bond donor-acceptor pair, mimicking the N1 and N6 amine of adenine.
-
The phenyl group at the C5 position extends into a hydrophobic pocket, providing opportunities for further optimization to enhance potency and selectivity against specific kinases.[8]
Derivatives of this scaffold have been developed as potent inhibitors of numerous kinases, including Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and AXL kinase.[8][11][12]
Caption: ATP-competitive inhibition by an aminopyrazole scaffold.
Mechanism of Action
As an ATP-competitive inhibitor, a drug molecule based on the 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine scaffold would occupy the ATP-binding site of a target kinase. This prevents the binding of endogenous ATP, thereby blocking the phosphotransferase reaction that is essential for downstream signal transduction. This inhibition can halt cellular processes that rely on the kinase's activity, such as proliferation, migration, and survival, making it an effective strategy for anticancer therapy.[12]
Experimental Protocols for Biological Evaluation
To assess the potential of a compound like 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine as a kinase inhibitor, a robust in vitro kinase assay is the first critical step. This protocol outlines a generic, non-radioactive assay format suitable for initial screening.
In Vitro Kinase Assay Workflow
Caption: Workflow for a typical in vitro kinase inhibition assay.
Detailed Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a generalized example. Specific concentrations and incubation times must be optimized for each kinase-substrate pair.[13][14]
Materials:
-
Target Kinase (recombinant)
-
Kinase Substrate (specific peptide or protein)
-
Kinase Buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT)[14]
-
Adenosine Triphosphate (ATP)
-
Test Compound: 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine, dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes and a plate reader capable of luminescence detection
Procedure:
-
Compound Plating: Create a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold dilution series is prepared. Pipette a small volume (e.g., 1 µL) of each dilution into the assay plate wells. Include DMSO-only wells as a "no inhibition" control.
-
Kinase/Substrate Addition: Prepare a master mix of the kinase and its substrate in kinase buffer.[13] Add this mixture to all wells containing the test compound.
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 15-30 minutes. This allows the inhibitor to bind to the kinase before the reaction starts.
-
Reaction Initiation: Prepare an ATP solution in kinase buffer at a concentration near its Km for the specific kinase. Add the ATP solution to all wells to start the phosphorylation reaction.[13]
-
Kinase Reaction: Incubate the plate at the optimal temperature (e.g., 30°C or room temperature) for the optimized reaction time (e.g., 60 minutes).
-
ADP Detection: Stop the reaction by adding the ADP-Glo™ Reagent as per the manufacturer's instructions. This reagent simultaneously terminates the kinase reaction and depletes the remaining ATP.
-
Luminescence Generation: Add the Kinase Detection Reagent. This converts the ADP generated by the kinase reaction into a luminescent signal. Incubate in the dark for 30-60 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The amount of ADP generated is proportional to kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Self-Validation and Trustworthiness: This protocol includes essential controls: a "no inhibition" (0% inhibition) control with DMSO and a "maximum inhibition" (100% inhibition) control without kinase or ATP. The quality of the assay is assessed by calculating the Z'-factor, which should be ≥ 0.5 for a robust assay.
Safety and Handling
5-(4-Aminophenyl)-2H-pyrazol-3-ylamine is classified as an acute toxicant if swallowed (Hazard Class: Acute Tox. 4 Oral). Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
5-(4-Aminophenyl)-2H-pyrazol-3-ylamine is a fundamentally important molecular scaffold with proven utility in drug discovery. Its basic properties, characterized by two amine groups and a pyrazole core, make it an ideal starting point for creating potent and selective kinase inhibitors. The straightforward synthesis and well-understood structure-activity relationships provide a solid foundation for further development. The protocols and data presented in this guide offer researchers a comprehensive resource for synthesizing, characterizing, and evaluating this versatile compound in their drug development programs.
References
- 1. mdpi.com [mdpi.com]
- 2. 5-(4-AMINO-PHENYL)-2H-PYRAZOL-3-YLAMINE | 60706-60-7 [amp.chemicalbook.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
- 5. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 6. prepchem.com [prepchem.com]
- 7. prepchem.com [prepchem.com]
- 8. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. In vitro kinase assay [protocols.io]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the chemical compound 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine, a molecule of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical structure, proper IUPAC nomenclature, tautomeric properties, a detailed synthesis protocol, and its potential applications as a scaffold for the development of novel therapeutics.
Chemical Structure and Nomenclature: Understanding the Fundamentals
5-(4-Aminophenyl)-2H-pyrazol-3-ylamine is a substituted pyrazole. The core of the molecule is a pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This ring is substituted at two key positions:
-
Position 5: An aminophenyl group, which is a benzene ring substituted with an amino (-NH₂) group.
-
Position 3: An amino (-NH₂) group.
A critical aspect of this molecule's structure is annular tautomerism , a common phenomenon in pyrazoles. This means the hydrogen atom on the pyrazole ring's nitrogen can readily move between the two nitrogen atoms (N1 and N2). This results in two tautomeric forms that are in equilibrium: 5-(4-aminophenyl)-1H-pyrazol-3-amine and 3-(4-aminophenyl)-1H-pyrazol-5-amine . For the purposes of clarity and consistency with IUPAC naming conventions, this guide will primarily refer to the compound as 5-(4-aminophenyl)-1H-pyrazol-3-amine , while acknowledging the existence and importance of its tautomeric form.
The IUPAC name for this compound is 5-(4-aminophenyl)-1H-pyrazol-3-amine . It is also known by its CAS Registry Number: 60706-60-7 .
Caption: Chemical structure of 5-(4-aminophenyl)-1H-pyrazol-3-amine.
Synthesis Protocol: A Validated Experimental Workflow
The synthesis of 5-(4-aminophenyl)-1H-pyrazol-3-amine can be achieved through a two-step process involving the formation of a nitro-substituted pyrazole precursor, followed by the reduction of the nitro group to an amine. This method is reliable and provides a good yield of the final product.
Step 1: Synthesis of the Nitro Precursor, 5-(4-Nitrophenyl)-1H-pyrazol-3-amine
The initial step involves a condensation reaction between 4-nitroacetophenone, an appropriate activating agent (such as N,N-dimethylformamide dimethyl acetal), and hydrazine hydrate.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitroacetophenone (1 equivalent) in N,N-dimethylformamide dimethyl acetal (1.2 equivalents).
-
Reaction Execution: Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Hydrazine Addition: After cooling the reaction mixture to room temperature, add hydrazine hydrate (1.5 equivalents) dropwise while stirring.
-
Cyclization: Heat the mixture to reflux for an additional 4-6 hours to facilitate the cyclization and formation of the pyrazole ring.
-
Work-up and Isolation: Upon completion of the reaction, cool the mixture and pour it into ice-cold water. The precipitated solid is collected by filtration, washed with water, and then recrystallized from a suitable solvent such as ethanol to yield pure 5-(4-nitrophenyl)-1H-pyrazol-3-amine.
Step 2: Reduction of 5-(4-Nitrophenyl)-1H-pyrazol-3-amine to 5-(4-Aminophenyl)-1H-pyrazol-3-amine
The final step is the reduction of the nitro group on the phenyl ring to an amino group. A common and effective method for this transformation is catalytic hydrogenation.
Experimental Protocol:
-
Reaction Setup: In a hydrogenation vessel, suspend 5-(4-nitrophenyl)-1H-pyrazol-3-amine (1 equivalent) in a suitable solvent, such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C, approximately 5-10 mol%).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously at room temperature. The reaction is typically complete within 2-4 hours. Monitor the reaction progress by TLC.
-
Catalyst Removal: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Isolation of Final Product: Evaporate the solvent from the filtrate under reduced pressure. The resulting solid residue is the desired product, 5-(4-aminophenyl)-1H-pyrazol-3-amine. Further purification can be achieved by recrystallization if necessary.
Caption: Workflow for the synthesis of 5-(4-aminophenyl)-1H-pyrazol-3-ylamine.
Physicochemical Properties and Characterization Data
Accurate characterization of 5-(4-aminophenyl)-1H-pyrazol-3-amine is essential for its use in research and development. The following table summarizes key physicochemical properties, compiled from available literature on closely related analogs and theoretical predictions. It is important to note that experimental values for this specific compound may vary slightly.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₄ | Calculated |
| Molecular Weight | 174.20 g/mol | Calculated |
| Appearance | Off-white to light yellow solid | |
| Melting Point | Approx. 104 °C (for 3-(4-aminophenyl)-pyrazole) | [1] |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | Inferred from similar structures |
Spectroscopic Data (Predicted and based on analogs):
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the aminophenyl group (typically two doublets in the range of δ 6.5-7.5 ppm), a singlet for the pyrazole C4-H, and broad singlets for the three amino (NH₂) protons and the pyrazole NH proton, which may be exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the pyrazole ring and the aminophenyl ring. The carbon atoms attached to the nitrogen atoms will appear at characteristic chemical shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations for the primary amino groups and the pyrazole NH in the region of 3200-3500 cm⁻¹. C-N stretching bands and aromatic C-H and C=C stretching vibrations will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 174.20).
Applications in Drug Discovery and Medicinal Chemistry
The 5-aminopyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine serves as a versatile building block for the synthesis of a wide range of fused heterocyclic systems, which are of great interest in drug discovery.
The presence of two reactive amino groups and the pyrazole ring's nitrogen atoms allows for diverse chemical modifications, enabling the generation of large libraries of compounds for high-throughput screening. These modifications can be directed towards developing molecules with specific pharmacological activities.
Potential Therapeutic Areas:
-
Kinase Inhibitors: The aminopyrazole core is a key component of many kinase inhibitors used in cancer therapy. The amino groups can form crucial hydrogen bonds with the hinge region of the kinase active site.
-
Antimicrobial Agents: Fused pyrazole derivatives have shown promising antibacterial and antifungal activities.
-
Central Nervous System (CNS) Agents: Certain pyrazole-containing compounds have been investigated for their potential as anxiolytics, antidepressants, and anticonvulsants.
-
Anti-inflammatory Agents: The pyrazole scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs).
Caption: Applications of 5-(4-aminophenyl)-1H-pyrazol-3-ylamine in medicinal chemistry.
Conclusion
5-(4-Aminophenyl)-2H-pyrazol-3-ylamine is a chemically significant molecule with a rich potential for derivatization and application in drug discovery. Its straightforward synthesis, coupled with the versatility of the aminopyrazole scaffold, makes it an attractive starting material for the development of novel therapeutic agents. A thorough understanding of its structure, tautomerism, and reactivity is paramount for researchers and scientists working in the field of medicinal chemistry. This guide provides a solid foundation for further exploration and utilization of this valuable chemical entity.
References
An In-Depth Technical Guide to 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine: A Privileged Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 5-(4-aminophenyl)-2H-pyrazol-3-ylamine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. We will delve into its fundamental chemical and physical properties, explore established synthetic routes, and critically analyze its role as a versatile building block for the development of targeted therapeutics. The guide will further detail the known biological activities of derivatives, with a particular focus on their applications as kinase inhibitors in oncology and inflammatory diseases. This document is intended to serve as a valuable resource for researchers actively engaged in the design and synthesis of novel bioactive molecules.
Core Compound Identification and Properties
Chemical Identity:
-
Systematic Name: 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine
-
Synonyms: 5-(4-aminophenyl)-1H-pyrazol-3-amine, 3-(4-aminophenyl)-1H-pyrazol-5-amine
-
CAS Number: 60706-60-7
-
Molecular Formula: C₉H₁₀N₄
-
Molecular Weight: 174.20 g/mol
Physicochemical Properties:
| Property | Value/Description | Source/Method |
| Appearance | Expected to be a solid, potentially off-white to light brown powder. | |
| Melting Point | Not reported. Varies significantly with substitution on the pyrazole and phenyl rings in related compounds. | |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. Limited solubility in water. | |
| pKa | The presence of two amino groups and the pyrazole ring suggests multiple pKa values. The anilino amine is expected to be less basic than the pyrazole amine due to resonance. | |
| LogP | The calculated LogP (cLogP) suggests moderate lipophilicity, a key parameter in drug-likeness. |
Synthesis and Chemical Reactivity
The synthesis of 5-(4-aminophenyl)-2H-pyrazol-3-ylamine typically proceeds through the reduction of its nitro-analogue, 5-(4-nitrophenyl)-2H-pyrazol-3-ylamine. This common and efficient strategy is a cornerstone of aromatic amine synthesis.
Synthetic Workflow:
Caption: General synthetic pathway to 5-(4-aminophenyl)-2H-pyrazol-3-ylamine.
Detailed Synthetic Protocol (Adapted from similar syntheses):
Step 1: Synthesis of 3-(4-nitrophenyl)-1H-pyrazole
A common route to the pyrazole core is the condensation of a β-diketone or a related precursor with hydrazine. For the synthesis of the nitro-precursor, 4'-nitroacetophenone can be used as a starting material.
Step 2: Reduction to 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine
-
Reagents and Solvents:
-
5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine
-
Reducing agent: e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation (H₂ gas with Palladium on carbon, Pd/C).
-
Solvent: e.g., Ethanol, Methanol, or Ethyl acetate.
-
Acid (for SnCl₂ reduction): Concentrated Hydrochloric acid.
-
Base (for work-up): e.g., Sodium hydroxide or Sodium bicarbonate solution.
-
-
Procedure (Illustrative example with SnCl₂):
-
Dissolve 5-(4-nitrophenyl)-2H-pyrazol-3-ylamine in a suitable solvent such as ethanol.
-
Add an excess of Tin(II) chloride dihydrate and concentrated hydrochloric acid.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic.
-
The product will precipitate out of the solution.
-
Filter the solid, wash with water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Chemical Reactivity:
The two primary amino groups and the pyrazole ring endow 5-(4-aminophenyl)-2H-pyrazol-3-ylamine with a rich chemical reactivity, making it a valuable scaffold for combinatorial chemistry and the synthesis of compound libraries. The amino group on the phenyl ring behaves as a typical aniline, while the amino group on the pyrazole ring has its own distinct reactivity. This differential reactivity can be exploited for selective functionalization.
Spectroscopic Characterization
-
¹H NMR:
-
A singlet for the pyrazole C-H proton.
-
Aromatic protons of the phenyl ring will appear as two doublets (an AA'BB' system).
-
Broad singlets for the NH₂ protons, which are exchangeable with D₂O.
-
A broad singlet for the pyrazole N-H proton, also exchangeable with D₂O.
-
-
¹³C NMR:
-
Signals corresponding to the carbon atoms of the pyrazole ring.
-
Signals for the four distinct carbon environments in the p-substituted phenyl ring.
-
-
Infrared (IR) Spectroscopy:
-
N-H stretching vibrations for the primary amines in the range of 3200-3500 cm⁻¹.
-
C=C and C=N stretching vibrations characteristic of the aromatic and pyrazole rings in the 1400-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) would be observed at m/z = 174.20.
-
Biological Significance and Drug Discovery Applications
The 5-aminopyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets with high affinity. This is largely attributed to its capacity to act as both a hydrogen bond donor and acceptor. The aminophenyl-pyrazole core, in particular, has been extensively utilized in the development of kinase inhibitors.
Kinase Inhibition:
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The ATP-binding site of many kinases provides a pocket that can be effectively targeted by small molecule inhibitors. The aminopyrazole scaffold is adept at forming key hydrogen bond interactions within this ATP-binding site.
Caption: Schematic representation of potential hydrogen bonding interactions of an aminophenyl-pyrazole scaffold within a kinase ATP binding site.
Derivatives of 5-(4-aminophenyl)-2H-pyrazol-3-ylamine have been investigated as inhibitors of a wide range of kinases, including:
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers. Several 5-amino-1H-pyrazole-4-carboxamide derivatives have been developed as potent pan-FGFR inhibitors.
-
c-Jun N-terminal Kinase (JNK): JNKs are involved in stress signaling pathways and are targets for neurodegenerative and inflammatory diseases.
-
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): IRAK4 is a key mediator in innate immunity, and its inhibition is a promising strategy for treating inflammatory diseases.[1]
-
Epidermal Growth Factor Receptor (EGFR): While not the most common scaffold for EGFR inhibitors, aminopyrazole derivatives have been explored for this target.
Experimental Protocols for Biological Evaluation:
In Vitro Kinase Inhibition Assay (General Protocol):
-
Reagents: Recombinant kinase, appropriate substrate, ATP, and the test compound (5-(4-aminophenyl)-2H-pyrazol-3-ylamine derivative).
-
Procedure:
-
A reaction mixture containing the kinase, substrate, and buffer is prepared.
-
The test compound is added at various concentrations.
-
The reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of product formed (phosphorylated substrate) is quantified. This can be done using various methods, such as radioisotope incorporation, fluorescence-based assays, or antibody-based detection (e.g., ELISA).
-
-
Data Analysis: The IC₅₀ value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) is calculated from the dose-response curve.
Cell-Based Proliferation Assay (e.g., MTT Assay):
-
Cell Culture: Cancer cell lines with known kinase dependencies are cultured in appropriate media.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compound.
-
After a set incubation period (e.g., 72 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.
-
-
Data Analysis: The GI₅₀ or IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Future Perspectives and Conclusion
5-(4-Aminophenyl)-2H-pyrazol-3-ylamine is a highly valuable and versatile scaffold in modern drug discovery. Its synthetic accessibility and the tunable nature of its derivatives make it an attractive starting point for the development of novel therapeutics. The demonstrated success of aminopyrazole-based compounds as kinase inhibitors underscores the potential of this core structure.
Future research will likely focus on:
-
Improving Kinase Selectivity: Designing derivatives that can selectively target specific kinases to minimize off-target effects and improve the therapeutic window.
-
Overcoming Drug Resistance: Developing next-generation inhibitors that are active against mutant forms of kinases that confer resistance to existing therapies.
-
Exploring New Biological Targets: Investigating the potential of aminophenyl-pyrazole derivatives to modulate other classes of enzymes and receptors.
-
Optimizing Pharmacokinetic Properties: Fine-tuning the physicochemical properties of these compounds to enhance their absorption, distribution, metabolism, and excretion (ADME) profiles for in vivo efficacy.
References
An In-Depth Technical Guide to the Synthesis of 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine from Chalcone-Related Precursors
Abstract
This technical guide provides a comprehensive overview of scientifically robust synthetic pathways for producing 5-(4-aminophenyl)-2H-pyrazol-3-ylamine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. While direct cyclization of a simple chalcone to yield this specific 3-aminopyrazole is not a standard transformation, this whitepaper details a validated, multi-step pathway originating from common chalcone precursors. The primary route discussed involves the synthesis of a key β-ketonitrile intermediate, followed by cyclocondensation and a terminal functional group modification. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and critically evaluate alternative strategies. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and reliable approach to the synthesis of this valuable molecule.
Part 1: Introduction to the 3,5-Disubstituted Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in pharmaceutical sciences, forming the core of numerous approved drugs, including the anti-inflammatory agent Celecoxib and the phosphodiesterase inhibitor Sildenafil.[1][2] The specific substitution pattern of 5-aryl-3-aminopyrazoles, such as the target molecule 5-(4-aminophenyl)-2H-pyrazol-3-ylamine, imparts a unique combination of hydrogen bond donors and acceptors, making it a highly attractive pharmacophore for designing inhibitors of kinases, reductases, and other enzymes.
Chalcones, or 1,3-diaryl-2-propen-1-ones, are versatile precursors in heterocyclic synthesis.[3][4] Their α,β-unsaturated ketone moiety serves as a highly reactive 1,3-dielectrophilic synthon, most commonly undergoing cyclocondensation with hydrazine derivatives to form pyrazolines and, subsequently, pyrazoles.[3] The conventional reaction of a chalcone with hydrazine hydrate, however, yields a pyrazole whose substituent at the 3-position is derived from the aryl group attached to the chalcone's carbonyl carbon.[2] Synthesizing a 3-amino substituted pyrazole directly from a simple chalcone is therefore non-trivial and requires a more nuanced strategy.
This guide focuses on a reliable and reproducible pathway that leverages the same starting materials used in chalcone synthesis to construct a more suitable intermediate for achieving the desired 3-amino substitution pattern.
Part 2: Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis of 5-(4-aminophenyl)-2H-pyrazol-3-ylamine reveals the most common and efficient disconnection approach for 3-aminopyrazoles. This involves breaking the pyrazole ring across the N1-C5 and N2-C3 bonds, leading to a hydrazine component and a three-carbon β-ketonitrile synthon.
The central challenge is to devise a synthetic pathway that begins with precursors typically used for chalcone synthesis (an acetophenone and a benzaldehyde derivative) and leads to the target molecule. Our primary strategy, therefore, circumvents the direct use of a chalcone intermediate in favor of transforming a chalcone precursor into the required β-ketonitrile.
References
- 1. Electrochemically enabled oxidative aromatization of pyrazolines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00671A [pubs.rsc.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 4. ijrpc.com [ijrpc.com]
"5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine" mechanism of formation
An In-depth Technical Guide to the Formation Mechanism of 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine
Executive Summary
This technical guide provides a comprehensive examination of the predominant mechanism for the chemical synthesis of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 5-aminopyrazole scaffold is a privileged structure found in numerous biologically active agents.[1][2] Understanding its formation is critical for the rational design and synthesis of novel therapeutics. This document elucidates the widely accepted reaction pathway involving the condensation of a β-ketonitrile with hydrazine, offering a step-by-step mechanistic breakdown, a detailed experimental protocol, and expert insights into the causality behind the procedural choices.
Introduction: The Significance of the 5-Aminopyrazole Scaffold
The 5-aminopyrazole core is a fundamental building block in the synthesis of a vast array of heterocyclic compounds.[2] Its derivatives have demonstrated a wide spectrum of biological activities, including applications as kinase inhibitors, antibacterial agents, and antagonists for various receptors.[1] The title compound, this compound, features two primary amine groups, offering versatile handles for further chemical modification and functionalization, making it a valuable intermediate for constructing complex molecular architectures and libraries of potential drug candidates.[3] This guide focuses on the most versatile and common method for its synthesis: the reaction between a β-ketonitrile and hydrazine.[1][4]
Core Synthesis Strategy: β-Ketonitrile and Hydrazine Condensation
The most robust and widely employed method for synthesizing 5-aminopyrazoles is the condensation reaction between a β-ketonitrile and hydrazine or a hydrazine derivative.[2][4] For the target molecule, the specific precursors are:
-
3-(4-aminophenyl)-3-oxopropanenitrile (also known as 4-aminobenzoylacetonitrile): This β-ketonitrile provides the C3, C4, and C5 atoms of the pyrazole ring, along with the appended 4-aminophenyl group.
-
Hydrazine Hydrate (N₂H₄·H₂O) : This reagent provides the two nitrogen atoms (N1 and N2) required to form the pyrazole heterocycle.
The reaction proceeds via a nucleophilic addition-elimination to form a hydrazone intermediate, which then undergoes a key intramolecular cyclization onto the nitrile group to construct the pyrazole ring.[4]
Detailed Reaction Mechanism of Formation
The formation of this compound is a sequential process involving two primary stages: hydrazone formation and intramolecular cyclization. The driving force for the reaction is the formation of a thermodynamically stable, aromatic heterocyclic ring system.
Stage 1: Nucleophilic Attack and Hydrazone Formation
The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of hydrazine onto the electrophilic carbonyl carbon of 3-(4-aminophenyl)-3-oxopropanenitrile.[4] This step is analogous to standard imine formation from aldehydes and ketones.[5]
-
Nucleophilic Attack: The lone pair of electrons on one of the hydrazine nitrogen atoms attacks the electron-deficient carbonyl carbon. This breaks the C=O pi bond, pushing electrons onto the oxygen atom and forming a tetrahedral intermediate known as a carbinolamine.
-
Proton Transfer: A proton is transferred from the newly bonded nitrogen to the oxygen atom, creating a neutral hydroxyl group and a positively charged nitrogen.
-
Dehydration: The hydroxyl group is protonated by an acid catalyst (often adventitious or the solvent itself), turning it into a good leaving group (H₂O). The lone pair on the adjacent nitrogen atom then forms a double bond with the carbon, expelling the water molecule.
-
Deprotonation: A base (e.g., solvent or another hydrazine molecule) removes a proton from the nitrogen, yielding the neutral 3-(4-aminophenyl)-3-(hydrazono)propanenitrile intermediate and regenerating the catalyst.
Stage 2: Intramolecular Cyclization and Aromatization
The second stage is the critical ring-forming step, where the molecule cyclizes to form the five-membered pyrazole ring.
-
Intramolecular Nucleophilic Attack: The terminal -NH₂ group of the hydrazone intermediate now acts as an internal nucleophile. Its lone pair of electrons attacks the electrophilic carbon of the nitrile (-C≡N) group. This step is the key to forming the heterocyclic ring.
-
Tautomerization and Aromatization: The resulting five-membered ring contains an exocyclic imine and an endocyclic C=N bond. A series of proton transfers, known as tautomerization, occurs to rearrange the bonds. This process converts the imine into an amine and establishes a conjugated system of double bonds within the ring, resulting in the formation of the stable, aromatic pyrazole core. The final product, this compound, is thus formed.
The overall mechanism is visualized in the diagram below.
Caption: Figure 1: Reaction Mechanism for the Formation of 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine
Experimental Protocol and Methodologies
The following protocol is a representative procedure for the synthesis, adapted from established methods for analogous 5-aminopyrazoles.[6]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
| 3-(4-aminophenyl)-3-oxopropanenitrile | 160.17 | 1.60 g | 1.0 |
| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 0.94 mL | 1.5 |
| Ethanol (200 proof) | 46.07 | 20 mL | - |
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-(4-aminophenyl)-3-oxopropanenitrile (1.60 g, 10.0 mmol).
-
Solvent Addition: Add ethanol (20 mL) to the flask and stir the mixture to form a suspension.
-
Reagent Addition: While stirring, add hydrazine hydrate (0.94 mL, ~15.0 mmol, 1.5 equiv.) to the suspension dropwise at room temperature.
-
Expert Insight: Using a slight excess of hydrazine hydrate ensures complete consumption of the limiting β-ketonitrile starting material and helps drive the reaction to completion.
-
-
Heating and Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) using a heating mantle. Maintain the reflux with continuous stirring for 4-6 hours.
-
Expert Insight: Heating provides the necessary activation energy for both the dehydration step in hydrazone formation and the subsequent intramolecular cyclization. Ethanol is an excellent solvent as it readily dissolves hydrazine and has an appropriate boiling point for the reaction.
-
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 7:3), observing the disappearance of the starting material spot.
-
Cooling and Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Further cooling in an ice bath may enhance the precipitation of the product.
-
Isolation: Collect the precipitated solid by vacuum filtration through a Büchner funnel.
-
Washing: Wash the solid product with a small amount of cold ethanol to remove any unreacted hydrazine and other soluble impurities.
-
Drying: Dry the product under vacuum to yield this compound as a solid.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and proton/carbon environments.
-
Mass Spectrometry (MS): To confirm the molecular weight (C₉H₁₀N₄, MW: 174.20).[7]
-
Infrared Spectroscopy (IR): To identify key functional groups, such as N-H stretches for the amine and pyrazole NH, and the absence of the starting material's C=O and C≡N stretches.
Caption: Figure 2: Experimental Workflow for Synthesis
Conclusion
The synthesis of this compound via the condensation of 3-(4-aminophenyl)-3-oxopropanenitrile and hydrazine hydrate is a highly efficient and reliable method. The mechanism is a classic example of heterocyclic ring formation, proceeding through a well-defined hydrazone intermediate followed by an irreversible intramolecular cyclization and aromatization. This pathway is fundamental to the synthesis of a wide range of 5-aminopyrazole derivatives, providing a robust platform for researchers in medicinal chemistry and materials science to generate novel and functionalized molecules.
References
- 1. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 4. soc.chim.it [soc.chim.it]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 5-O-TOLYL-2H-PYRAZOL-3-YLAMINE synthesis - chemicalbook [chemicalbook.com]
- 7. calpaclab.com [calpaclab.com]
Spectroscopic Characterization of 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine: A Technical Guide for Researchers
Introduction
5-(4-Aminophenyl)-2H-pyrazol-3-ylamine, a molecule featuring a diaminopyrazole core linked to a phenylamine moiety, represents a significant scaffold in medicinal chemistry. The aminopyrazole motif is a well-established pharmacophore found in a variety of therapeutic agents, including kinase inhibitors and anti-inflammatory drugs. The presence of two primary amine groups and the pyrazole ring's unique electronic properties make this compound a versatile building block for the synthesis of novel drug candidates. A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and the rational design of new derivatives.
This in-depth technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine. In the absence of a complete, formally published dataset for this specific molecule, this guide leverages expert interpretation of spectroscopic data from closely related structural analogs to provide a robust and scientifically grounded characterization.
Molecular Structure and Tautomerism
The structure of 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine, with the systematic numbering used for spectral assignments, is presented below. It is crucial to recognize that pyrazole systems can exist as a mixture of tautomers. For 5-substituted-2H-pyrazol-3-ylamines, the tautomeric equilibrium between the 3-amino and 5-amino forms is a key consideration. The predominant tautomer can be influenced by the solvent and the electronic nature of the substituents. For the purpose of this guide, we will consider the tautomer shown, which is expected to be a major contributor.
A Senior Application Scientist's Guide to the Crystal Structure Analysis of Aminophenyl Pyrazole Derivatives in Drug Discovery
Foreword: From Bench to Beamline and Beyond
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is both an art and a science. The aminophenyl pyrazole core, a privileged structure in medicinal chemistry, has emerged as a powerhouse, yielding compounds with a wide spectrum of biological activities, including potent kinase inhibition.[1][2][3][4][5][6] However, to truly unlock the potential of these derivatives, we must move beyond two-dimensional representations and delve into the precise three-dimensional architecture that governs their interactions with biological targets. This is the realm of single-crystal X-ray diffraction—a technique that provides an unparalleled atomic-level view of molecular structure.
This in-depth technical guide is born from years of experience at the intersection of chemistry, crystallography, and drug discovery. It is not a rigid manual but a curated journey through the workflow of crystal structure analysis, tailored specifically for aminophenyl pyrazole derivatives. We will explore not just the "how" but, more importantly, the "why" behind each experimental choice, empowering you to navigate the path from a powdered sample to a refined, validated crystal structure with confidence and scientific rigor.
Part 1: The Genesis of a Crystal - Mastering the Art of Crystallization
The entire process of crystal structure analysis hinges on a single, often elusive, prerequisite: a high-quality single crystal. For small organic molecules like aminophenyl pyrazole derivatives, obtaining such a crystal is frequently the most significant bottleneck.[7] The goal is to coax molecules, which are in a state of high entropy in solution, into a highly ordered, three-dimensional lattice. This is achieved by slowly inducing a state of supersaturation.
Causality in Crystallization: Choosing Your Path
The choice of crystallization method is dictated by the physicochemical properties of your aminophenyl pyrazole derivative, particularly its solubility profile in various solvents. A preliminary solubility screen is therefore a non-negotiable first step. The ideal solvent is one in which your compound is sparingly soluble at room temperature but readily soluble upon heating.
Common Crystallization Techniques for Aminophenyl Pyrazole Derivatives:
-
Slow Evaporation: This is often the simplest and most successful method.[7][8] It is ideal for compounds that are moderately soluble at room temperature. The slow removal of the solvent gradually increases the concentration of the solute, leading to controlled crystal growth.
-
Vapor Diffusion: This technique is particularly effective when only small amounts of the compound are available.[7][9] It involves dissolving the compound in a "good" solvent and allowing the vapor of a miscible "poor" solvent (an anti-solvent) to slowly diffuse into the solution, thereby reducing the solubility of the compound and promoting crystallization.
-
Solvent Layering (Liquid-Liquid Diffusion): In this method, a solution of the compound is carefully layered with a less dense, miscible anti-solvent.[10] Crystals form at the interface as the solvents slowly mix.
Protocol 1: Slow Evaporation for Aminophenyl Pyrazole Derivatives
This protocol provides a robust starting point for crystallizing aminophenyl pyrazole derivatives.
Step-by-Step Methodology:
-
Solvent Selection: Identify a solvent in which your compound has moderate solubility (e.g., ethanol, methanol, ethyl acetate, or a mixture).
-
Preparation of a Near-Saturated Solution: In a clean vial, dissolve the aminophenyl pyrazole derivative in a minimal amount of the chosen solvent with gentle warming (if necessary) to achieve a clear, near-saturated solution.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm PTFE) into a clean crystallization vessel (a small, narrow vial or test tube is ideal) to remove any particulate matter that could act as unwanted nucleation sites.[11]
-
Controlled Evaporation: Cover the vial with parafilm and puncture it with a few small holes using a needle.[8] The number and size of the holes will control the rate of evaporation; fewer, smaller holes will slow down the process, which is generally desirable for growing larger, higher-quality crystals.
-
Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of the lab, at a constant temperature.
-
Monitoring: Observe the vial periodically over several days to weeks. Be patient; high-quality crystals often take time to grow.
-
Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a pipette or a small loop, and immediately coat them in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and degradation.
Protocol 2: Vapor Diffusion (Hanging Drop Method)
This method is highly effective for milligram quantities of material.[12][13]
Step-by-Step Methodology:
-
Prepare the Reservoir: In the well of a 24-well crystallization plate, place approximately 500 µL of the anti-solvent (a solvent in which your compound is poorly soluble, such as hexane or diethyl ether).
-
Prepare the Drop: On a siliconized glass coverslip, place a small drop (1-3 µL) of a concentrated solution of your aminophenyl pyrazole derivative in a good solvent (e.g., dichloromethane or chloroform).
-
Seal the Well: Invert the coverslip and place it over the reservoir well, ensuring a tight seal is formed with the grease on the rim of the well.
-
Equilibration: The vapor from the anti-solvent in the reservoir will slowly diffuse into the drop, gradually decreasing the solubility of your compound.
-
Incubation and Monitoring: As with slow evaporation, store the plate in a stable environment and monitor for crystal growth over time.
Part 2: From Crystal to Data - The Single-Crystal X-ray Diffraction Experiment
With a suitable crystal in hand, the next step is to subject it to a beam of X-rays and measure the resulting diffraction pattern. This process provides the raw data from which the crystal structure will be determined.[14]
The Logic of Data Collection
The goal of the data collection experiment is to measure the intensities of as many unique diffracted X-ray beams (reflections) as possible, to the highest possible resolution (smallest d-spacing).[15] The completeness and quality of this dataset are paramount for a successful structure solution and refinement.
Key Experimental Parameters and Their Rationale:
| Parameter | Typical Value for Small Molecules | Rationale |
| X-ray Wavelength | Mo Kα (0.71073 Å) or Cu Kα (1.5418 Å) | Molybdenum radiation is generally preferred for small molecules as it produces more diffraction data and is less affected by absorption.[16] Copper radiation is more intense but can lead to higher absorption and fluorescence with certain elements. |
| Temperature | 100-120 K | Collecting data at cryogenic temperatures minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and higher resolution data. It also reduces radiation damage to the crystal. |
| Exposure Time per Frame | 10-60 seconds | The exposure time is a balance between obtaining good counting statistics for weak reflections and avoiding overloading the detector with strong reflections. It is also dependent on the crystal's diffracting power and the X-ray source intensity.[14] |
| Detector Distance | 40-60 mm | The detector distance affects the resolution of the data collected and the separation of the diffraction spots. A shorter distance allows for the collection of higher-angle (higher resolution) data. |
| Data Redundancy | 2-4 | Measuring symmetry-related reflections multiple times improves the accuracy and precision of the intensity data. |
Experimental Workflow: A Self-Validating System
A well-designed data collection workflow incorporates checks at each stage to ensure the quality of the final dataset.
Figure 1: A generalized workflow for single-crystal X-ray diffraction data collection and processing.
Part 3: Unveiling the Structure - Solution, Refinement, and Validation
With a processed dataset of reflection intensities, the next challenge is to determine the arrangement of atoms in the unit cell that gives rise to this diffraction pattern.
Structure Solution: Finding the Initial Model
For small molecules like aminophenyl pyrazole derivatives, direct methods are almost always successful in solving the "phase problem" and providing an initial model of the electron density map.[17] Software like SHELXT can often solve the structure automatically.[9]
Structure Refinement: Honing the Atomic Model
The initial model from structure solution is a good approximation, but it needs to be refined against the experimental data to obtain the most accurate atomic positions and displacement parameters. This is typically done using a least-squares refinement program like SHELXL.[1][18][19][20][21][22]
The Philosophy of Refinement: The goal is to minimize the difference between the observed structure factor amplitudes (|F_obs_|) and the calculated structure factor amplitudes (|F_calc_|) derived from the atomic model. This is quantified by the R-factor (R1). A good refinement for a small molecule should result in an R1 value below 5%.
Refinement of Aminophenyl Pyrazoles: Key Considerations:
-
Hydrogen Atoms: Hydrogen atoms are typically not visible in the electron density map. They are usually placed in calculated positions and refined using a "riding model," where their positions are geometrically dependent on the heavy atom to which they are attached.[20]
-
Disorder: It is not uncommon for flexible parts of a molecule, such as solvent molecules or side chains, to be disordered in the crystal lattice. SHELXL has powerful tools for modeling this disorder using PART instructions and free variables.[17]
-
Twinning: Sometimes, what appears to be a single crystal is actually composed of two or more intergrown crystalline domains. This can complicate the data processing and refinement, but programs like SHELXL can handle the refinement of twinned data.
Protocol 3: A Practical Guide to Structure Refinement with SHELXL
This protocol assumes you have a reflection file (.hkl) and an instruction file (.ins) from the structure solution step.
Step-by-Step Methodology:
-
Initial Refinement: Perform an initial isotropic refinement of all non-hydrogen atoms.
-
Atom Assignment: Examine the electron density map to confirm atom types and identify any missing or misplaced atoms.
-
Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically. This models the thermal motion of the atoms as ellipsoids rather than spheres.
-
Hydrogen Atom Placement: Add hydrogen atoms to the model using the HFIX command in SHELXL, which places them in idealized geometric positions.
-
Weighting Scheme: Apply a weighting scheme to the data to ensure that all reflections, both strong and weak, contribute appropriately to the refinement.
-
Convergence: Continue the refinement until the model converges, meaning that the shifts in the atomic parameters are negligible between cycles.
-
Final Checks: Examine the final difference electron density map for any significant positive or negative peaks, which could indicate unmodeled disorder or incorrect atom assignments.
Structure Validation: Ensuring the Integrity of Your Model
A low R-factor is a necessary but not sufficient condition for a correct crystal structure. The final model must also be chemically reasonable. Structure validation is a critical final step to check for any inconsistencies or errors.[23][24] The program PLATON is an invaluable tool for this purpose.[24][25][26][27]
Key Validation Checks:
-
Missed Symmetry: PLATON can check if the structure has been solved in a lower symmetry space group than is actually present.
-
Unusual Bond Lengths and Angles: The program compares the geometric parameters of your model to expected values from a database of known structures.
-
Solvent Accessible Voids: PLATON can identify any empty spaces in the crystal lattice that may contain disordered solvent molecules that have not been modeled.
Part 4: From Structure to Function - A Case Study of an Aminophenyl Pyrazole PI3K Inhibitor
The ultimate goal of crystal structure analysis in drug discovery is to understand how a molecule's three-dimensional structure relates to its biological activity. This knowledge is crucial for structure-based drug design.
The PI3K/AKT/mTOR Pathway: A Key Target in Oncology
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[8] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[8]
Figure 2: A simplified diagram of the PI3K/AKT/mTOR signaling pathway, showing the point of inhibition by aminophenyl pyrazole derivatives.
Case Study: 3-(2-Amino-benzooxazol-5-yl)-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine (PDB ID: 6GVF)
This compound is an inhibitor of PI3Kα and its crystal structure in complex with the enzyme provides valuable insights into its mechanism of action.[28]
Crystallographic Data Summary:
| Parameter | Value |
| PDB ID | 6GVF |
| Resolution | 2.50 Å |
| Space Group | P 1 21 1 |
| Unit Cell (a, b, c) | 71.95 Å, 80.34 Å, 95.82 Å |
| Unit Cell (α, β, γ) | 90.00°, 109.91°, 90.00° |
| R-Value (work/free) | 0.193 / 0.244 |
Structural Insights and Structure-Activity Relationship (SAR):
The crystal structure reveals that the pyrazolopyrimidine core of the inhibitor forms key hydrogen bonds with the hinge region of the PI3Kα active site. The aminophenyl group extends into a specific pocket, forming interactions that contribute to the inhibitor's potency and selectivity. This detailed structural information is invaluable for designing next-generation inhibitors with improved properties. For example, modifications to the aminophenyl group could be made to enhance interactions within this pocket or to modulate the compound's physicochemical properties to improve its pharmacokinetic profile.
Part 5: Data Dissemination and Software Overview
The final step in the crystal structure analysis workflow is to deposit the data in a public repository, such as the Cambridge Structural Database (CSD) for small molecules.[4][14][29] This ensures that the data is preserved and accessible to the wider scientific community.
Software for Crystal Structure Analysis
A variety of software packages are available to aid in each step of the crystal structure analysis process.
| Software | Purpose | Key Features |
| SHELXTL | Structure solution, refinement, and visualization | A widely used and powerful suite of programs for small molecule crystallography.[17][20] |
| Olex2 | Integrated platform for structure solution, refinement, and analysis | A user-friendly graphical interface that integrates various crystallographic programs, including SHELXL. |
| PLATON | Structure validation and analysis | A comprehensive tool for checking the geometric and crystallographic integrity of a structure.[23][24][25][26][27] |
| Mercury | Visualization, analysis, and exploration of crystal structures | A powerful tool for visualizing crystal packing, intermolecular interactions, and for searching the Cambridge Structural Database. |
Conclusion: The Power of a Picture
In the competitive landscape of drug discovery, every piece of information that can guide the design of more potent, selective, and safer medicines is invaluable. The three-dimensional structure of a drug candidate in complex with its target is arguably one of the most powerful pieces of information a medicinal chemist can have. For the versatile and promising class of aminophenyl pyrazole derivatives, single-crystal X-ray diffraction is the key that unlocks this information. By mastering the techniques and understanding the principles outlined in this guide, researchers can harness the power of crystallography to accelerate their drug discovery programs and ultimately, to bring new and effective therapies to patients.
References
- 1. ocw.mit.edu [ocw.mit.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Search - Access Structures [ccdc.cam.ac.uk]
- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rcsb.org [rcsb.org]
- 13. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 14. rcsb.org [rcsb.org]
- 15. rcsb.org [rcsb.org]
- 16. ou.edu [ou.edu]
- 17. rcsb.org [rcsb.org]
- 18. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 19. avys.omu.edu.tr [avys.omu.edu.tr]
- 20. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cdifx.univ-rennes1.fr [cdifx.univ-rennes1.fr]
- 22. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 23. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridin ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04874H [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. rcsb.org [rcsb.org]
- 27. rcsb.org [rcsb.org]
- 28. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 29. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
A Methodological and Predictive Guide to the Solubility Characterization of 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine
Abstract
5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine (CAS No. 60706-60-7) is a heterocyclic amine of interest in medicinal chemistry and materials science.[1][2][3] A thorough understanding of its solubility is a prerequisite for any application, particularly in drug development, where it governs bioavailability, formulation, and the reliability of in-vitro assays.[4] This technical guide presents a comprehensive framework for characterizing the solubility of this compound. In the absence of extensive public data, this document provides a predictive analysis based on the molecule's structure and outlines authoritative, step-by-step protocols for determining both thermodynamic and kinetic solubility. The methodologies are grounded in international regulatory standards, ensuring the generation of robust and reliable data for research and development professionals.
Molecular Profile and Predictive Analysis
Chemical Structure and Properties
-
Chemical Name: this compound
-
Synonyms: 5-(4-Aminophenyl)-1H-Pyrazol-3-amine[1]
-
Molecular Formula: C₉H₁₀N₄[2]
-
Molecular Weight: 174.20 g/mol [2]
Structure:
(Simplified representation)
Structural Deductions and Expected Solubility Behavior
The chemical architecture of this compound provides critical insights into its likely solubility characteristics.
-
Basic Functional Groups: The molecule possesses two primary amine groups (an aniline-like amine on the phenyl ring and an amino group on the pyrazole ring) and a pyrazole moiety, which itself contains basic nitrogen atoms. These groups can be protonated in acidic conditions.
-
pH-Dependent Solubility: Due to its basic nature, the compound's aqueous solubility is expected to be highly dependent on pH.[5] In acidic media (e.g., pH 1.2), protonation of the amine groups will form water-soluble salts, leading to significantly higher solubility.[5] Conversely, in neutral or basic media, the compound will exist predominantly in its less soluble, free base form.
-
Hydrogen Bonding: The amine groups and the N-H protons on the pyrazole ring are capable of acting as both hydrogen bond donors and acceptors. This suggests a potential for solubility in polar protic solvents like water, ethanol, and methanol.
-
Aromatic System: The presence of the phenyl ring introduces a degree of lipophilicity, which may limit aqueous solubility at neutral pH but could promote solubility in organic solvents.
The Imperative of Solubility in Pharmaceutical Sciences
Solubility is a cornerstone of the drug development process, influencing a candidate's entire trajectory.[4] Low aqueous solubility can lead to poor or erratic absorption, diminished bioavailability, and unreliable results in biological screening assays.[4][6][7]
The Biopharmaceutics Classification System (BCS) , established by international guidelines like ICH M9, categorizes drugs based on their solubility and permeability to streamline regulatory decisions, such as biowaivers.[8][9][10] A drug substance is deemed "highly soluble" when its highest therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37°C.[9][10] Determining this property is therefore not just a research exercise but a critical regulatory step.
Experimental Protocols for Solubility Determination
To generate definitive data, a systematic experimental approach is required. The following protocols represent the industry-standard methods for quantifying thermodynamic and kinetic solubility.
Thermodynamic Solubility: The Shake-Flask Method
This equilibrium-based method is the gold standard for determining the intrinsic solubility of a compound and is required for BCS classification.[8][10] It measures the concentration of a saturated solution after a prolonged equilibration period.
The core principle is to allow the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution. Extended incubation (24-48 hours) with agitation ensures that the dissolution process is complete and not kinetically limited.[11][12] Temperature control at 37°C is crucial for simulating physiological conditions relevant to oral drug absorption.[9]
Caption: Workflow for Thermodynamic Solubility Determination.
-
Preparation: Add an excess amount of solid this compound to a series of glass vials (perform each condition in triplicate). A 5-fold excess over the estimated solubility is recommended.[11]
-
Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., pH 1.2, 4.5, 6.8 as per ICH guidelines) to each vial.[10]
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or thermomixer set to 37°C. Agitate for a minimum of 24 hours to ensure equilibrium is reached.[7][12] Visually confirm that excess solid remains.
-
Phase Separation: After incubation, centrifuge the vials at a high speed (e.g., >10,000 g) to pellet the undissolved solid.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. To ensure no fine particles are transferred, filtration through a low-binding 0.45 µm filter (e.g., PVDF) is recommended.
-
Analysis: Prepare appropriate dilutions of the supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, against a calibration curve.[7]
-
Verification: Measure the pH of the remaining saturated solution to confirm it has not shifted during the experiment.[9]
Kinetic Solubility: High-Throughput Assessment
Kinetic solubility is a non-equilibrium measurement used in early drug discovery for rapid screening.[6][7] It measures the concentration at which a compound precipitates when an aqueous buffer is added to a concentrated DMSO stock solution.
This method mimics the conditions of many high-throughput screening (HTS) assays where compounds are introduced from DMSO stocks into an aqueous environment.[6][12] It is faster than the shake-flask method but often overestimates true thermodynamic solubility because it starts from a molecularly dissolved state and measures the point of precipitation, rather than achieving a solid-state equilibrium.[4]
Caption: Decision tree for BCS Solubility Classification.
Conclusion
References
- 1. This compound | 60706-60-7 [amp.chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. lab-chemicals.com [lab-chemicals.com]
- 4. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 5. www1.udel.edu [www1.udel.edu]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. enamine.net [enamine.net]
- 8. mdpi.com [mdpi.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
The Aminopyrazole Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide on its Discovery, History, and Therapeutic Evolution
Abstract
The aminopyrazole nucleus, a deceptively simple five-membered diazole ring bearing an amino substituent, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility, stemming from its unique electronic properties, hydrogen bonding capabilities, and synthetic tractability, has anchored the development of numerous therapeutic agents across a wide spectrum of diseases. From early anti-inflammatory drugs to the latest generation of targeted cancer therapies, the aminopyrazole core has proven to be an exceptionally fruitful starting point for drug discovery. This guide provides a technical overview of the history, synthetic evolution, and structure-activity relationship (SAR) landscape of aminopyrazole compounds, culminating in a case study of a modern, paradigm-shifting drug. It is intended for researchers and drug development professionals seeking to understand the foundational principles and advanced applications of this critical pharmacophore.
The Pyrazole Core: An Enduring Foundation
The broader pyrazole scaffold has long been recognized for its pharmacological potential, forming the central framework of numerous approved drugs, including the anti-inflammatory agent Celecoxib and the anti-cancer drug Crizotinib.[1][2][3] The pyrazole ring's utility is rooted in several key physicochemical properties:
-
Aromatic Stability: It is a metabolically robust heterocycle.
-
Hydrogen Bonding: The N1-H acts as a hydrogen bond donor, while the N2 nitrogen serves as an acceptor, enabling critical interactions with biological targets.
-
Bioisosteric Versatility: The pyrazole ring can serve as a bioisostere for other aromatic systems like benzene or other heterocycles, allowing chemists to fine-tune properties such as lipophilicity, solubility, and metabolic stability.[4][5]
The introduction of an amino group onto this stable core dramatically expands its utility. The resulting aminopyrazole (AP) scaffold gains an additional, potent hydrogen bond donor and a key vector for further chemical modification, transforming it into a powerful building block for high-affinity ligands.[6][7]
The Aminopyrazole Scaffold: Structure and Isomers
Aminopyrazoles are characterized by the position of the amino group on the pyrazole ring, leading to three primary positional isomers: 3-aminopyrazole (3-AP), 4-aminopyrazole (4-AP), and 5-aminopyrazole (5-AP). This seemingly minor structural change profoundly influences the molecule's electronic distribution, reactivity, and, consequently, its preferred biological targets.[7] The functionalization of the pyrazole nucleus with amino groups in these different positions has led to a wide array of pharmacologically active compounds.[6]
Figure 1: The core structures of 3-, 4-, and 5-aminopyrazole isomers.
Synthetic Evolution: Building the Core
The widespread adoption of the aminopyrazole scaffold is due in large part to its accessible synthesis. Over decades, chemists have developed robust and versatile methods, with the condensation of a hydrazine with a 1,3-dielectrophile being the most fundamental approach.[8]
Synthesis of 3- and 5-Aminopyrazoles
The most common and versatile routes to 3-AP and 5-AP isomers involve the condensation of hydrazines with β-ketonitriles or α,β-unsaturated nitriles.[9][10]
-
From β-Ketonitriles: This is arguably the most prevalent method. The reaction involves the initial nucleophilic attack of a hydrazine on the carbonyl carbon to form a hydrazone intermediate. This is followed by an intramolecular cyclization, where the other hydrazine nitrogen attacks the nitrile carbon to form the 5-aminopyrazole ring.[11] When an unsymmetrically substituted hydrazine is used, a mixture of regioisomers can result, but the 5-amino isomer is typically the thermodynamic product and often favored.[8]
-
From α,β-Unsaturated Nitriles: This alternative route involves the reaction of hydrazines with substrates like alkoxyacrylonitriles. The reaction conditions can be tuned to favor either the kinetic or thermodynamic product. For instance, using basic conditions at low temperatures can favor the formation of the 3-aminopyrazole isomer, while neutral conditions at higher temperatures allow for equilibration and favor the 5-aminopyrazole isomer.[12]
Figure 2: General workflow for the synthesis of 5-aminopyrazoles from β-ketonitriles.
Synthesis of 4-Aminopyrazoles
The synthesis of 4-aminopyrazoles often requires different strategies. A classical approach involves the nitration of a pre-formed pyrazole ring at the 4-position, followed by reduction of the nitro group.[13] More contemporary methods, such as the Thorpe-Ziegler cyclization of appropriately substituted enaminonitriles, provide alternative routes.[13] A recently demonstrated methodology involves a telescoped oximation and hydrazine condensation of 1,3-ketoaldehydes (derived from acetophenones) to generate nitrosopyrazoles, which are then reduced to the desired 4-aminopyrazole.[14]
Positional Isomers as Distinct Pharmacophores
The history of aminopyrazole development reveals distinct therapeutic trajectories for each positional isomer, underscoring their unique roles as pharmacophores.
The 3-Aminopyrazole (3-AP) Scaffold: A Kinase Hinge-Binder
The 3-AP moiety has emerged as a premier scaffold for designing protein kinase inhibitors.[15] Its ability to act as an adenine mimetic allows it to form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a foundational interaction for potent inhibition. This has led to the development of numerous inhibitors targeting key cancer-related kinases.
-
Cyclin-Dependent Kinases (CDKs): The 3-AP core is central to inhibitors of CDKs, which are crucial regulators of the cell cycle.[15]
-
Aurora Kinases: This scaffold is also found in inhibitors of Aurora kinases, which play essential roles in mitosis.
-
Anti-Infective Agents: Beyond oncology, 3-AP derivatives have been investigated as anti-infective agents, with some compounds showing activity against bacterial DNA Gyrase and Topoisomerase IV.[2]
The 4-Aminopyrazole (4-AP) Scaffold: From CNS to Covalent Inhibitors
The 4-AP scaffold has a more varied history. Early investigations focused on its potential as an anticonvulsant. More recently, its utility has been rediscovered and expanded, particularly in the design of covalent kinase inhibitors. The 4-amino group provides a convenient attachment point for an electrophilic "warhead" (like an acrylamide) that can form a permanent covalent bond with a nearby cysteine residue in the target protein. This strategy has been successfully applied to develop highly potent and selective inhibitors for the TAIRE family of kinases, such as CDK14.[16][17]
The 5-Aminopyrazole (5-AP) Scaffold: A Framework of Versatility
The 5-AP isomer is arguably the most versatile of the three, with a long history of application in both pharmaceutical and agrochemical industries. Its derivatives have been explored as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents.[18] Like the 3-AP, it is a highly effective kinase inhibitor scaffold, targeting enzymes such as:
-
p38 MAPK: A key enzyme in inflammatory signaling pathways.[6]
-
Fibroblast Growth Factor Receptors (FGFRs): Covalent inhibitors based on a 5-AP core have been developed to overcome resistance mutations in FGFR-driven cancers.[19]
-
Bruton's Tyrosine Kinase (BTK): This application represents a pinnacle of 5-AP-based drug design, leading to a new generation of therapeutics for B-cell malignancies.[6]
Structure-Activity Relationship (SAR) and Privileged Interactions
The success of aminopyrazoles, particularly as kinase inhibitors, is rooted in their predictable binding modes and amenability to SAR exploration. The aminopyrazole core typically establishes a bidentate hydrogen bond with the kinase hinge region, providing a stable anchor for the rest of the molecule.
Figure 3: Conceptual diagram of aminopyrazole's hydrogen bonding with a kinase hinge.
SAR studies have revealed key principles for optimizing aminopyrazole-based inhibitors:
-
Planarity: The planar nature of the pyrazole and N-linked phenyl structures can enhance selectivity by allowing the inhibitor to fit snugly into more constrained active sites (e.g., JNK3 over p38).[20]
-
Substitutions on the Pyrazole Ring: Small aliphatic groups or ethers at the 5-position can boost potency.[19]
-
N-1 Substitution: This position is critical for orienting the molecule and exploring deeper pockets of the active site. Large, hydrophobic groups here often enhance potency and selectivity.
-
Amino Group Substitution: The exocyclic amino group can be acylated or used as a linker to introduce groups that target solvent-exposed regions or induce covalent binding.[16]
Case Study: Pirtobrutinib - A Modern Triumph of the 5-Aminopyrazole Scaffold
The discovery and approval of Pirtobrutinib (Jaypirca) represents a landmark achievement in the history of aminopyrazole compounds.[21] Approved by the FDA in January 2023 for mantle cell lymphoma, Pirtobrutinib is a highly selective, non-covalent (reversible) inhibitor of Bruton's tyrosine kinase (BTK).[21][22]
Mechanism of Action: BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of both healthy and malignant B-cells.[23][24] Earlier generations of BTK inhibitors (e.g., ibrutinib) are covalent, forming a permanent bond with a cysteine residue (C481) in the BTK active site. While effective, their efficacy can be compromised by mutations at this C481 site, leading to acquired resistance.[23]
Pirtobrutinib's 5-aminopyrazole core allows it to bind potently to BTK without forming a covalent bond.[22] This reversible binding mechanism means it remains effective against both wild-type BTK and the C481-mutant forms that confer resistance to covalent inhibitors.[22][24] By inhibiting BTK, Pirtobrutinib effectively shuts down the downstream survival signals, inducing apoptosis in malignant B-cells.[23]
Figure 4: Simplified signaling pathway showing Pirtobrutinib's mechanism of action.
Summary and Future Outlook
The journey of aminopyrazole compounds from simple chemical building blocks to sophisticated, life-saving medicines is a testament to their enduring value in drug discovery. The scaffold's history demonstrates a clear evolutionary path: initial discoveries in broad therapeutic areas gave way to a refined understanding of how each positional isomer could be leveraged for specific target classes, particularly protein kinases. The development of Pirtobrutinib showcases the power of this scaffold to address complex challenges like acquired drug resistance.
The future for aminopyrazoles remains bright. Ongoing research continues to explore their potential in new therapeutic areas and with novel mechanisms of action. The development of covalent 4-AP and 5-AP inhibitors for kinases like CDK14 and FGFR highlights a continuing trend toward creating highly selective and potent tool compounds and therapeutics.[16][19] As our understanding of disease biology deepens, the aminopyrazole core, with its proven track record and synthetic flexibility, is certain to remain a cornerstone of medicinal chemistry for years to come.
References
- 1. mdpi.com [mdpi.com]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 9. soc.chim.it [soc.chim.it]
- 10. arkat-usa.org [arkat-usa.org]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives | MDPI [mdpi.com]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pirtobrutinib - Wikipedia [en.wikipedia.org]
- 22. Pirtobrutinib | C22H21F4N5O3 | CID 129269915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. What is the mechanism of Pirtobrutinib? [synapse.patsnap.com]
- 24. What is the therapeutic class of Pirtobrutinib? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine is a valuable heterocyclic compound that serves as a key building block in the synthesis of a variety of biologically active molecules. The presence of the aminopyrazole core, coupled with a versatile aminophenyl substituent, makes it an attractive scaffold for the development of novel therapeutic agents. This document provides a comprehensive guide to the synthesis of this compound, detailing a reliable experimental protocol, the underlying chemical principles, and necessary safety precautions.
Synthetic Strategy
The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the key intermediate, 3-(4-aminophenyl)-3-oxopropanenitrile, via a Claisen condensation reaction. The subsequent step is the cyclization of this β-ketonitrile with hydrazine hydrate to form the desired aminopyrazole ring.
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of 3-(4-aminophenyl)-3-oxopropanenitrile
This initial step employs a Claisen condensation of 4-aminoacetophenone with diethyl oxalate. This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The lack of α-hydrogens in diethyl oxalate prevents its self-condensation, making it an excellent electrophilic partner for the enolate of 4-aminoacetophenone.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Aminoacetophenone | C₈H₉NO | 135.16 | 13.5 g | 0.1 |
| Diethyl Oxalate | C₆H₁₀O₄ | 146.14 | 16.1 g | 0.11 |
| Sodium Metal | Na | 22.99 | 2.53 g | 0.11 |
| Absolute Ethanol | C₂H₅OH | 46.07 | 150 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | - |
| Hydrochloric Acid (1M) | HCl | 36.46 | As needed | - |
Experimental Protocol
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 100 mL of absolute ethanol. Carefully add sodium metal in small pieces to the ethanol with stirring. The reaction is exothermic and generates hydrogen gas, so it must be performed in a well-ventilated fume hood away from any ignition sources. Continue stirring until all the sodium has reacted to form a clear solution of sodium ethoxide.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add a solution of 13.5 g (0.1 mol) of 4-aminoacetophenone in 50 mL of absolute ethanol dropwise with continuous stirring.
-
Addition of Diethyl Oxalate: Following the addition of 4-aminoacetophenone, add 16.1 g (0.11 mol) of diethyl oxalate dropwise to the reaction mixture.
-
Reaction Monitoring: After the addition is complete, heat the mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into 300 mL of ice-cold water.
-
Acidification: Carefully acidify the aqueous solution with 1M hydrochloric acid until a precipitate forms. The pH should be adjusted to approximately 5-6.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield 3-(4-aminophenyl)-3-oxopropanenitrile as a solid.
Part 2: Synthesis of this compound
The second and final step involves the cyclization of the synthesized β-ketonitrile with hydrazine hydrate. This reaction proceeds via a nucleophilic attack of the hydrazine on the ketone carbonyl, followed by an intramolecular cyclization involving the nitrile group to form the stable pyrazole ring.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-(4-aminophenyl)-3-oxopropanenitrile | C₉H₈N₂O | 160.17 | 16.0 g | 0.1 |
| Hydrazine Hydrate (80%) | N₂H₄·H₂O | 50.06 | 7.5 g | 0.12 |
| Ethanol (95%) | C₂H₅OH | 46.07 | 100 mL | - |
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 16.0 g (0.1 mol) of 3-(4-aminophenyl)-3-oxopropanenitrile in 100 mL of 95% ethanol.
-
Addition of Hydrazine Hydrate: To the stirred solution, add 7.5 g (0.12 mol) of 80% hydrazine hydrate.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. The reaction can be monitored by TLC.
-
Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol. The crude this compound can be further purified by recrystallization from ethanol to obtain a pure product.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Melting Point: Determine the melting point of the purified product and compare it with the literature value.
-
Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the aminophenyl group, the pyrazole ring proton, and the amine protons.
-
¹³C NMR: The carbon NMR spectrum will show resonances for the carbons of the pyrazole and aminophenyl rings.
-
Mass Spectrometry: To confirm the molecular weight of the compound.
-
Safety Precautions
-
Hydrazine Hydrate: Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[1][2][3][4][5] It can cause severe skin burns and eye damage.[1][2][3] Handle hydrazine hydrate with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][5] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[3]
-
Sodium Metal: Sodium metal reacts violently with water to produce flammable hydrogen gas. Handle with care, ensuring no contact with moisture.
-
General Precautions: All reactions should be carried out in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
Conclusion
The described two-step synthesis provides a reliable and efficient method for the preparation of this compound. The procedure utilizes common laboratory reagents and techniques, making it accessible for researchers in organic and medicinal chemistry. Adherence to the detailed protocol and safety precautions is essential for the successful and safe synthesis of this important heterocyclic building block.
References
Application Note: A Step-by-Step Guide to the Purification of 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine by Recrystallization
Abstract
This guide provides a detailed, step-by-step protocol for the purification of the research chemical 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine via recrystallization. This compound is a valuable heterocyclic building block in medicinal chemistry and drug development, often serving as a scaffold for various therapeutic agents.[1][2][3] High purity is paramount for ensuring reproducible results in subsequent synthetic steps and biological assays. This document outlines the fundamental principles of recrystallization, a robust methodology for solvent selection, the detailed purification protocol, and a troubleshooting guide to address common challenges. The procedures described herein are designed for researchers, scientists, and drug development professionals aiming to obtain high-purity material suitable for demanding applications.
Introduction and Principle of Recrystallization
This compound is a bifunctional molecule featuring two nucleophilic amino groups and an aromatic pyrazole core, making it a versatile intermediate.[3] Impurities from its synthesis, such as regioisomers, unreacted starting materials, or colored byproducts, can interfere with downstream applications.[4]
Recrystallization is a powerful and economical technique for purifying solid organic compounds.[5] The principle is based on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[6][7][8][9] An ideal recrystallization process involves:
-
Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.[10]
-
Allowing the solution to cool slowly. As the temperature decreases, the solubility of the target compound drops, forcing it to crystallize out of the solution in a pure form.[11]
-
Ensuring that impurities either remain dissolved in the cold solvent (mother liquor) or are removed beforehand by hot filtration.[7][12]
The slow, ordered formation of the crystal lattice selectively incorporates molecules of the desired compound, effectively excluding mismatched impurity molecules.[6][7]
Preliminary Considerations and Solvent Selection
The success of any recrystallization heavily depends on the choice of solvent.[8] The ideal solvent should exhibit a steep solubility curve for the target compound, meaning it should be highly soluble at high temperatures and poorly soluble at low temperatures.[12][13]
Key Characteristics of an Ideal Recrystallization Solvent:
-
High Temperature Coefficient: The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8][13][14]
-
Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[12][13][14]
-
Chemical Inertness: The solvent must not react with the compound being purified.[11][13][14]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[13][14]
-
Safety and Cost: The solvent should be non-flammable, non-toxic, and inexpensive.[14]
Given the structure of this compound, which contains polar amine and pyrazole functionalities, polar solvents are a logical starting point. Ethanol, methanol, and water are often good choices for such compounds.[15] A mixed-solvent system may also be effective if no single solvent is ideal.[12]
Table 1: Solvent Selection Screening for this compound
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility (Cold) | Expected Solubility (Hot) | Recommendation |
| Ethanol | Polar Protic | 78 | Low to Moderate | High | Primary Candidate . Good potential for a steep solubility curve. |
| Methanol | Polar Protic | 65 | Moderate | Very High | Potential candidate, but high solubility when cold may reduce yield. |
| Water | Polar Protic | 100 | Low | Moderate to High | Good for highly polar compounds. May require a large volume.[15] |
| Isopropanol | Polar Protic | 82 | Low | Moderate to High | Good alternative to ethanol. |
| Ethyl Acetate | Polar Aprotic | 77 | Low | Moderate | May work, but less likely to dissolve the polar compound well. |
| Toluene | Nonpolar | 111 | Very Low | Low | Unlikely to be a good solvent due to polarity mismatch. |
| Hexane | Nonpolar | 69 | Insoluble | Insoluble | Suitable as an anti-solvent in a mixed-solvent system.[12] |
Based on this analysis, Ethanol is selected as the primary solvent for this protocol.
Detailed Recrystallization Protocol
This protocol assumes a starting quantity of approximately 5 grams of crude this compound. Adjust solvent volumes accordingly for different scales.
Materials and Equipment
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Activated Carbon (decolorizing charcoal, if needed)
-
Erlenmeyer flasks (250 mL and 125 mL)
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Stemless funnel and fluted filter paper
-
Büchner funnel and flask
-
Vacuum source (e.g., water aspirator)
-
Ice bath
-
Spatula and watch glass
-
Drying oven or vacuum desiccator
Experimental Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
Step-by-Step Methodology
-
Dissolution of the Crude Compound:
-
Place 5.0 g of the crude this compound into a 250 mL Erlenmeyer flask with a magnetic stir bar.
-
In a separate beaker, heat approximately 100-150 mL of ethanol on a hot plate to a gentle boil.
-
Add a small portion (e.g., 20-30 mL) of the hot ethanol to the flask containing the crude solid.[6]
-
Place the flask on the hot plate and heat with stirring. Continue adding the hot ethanol portion-wise until the solid just dissolves completely. Causality: Using the minimum amount of hot solvent is critical for maximizing the recovery of the purified compound upon cooling.[10] Adding too much solvent will reduce the yield as more product will remain in the mother liquor.[11]
-
-
Decolorization (Optional):
-
If the resulting solution is highly colored (e.g., yellow or brown), this indicates the presence of colored impurities.[4]
-
Remove the flask from the heat, wait for the boiling to subside slightly, and add a small amount (approx. 0.1-0.2 g) of activated carbon.
-
Return the flask to the hot plate and boil gently for 5-10 minutes. Causality: Activated carbon has a high surface area that adsorbs large, colored impurity molecules. It must be removed before crystallization.
-
-
Hot Gravity Filtration:
-
This step removes insoluble impurities and activated carbon (if used).[16]
-
Set up a stemless funnel with fluted filter paper over a clean 125 mL Erlenmeyer flask. Place this receiving flask on the hot plate and add a few mL of ethanol to it, allowing it to boil.
-
Causality: Keeping the receiving flask and funnel hot prevents premature crystallization of the product during filtration, which would clog the filter paper and reduce the yield.
-
Carefully and quickly pour the hot solution through the fluted filter paper. Rinse the original flask with a small amount of hot ethanol and pour this through the filter paper as well.
-
-
Crystallization:
-
Remove the receiving flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.
-
Causality: Slow cooling is crucial for the formation of large, well-defined, and pure crystals.[8][11] Rapid cooling can trap impurities within the crystal lattice and lead to the formation of small, impure needles.
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for 15-30 minutes to maximize the yield of crystals.[6][7]
-
-
Isolation and Washing of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly, and place it on a clean filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of ice-cold ethanol.
-
Turn on the vacuum and pour the cold crystal slurry into the Büchner funnel. Use a spatula to transfer any remaining crystals.
-
Wash the crystals in the funnel with two small portions of ice-cold ethanol. Causality: The wash solvent must be cold to avoid dissolving the purified product crystals while still effectively rinsing away the impurity-laden mother liquor from the crystal surfaces.[5]
-
-
Drying the Crystals:
-
Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.
-
Transfer the filter cake to a pre-weighed watch glass. Break up any large clumps.
-
Dry the crystals to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator.
-
Purity Assessment and Troubleshooting
Purity Assessment:
-
Melting Point: A pure compound will have a sharp, narrow melting point range. Compare the experimental melting point to the literature value. Impurities typically depress and broaden the melting point range.
-
Thin-Layer Chromatography (TLC): Spot the crude material, the purified crystals, and the mother liquor on a TLC plate. A successful purification will show a single, clean spot for the purified product and multiple spots (or a spot corresponding to the product plus others) for the crude material and mother liquor.
Caption: Conceptual diagram of impurity removal during crystallization.
Table 2: Troubleshooting Common Recrystallization Issues
| Issue | Potential Cause(s) | Solution(s) |
| No Crystals Form Upon Cooling | Too much solvent was used; the solution is not saturated. | Boil off some of the solvent to concentrate the solution and try cooling again. If that fails, add a compatible anti-solvent (e.g., hexane) dropwise until cloudy, then reheat to clarify and cool again. |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute; the compound is too impure. | Reheat the solution and add more solvent. Alternatively, switch to a lower-boiling point solvent. |
| Premature Crystallization | The funnel or receiving flask was too cold during hot filtration. | Reheat the entire mixture to redissolve the solid. Ensure the filtration apparatus is pre-heated with boiling solvent before filtering. |
| Low Recovery/Yield | Too much solvent was used; crystals were washed with warm solvent; premature crystallization. | Concentrate the mother liquor by boiling off some solvent to obtain a second crop of crystals (which may be less pure).[10] Ensure wash solvent is ice-cold. |
| Product Still Impure | Inappropriate solvent choice; cooling was too rapid. | Repeat the recrystallization, potentially with a different solvent system. Ensure the solution cools slowly and without disturbance. |
Conclusion
Recrystallization is a fundamental and highly effective technique for the purification of this compound. By carefully selecting an appropriate solvent system, such as ethanol, and adhering to a methodical protocol that emphasizes slow cooling and minimal solvent use, researchers can significantly enhance the purity of their material. This protocol provides a reliable framework for achieving high-purity product suitable for sensitive downstream applications in research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. studylib.net [studylib.net]
- 8. edu.rsc.org [edu.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Crystallization: Definition, Principle, Demonstration & Application - Chemistry - Aakash | AESL [aakash.ac.in]
- 12. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 13. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 14. homework.study.com [homework.study.com]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
Application Note: High-Efficiency Purification of 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine using Advanced Column Chromatography Techniques
Abstract
This application note provides a comprehensive technical guide for the purification of 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine, a key intermediate in pharmaceutical synthesis. Due to its polar nature and two basic amine functionalities, this molecule presents specific challenges for traditional silica gel chromatography, including peak tailing and low recovery. Here, we detail optimized protocols using both modified normal-phase and specialized amine-functionalized stationary phases for efficient, high-purity isolation. The methodologies are designed for researchers in drug discovery and process development, emphasizing the rationale behind parameter selection to ensure reproducible and scalable results.
Introduction: The Purification Challenge
This compound is a diamine compound featuring a polar pyrazole core and an aniline moiety. Such structures are common scaffolds in medicinal chemistry. The purification of this compound from synthetic reaction mixtures is a critical step that is often complicated by its chemical properties. The two primary amine groups are basic and readily interact with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This strong, often irreversible, acid-base interaction can lead to significant chromatographic issues, including severe peak tailing, sample degradation, and substantial loss of yield.[1][2]
Therefore, a successful purification strategy must mitigate these undesirable interactions. This guide explores two robust column chromatography approaches:
-
Normal-Phase Chromatography on Standard Silica with a basic mobile phase modifier.
-
Normal-Phase Chromatography using an Amine-Functionalized Stationary Phase , which provides a more inert surface for separating basic compounds.[2][3]
Physicochemical Properties & Strategic Implications
Understanding the molecule's structure is paramount to developing a logical purification strategy.
-
Structure: this compound
-
Key Features:
-
Two primary amine groups (-NH2): These are basic and act as strong hydrogen bond donors.
-
Aromatic Rings (Phenyl and Pyrazole): Contribute to some hydrophobic character and allow for UV visualization.
-
High Polarity: The presence of multiple nitrogen and hydrogen bond-capable atoms makes the molecule highly polar.
-
This combination of high polarity and basicity dictates our choice of chromatographic conditions. While reversed-phase chromatography is an option for polar molecules, the high aqueous content required might lead to poor retention.[4][5] Normal-phase chromatography, which separates compounds based on their interaction with a polar stationary phase, is often more suitable for such molecules, provided the basicity is addressed.[6][7][8][9]
Chromatographic Method Selection Workflow
The selection of the optimal purification method is a critical decision. The following diagram outlines the logical workflow for purifying basic polar compounds like this compound.
Caption: Decision workflow for selecting the appropriate chromatography strategy.
Recommended Protocols
Flash chromatography is the preferred technique for purifying gram-scale quantities of synthetic intermediates in drug development due to its speed and efficiency.[10][11][12]
Protocol 1: Purification using Amine-Functionalized Silica (Primary Recommendation)
Amine-functionalized silica columns have a surface chemistry that masks the acidic silanols, creating a weakly basic environment that prevents strong adsorption of amine compounds and eliminates peak tailing.[1][2] This method often allows for the use of simpler, non-basic solvent systems like hexane/ethyl acetate.
A. Materials & Equipment
-
Stationary Phase: Pre-packed amine-functionalized silica flash column (e.g., Biotage® KP-NH, SiliaSep Amine).[2]
-
Mobile Phase Solvents: HPLC-grade Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), and Methanol (MeOH).
-
Sample: Crude this compound.
-
Equipment: Flash chromatography system, fraction collector, TLC plates, UV lamp.
B. Step-by-Step Methodology
-
TLC Method Development:
-
On an amine-functionalized TLC plate, spot the crude material.
-
Develop the plate in various solvent systems to find an eluent that gives the target compound an Rf value of ~0.2-0.3. Start with Hexane/EtOAc mixtures and progress to DCM/MeOH if higher polarity is needed.
-
-
Sample Preparation (Dry Loading):
-
Dissolve ~1 g of the crude product in a minimal amount of a suitable solvent (e.g., DCM or MeOH).
-
Add 2-3 g of standard silica gel to the solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.[13][14] This prevents overloading the column with strong solvents.
-
-
Column Preparation & Elution:
-
Equilibrate the amine-functionalized column with the initial, low-polarity mobile phase (e.g., 100% Hexane or 95:5 Hexane/EtOAc) for at least 3-5 column volumes.
-
Carefully load the dry-loaded sample onto the top of the column.
-
Begin the elution using a linear gradient based on the TLC results. A typical gradient is shown in the table below.
-
-
Fraction Collection & Analysis:
-
Collect fractions based on the UV detector signal.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent in vacuo to yield the purified compound.
-
Table 1: Example Gradient for Amine-Functionalized Column
| Time (min) | % Solvent A (Hexane) | % Solvent B (EtOAc) | Curve |
|---|---|---|---|
| 0.0 | 95 | 5 | Linear |
| 2.0 | 95 | 5 | Linear |
| 12.0 | 40 | 60 | Linear |
| 15.0 | 40 | 60 | Linear |
Protocol 2: Purification using Standard Silica with a Basic Modifier
This is a cost-effective alternative if specialized columns are unavailable. Adding a competing base, like triethylamine (TEA), to the mobile phase neutralizes the acidic sites on the silica gel, preventing the analyte from sticking.[1][15]
A. Materials & Equipment
-
Stationary Phase: Standard flash-grade silica gel (40-63 µm).
-
Mobile Phase Solvents: HPLC-grade DCM, MeOH, and Triethylamine (TEA) or Ammonium Hydroxide (NH4OH).
-
Other: As listed in Protocol 1.
B. Step-by-Step Methodology
-
TLC Method Development:
-
On a standard silica TLC plate, spot the crude material.
-
Develop the plate in a DCM/MeOH mixture (e.g., 95:5). Observe tailing.
-
Prepare a new eluent of DCM/MeOH/TEA (e.g., 95:5:0.5) and run a new TLC. The spot should be much sharper. Adjust the MeOH concentration to achieve an Rf of ~0.2-0.3.
-
-
Sample Preparation:
-
Use the same dry-loading technique as described in Protocol 1.
-
-
Column Preparation & Elution:
-
Pack a column with silica gel as a slurry in the initial mobile phase (e.g., 100% DCM with 0.5% TEA).
-
Equilibrate the packed column with this mobile phase for 3-5 column volumes to ensure all silica is neutralized.
-
Load the sample and begin the elution with a gradient of increasing methanol, ensuring that the concentration of TEA remains constant (e.g., 0.5%) throughout the run.
-
-
Fraction Collection & Analysis:
-
Follow the same procedure as in Protocol 1. Note that the collected fractions will contain TEA, which is volatile and can often be removed under high vacuum.
-
General Purification Workflow Diagram
Caption: Step-by-step experimental workflow for flash chromatography.
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. The following table addresses common issues when purifying basic amines.[13][16]
Table 2: Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
|---|---|---|
| No Elution of Product | 1. Insufficient mobile phase polarity. 2. Irreversible binding to silica (if no modifier is used). | 1. Increase the percentage of the polar solvent (e.g., MeOH) in the gradient. 2. Ensure the basic modifier (TEA) concentration is sufficient (0.5-2%). Switch to an amine column. |
| Severe Peak Tailing / Streaking | 1. Strong acid-base interaction with silica. 2. Column overloading. | 1. Add/increase the concentration of TEA or NH4OH.[15][17] 2. Switch to an amine-functionalized column.[1][2] 3. Reduce the amount of sample loaded onto the column. |
| Poor Separation / Co-elution | 1. Gradient is too steep. 2. Inappropriate solvent system. | 1. Flatten the gradient around the elution point of the target compound. 2. Try a different solvent system (e.g., switch from EtOAc/Hexane to DCM/MeOH). |
| Low Product Recovery | 1. Irreversible adsorption on the column. 2. Compound decomposition on acidic silica. | 1. Use an amine-functionalized column to minimize adsorption. 2. Perform a stability test on a TLC plate to see if the compound degrades on silica.[16] If so, an amine or alumina column is necessary. |
Conclusion
The successful purification of this compound relies on effectively mitigating the strong interactions between its basic amine groups and the acidic stationary phase. While standard silica gel can be used with a basic mobile phase modifier like triethylamine, the most robust, reproducible, and efficient method is flash chromatography using an amine-functionalized silica column . This approach minimizes undesirable interactions, leading to sharper peaks, better resolution, and higher recovery. By following the detailed protocols and troubleshooting guides presented here, researchers can confidently purify this and other challenging basic molecules, accelerating the drug development pipeline.[11][18]
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. youtube.com [youtube.com]
- 4. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 8. columbia.edu [columbia.edu]
- 9. hawach.com [hawach.com]
- 10. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 11. microbiozindia.com [microbiozindia.com]
- 12. chromtech.com [chromtech.com]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. ocw.mit.edu [ocw.mit.edu]
- 15. reddit.com [reddit.com]
- 16. Chromatography [chem.rochester.edu]
- 17. reddit.com [reddit.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Analytical Characterization of 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine
Document ID: AN-2026-01-03-001
For inquiries, please contact: --INVALID-LINK--
Abstract
This document provides a comprehensive guide to the analytical methods for the characterization of 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine (CAS No: 60706-60-7), a key heterocyclic amine of interest in pharmaceutical and chemical research.[1][2][3] The protocols detailed herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and structural integrity of this compound. This guide is structured to provide not only step-by-step experimental procedures but also the underlying scientific principles, enabling users to adapt and troubleshoot methods effectively. The analytical techniques covered include High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight confirmation and structural elucidation, Fourier-Transform Infrared (FTIR) Spectroscopy and Ultraviolet-Visible (UV-Vis) Spectroscopy for functional group analysis and electronic transition characterization, and Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural confirmation.
Introduction
This compound is a bifunctional molecule featuring a pyrazole core, a primary aromatic amine, and a primary amine on the pyrazole ring. This unique combination of functional groups makes it a valuable building block in medicinal chemistry for the synthesis of compounds with potential therapeutic activities.[4] Given its role in drug discovery and development, rigorous analytical characterization is paramount to ensure the quality and consistency of research data. This application note presents a suite of validated analytical methods to achieve a comprehensive characterization of this molecule.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 60706-60-7 | [1][2][3] |
| Molecular Formula | C₉H₁₀N₄ | [1][2] |
| Molecular Weight | 174.20 g/mol | [1][2] |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC (RP-HPLC) is the method of choice for determining the purity of this compound due to the compound's polarity. The method separates the target compound from potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
Scientific Rationale
The presence of two primary amine groups and the pyrazole ring imparts significant polarity to the molecule. A C18 stationary phase provides a nonpolar surface for hydrophobic interactions. The mobile phase, typically a mixture of acetonitrile or methanol and water with a pH modifier, allows for the elution of the compound. The acidic modifier (e.g., formic acid or trifluoroacetic acid) protonates the basic amine groups, ensuring good peak shape and reproducibility. UV detection is suitable as the aromatic phenyl and pyrazole rings contain chromophores that absorb in the UV region.
Experimental Protocol: RP-HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of Mobile Phase A and B.
Expected Results
A successful separation will yield a sharp, symmetrical peak for this compound. The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For a high-purity sample (>98%), only minor impurity peaks should be observed.
Caption: HPLC workflow for purity analysis.
Mass Spectrometry (MS) for Molecular Weight and Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition and molecular weight of this compound. Electrospray ionization (ESI) is the preferred ionization technique due to the polar nature of the molecule.
Scientific Rationale
ESI is a soft ionization technique that typically produces the protonated molecule, [M+H]⁺, with minimal fragmentation. This allows for the accurate determination of the monoisotopic mass. The high resolution of modern mass spectrometers, such as Orbitrap or TOF analyzers, enables the determination of the elemental composition from the exact mass, distinguishing the target compound from other potential isobaric species. Collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) can be used to generate characteristic fragment ions, providing further structural confirmation.
Experimental Protocol: ESI-HRMS
-
Instrumentation: An ESI-HRMS system (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol. Further dilute to approximately 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.
-
Infusion: Direct infusion at a flow rate of 5-10 µL/min.
-
Mass Range: m/z 50-500.
-
Data Analysis: Determine the exact mass of the [M+H]⁺ ion and compare it with the theoretical mass. For MS/MS, select the [M+H]⁺ ion for fragmentation and analyze the resulting product ions.
Expected Data
| Ion | Theoretical m/z |
| [M+H]⁺ | 175.0978 |
Expected Fragmentation Pattern: The fragmentation is likely to involve the cleavage of the pyrazole ring and the loss of small neutral molecules like NH₃ and HCN. The bond between the phenyl and pyrazole rings is also susceptible to cleavage.
Caption: Plausible MS fragmentation pathways.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in this compound.
Scientific Rationale
The molecule possesses several characteristic functional groups that will give rise to distinct absorption bands in the infrared spectrum. These include N-H stretching vibrations from the primary amines and the pyrazole ring, C-N stretching, C=N stretching within the pyrazole ring, and aromatic C-H and C=C stretching from the phenyl ring.
Experimental Protocol: KBr Pellet Method
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the compound in an agate mortar.
-
Add approximately 200 mg of dry, spectroscopy-grade potassium bromide (KBr).
-
Gently mix the compound and KBr, then grind them together to a fine, homogenous powder.
-
Transfer the powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent pellet.
-
-
Data Acquisition:
-
Acquire a background spectrum of a blank KBr pellet.
-
Acquire the sample spectrum from 4000 to 400 cm⁻¹.
-
Expected Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 | N-H Stretch | Primary Amines, Pyrazole N-H |
| 3100-3000 | C-H Stretch | Aromatic |
| 1650-1580 | N-H Bend | Primary Amines |
| 1600-1450 | C=C and C=N Stretch | Aromatic and Pyrazole Rings |
| 1335-1250 | C-N Stretch | Aromatic Amine |
| 850-800 | C-H Bend (out-of-plane) | 1,4-Disubstituted Benzene |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.
Scientific Rationale
The conjugated system formed by the phenyl ring and the pyrazole ring is expected to exhibit strong UV absorbance. The primary amine substituents on both rings will act as auxochromes, likely causing a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene and pyrazole. The choice of solvent is critical, as solvent polarity can influence the position and intensity of the absorption bands. Methanol or ethanol are suitable solvents as they are transparent in the relevant UV range.
Experimental Protocol
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Solvent: Methanol, spectroscopic grade.
-
Sample Preparation:
-
Prepare a stock solution of 1 mg/mL of the compound in methanol.
-
Dilute the stock solution with methanol to a concentration that gives an absorbance reading between 0.2 and 0.8 (typically in the µg/mL range).
-
-
Data Acquisition:
-
Use methanol as the reference blank.
-
Scan the sample from 200 to 400 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
Expected Results
The UV-Vis spectrum is expected to show one or more strong absorption bands in the 230-300 nm range, characteristic of the π → π* transitions of the conjugated aromatic system.
Caption: Workflow for UV-Vis spectral analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR should be performed.
Scientific Rationale
¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR provides information on the number of different types of carbon atoms in the molecule. The use of a deuterated solvent such as DMSO-d₆ is recommended due to its ability to dissolve the polar compound and to allow for the observation of exchangeable protons (N-H).
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.7 mL of DMSO-d₆.
-
Reference: Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
Expected Chemical Shifts (Predicted)
¹H NMR (in DMSO-d₆):
-
δ 9.5-11.5 ppm: Broad singlet, 1H (pyrazole N-H).
-
δ 7.0-7.5 ppm: Multiplet, 4H (aromatic protons of the phenyl ring).
-
δ 5.5-6.5 ppm: Broad singlet, 2H (pyrazole NH₂).
-
δ 5.0-6.0 ppm: Broad singlet, 2H (phenyl NH₂).
-
δ 5.0-5.5 ppm: Singlet, 1H (pyrazole C-H).
¹³C NMR (in DMSO-d₆):
-
δ 150-160 ppm: Pyrazole C-NH₂.
-
δ 140-150 ppm: Phenyl C-NH₂ and Pyrazole C-Phenyl.
-
δ 120-130 ppm: Phenyl C-H.
-
δ 110-120 ppm: Phenyl C-C-NH₂.
-
δ 85-95 ppm: Pyrazole C-H.
Conclusion
The analytical methods described in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures the verification of its identity, purity, and structure. Adherence to these protocols will enable researchers to confidently use this compound in their scientific endeavors. For further assistance or specialized analytical services, please contact Gemini Laboratories.
References
Application Notes & Protocols: Utilizing the 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine Scaffold for Novel Kinase Inhibitor Development
Introduction: The Strategic Value of Privileged Scaffolds in Kinase Drug Discovery
Protein kinases, orchestrators of a vast array of cellular signaling pathways, represent one of the most critical target families in modern drug discovery, particularly in oncology.[1][2][3] The development of small molecule kinase inhibitors has revolutionized cancer treatment. Central to this success is the concept of "privileged scaffolds"—molecular frameworks that demonstrate a high propensity for binding to multiple targets within a specific family, such as kinases.[1][4] These scaffolds serve as ideal starting points for medicinal chemistry campaigns, offering a validated foundation for developing potent and selective inhibitors.[2]
The pyrazole ring is a preeminent example of such a privileged structure, forming the core of numerous FDA-approved kinase inhibitors like Crizotinib, Ruxolitinib, and Pirtobrutinib.[1][3] Its synthetic accessibility, favorable drug-like properties, and ability to form key interactions within the ATP-binding site make it exceptionally valuable.[1][5] This guide focuses on a specific, highly versatile pyrazole derivative: 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine . We will explore its strategic advantages as a starting scaffold and provide detailed protocols for its derivatization and biological evaluation, empowering researchers to leverage its full potential in their kinase inhibitor discovery programs.
Rationale for the Scaffold: Mechanistic Insights and Design Principles
The efficacy of the this compound scaffold is rooted in its structural mimicry of the adenine moiety of ATP. This allows it to effectively compete for the ATP-binding site common to all kinases.
-
Hinge-Binding Motif: The unsubstituted N-1 and the 3-amino group of the pyrazole ring are critical hydrogen bond donors and acceptors.[1][6] This arrangement enables the scaffold to form two or three canonical hydrogen bonds with the "hinge region" of the kinase, a short peptide loop that connects the N- and C-terminal lobes of the enzyme. This interaction is the primary anchor for most Type I and Type II kinase inhibitors.
-
Vectors for Selectivity and Potency: The scaffold presents two primary vectors for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR):
-
The 4-aminophenyl group at the C5 position: This moiety typically projects towards the solvent-exposed region or a hydrophobic "selectivity pocket." Modification of the aniline amino group or substitution on the phenyl ring can dramatically enhance potency and, crucially, drive selectivity for a specific kinase over others.[7][8]
-
The 3-amino group at the C3 position: While critical for hinge binding, this group can also be functionalized to interact with residues in the ribose-binding pocket, offering another avenue for optimization.
-
Below is a generalized diagram illustrating how the scaffold anchors in the ATP-binding pocket, highlighting the key interactions that form the basis of a successful inhibitor design strategy.
Caption: Generalized binding mode of the pyrazole scaffold in a kinase ATP pocket.
Synthetic Strategy and Derivatization
A key advantage of this scaffold is its straightforward synthesis. The most common and reliable method involves the condensation of a β-ketonitrile with hydrazine, a robust reaction that is amenable to a wide range of starting materials.[9][10]
Protocol: Synthesis of the Core Scaffold
This protocol describes the synthesis of 5-(4-nitrophenyl)-2H-pyrazol-3-ylamine, a common precursor which can be readily reduced to the final scaffold.
Step 1: Synthesis of 3-(4-nitrophenyl)-3-oxopropanenitrile
-
To a stirred solution of sodium ethoxide (prepared from 1.2 eq of sodium in absolute ethanol) at 0°C, add 4'-nitroacetophenone (1.0 eq) followed by diethyl oxalate (1.1 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with dilute HCl, and extract the product with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate ethyl 2,4-dioxo-4-(4-nitrophenyl)butanoate.
-
Reflux the intermediate with aqueous ammonia for 4-6 hours.
-
Cool the reaction, and collect the precipitated solid by filtration. Wash with water and dry to yield 3-(4-nitrophenyl)-3-oxopropanenitrile.
Step 2: Cyclization to 5-(4-nitrophenyl)-2H-pyrazol-3-ylamine
-
Dissolve 3-(4-nitrophenyl)-3-oxopropanenitrile (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.5 eq) dropwise.
-
Reflux the mixture for 6-8 hours. Monitor reaction completion by TLC.
-
Cool the reaction mixture to room temperature. Collect the resulting precipitate by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
Step 3: Reduction to this compound
-
Suspend the nitro-intermediate (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (SnCl2·2H2O) (4-5 eq).
-
Reflux the mixture for 3-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction and carefully basify with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry the combined organic layers over sodium sulfate, and concentrate to yield the final scaffold.
Derivatization Strategy
The core scaffold provides two primary handles for derivatization to build a library of inhibitors for SAR studies. The goal is to systematically probe the chemical space around the core to optimize binding affinity and selectivity.
Caption: Derivatization strategy for library synthesis from the core scaffold.
Protocols for Biological Evaluation
A tiered approach is essential for efficiently evaluating newly synthesized compounds, starting with broad biochemical assays and progressing to more complex cellular models for the most promising hits.
Primary Screen: In Vitro Kinase Activity Assay (ADP-Glo™)
Causality: The first step is to determine if a compound can directly inhibit the enzymatic activity of the target kinase. The ADP-Glo™ assay is a robust, luminescence-based method that quantifies the amount of ADP produced during a kinase reaction.[11][12] Less ADP produced in the presence of a compound indicates greater inhibition.[13]
Protocol:
-
Materials:
-
Target Kinase (e.g., Abl, Src, EGFR)
-
Kinase-specific substrate (peptide or protein)
-
ADP-Glo™ Kinase Assay Kit (Promega) containing ADP-Glo™ Reagent, Kinase Detection Reagent, Ultra Pure ATP, and ADP standards.
-
Test compounds dissolved in 100% DMSO.
-
White, opaque 384-well assay plates.
-
Luminometer.
-
-
-
Compound Plating: Prepare serial dilutions of test compounds in DMSO. Dispense a small volume (e.g., 50 nL) into the assay plate wells. Include wells for a positive control inhibitor (e.g., Staurosporine) and a negative (vehicle) control (DMSO only).
-
Kinase/Substrate Master Mix: Prepare a 2X master mix containing the target kinase and its specific substrate in the appropriate kinase reaction buffer.
-
Initiate Kinase Reaction: Add 2.5 µL of the 2X Kinase/Substrate mix to each well.
-
ATP Addition: Prepare a 2X ATP solution in kinase buffer. Add 2.5 µL to each well to start the reaction. The final reaction volume is 5 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Terminate Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and consumes any remaining ATP. Incubate for 40 minutes at room temperature.
-
Convert ADP to ATP & Detect: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into a detectable ATP-driven luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Read Luminescence: Measure the luminescence signal using a plate-reading luminometer.
-
-
Data Analysis & Presentation:
-
Calculate the percent inhibition for each compound concentration relative to the high (DMSO) and low (positive control) signals.
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Summarize the results in a table.
-
| Compound ID | Modification | Target Kinase IC50 (nM) |
| Scaffold-01 | Core Scaffold | >10,000 |
| Deriv-01 | 4-N-Benzoyl | 850 |
| Deriv-02 | 4-N-(4-chlorobenzoyl) | 125 |
| Deriv-03 | 4-N-(3-methoxybenzoyl) | 45 |
Table 1. Example biochemical screening data for a hypothetical compound series.
Secondary Screen: Cell-Based Assays
Causality: A potent biochemical inhibitor may fail in a cellular context due to poor membrane permeability or rapid metabolism.[15] Cell-based assays are critical for validating that a compound can engage its target in a physiological environment and exert a desired biological effect.[16][17]
Protocol 1: Cellular Target Engagement (Western Blot)
Principle: This assay measures the inhibition of the kinase's activity within the cell by quantifying the phosphorylation of its direct downstream substrate. A successful inhibitor will reduce the level of the phosphorylated substrate.[18][19]
-
Procedure:
-
Cell Culture: Seed a relevant cancer cell line (e.g., K562 for Bcr-Abl, A549 for EGFR) in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with increasing concentrations of the test compound for a defined period (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate overnight at 4°C with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-CrkL for Abl, anti-phospho-ERK for MEK).
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Normalization: Strip the membrane and re-probe with an antibody for the total (non-phosphorylated) substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities. Normalize the phospho-protein signal to the total protein signal. Plot the normalized signal against compound concentration to determine the cellular IC50.
-
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
Principle: For kinases that are oncogenic drivers, their inhibition should lead to a decrease in cancer cell proliferation and viability. This assay measures the intracellular ATP levels, which correlate with the number of metabolically active, viable cells.[18]
-
Procedure:
-
Cell Seeding: Seed cells in a white, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells.
-
Incubation: Incubate the plate for 72 hours in a cell culture incubator.
-
Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent to each well according to the manufacturer's protocol.
-
Luminescence Reading: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the signal. Read luminescence on a plate reader.
-
Data Analysis: Calculate the percent viability relative to DMSO-treated controls and determine the GI50 (concentration for 50% growth inhibition).
-
Overall Evaluation Workflow
The progression from initial synthesis to a validated cellular hit follows a logical, multi-step process designed to efficiently allocate resources to the most promising compounds.
Caption: Experimental workflow for kinase inhibitor evaluation.
Structure-Activity Relationship (SAR) and Lead Optimization
Causality: The ultimate goal of the described workflow is to generate robust SAR data. This involves correlating specific changes in the chemical structure with observed changes in biological activity. This data-driven approach is the cornerstone of rational drug design, allowing scientists to understand why certain modifications improve potency or selectivity, thereby guiding the design of the next generation of compounds.[7][8][20]
| Modification Site | Chemical Change | Rationale (Hypothesis) | Biochemical IC50 | Cellular IC50 | Selectivity |
| 4-Aniline | Add 4-Cl Ph group | Access hydrophobic pocket | ++ | ++ | + |
| 4-Aniline | Add 3-OMe Ph group | H-bond with gatekeeper residue | +++ | +++ | ++ |
| 4-Aniline | Add large morpholine | Improve solubility | - | +/- | - |
| Pyrazole N1 | Add methyl group | Block H-bond donation; fill pocket | -- | -- | +/- |
Table 2. Example SAR table linking chemical modifications to biological outcomes. (+++ indicates high potency/selectivity; -- indicates significant loss of activity).
This iterative cycle of design, synthesis, and testing is crucial for transforming a promising scaffold into a preclinical drug candidate. Compounds identified as potent and selective from these assays would then progress to further studies, including ADME-Tox profiling and in vivo efficacy testing in animal models.[21]
References
- 1. mdpi.com [mdpi.com]
- 2. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 12. benchchem.com [benchchem.com]
- 13. promega.com [promega.com]
- 14. carnabio.com [carnabio.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. inits.at [inits.at]
- 17. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 20. Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Aminopyrazole Scaffold: A Keystone in the Synthesis of Potent p38 MAPK Inhibitors
Introduction: Targeting the p38 MAPK Signaling Pathway in Inflammatory Diseases
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2] This pathway, a part of the broader MAPK superfamily, is integral to a wide array of cellular processes, including inflammation, apoptosis, cell differentiation, and immune responses.[2][3] The p38 MAPK family comprises four isoforms: α, β, γ, and δ.[4] The α-isoform, in particular, is a key mediator in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[2][5] Consequently, dysregulation of the p38 MAPK pathway is implicated in the pathophysiology of numerous inflammatory diseases, including rheumatoid arthritis, Crohn's disease, and psoriasis, making it a prime target for therapeutic intervention.[5]
The development of small molecule inhibitors that can selectively target p38 MAPK has been a major focus of drug discovery efforts. Among the various chemical scaffolds explored, the 5-aminopyrazole core has emerged as a "privileged structure" for the design of potent and selective p38 MAPK inhibitors.[1][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of "5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine" and related aminopyrazole derivatives in the synthesis of p38 MAPK inhibitors. We will delve into the synthetic protocols, the rationale behind experimental choices, methods for evaluating inhibitor potency, and an analysis of the structure-activity relationships that govern the efficacy of these compounds.
The p38 MAPK Signaling Cascade: A Biological Overview
Understanding the biological context is paramount for effective drug design. The p38 MAPK signaling cascade is a multi-tiered kinase module activated by a diverse range of extracellular stimuli.[1] These stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β) and environmental stressors (e.g., UV radiation, osmotic shock), activate upstream MAPK kinase kinases (MAPKKKs), which in turn phosphorylate and activate MAPK kinases (MKKs), primarily MKK3 and MKK6.[1][4] These MKKs then dually phosphorylate a conserved Thr-Gly-Tyr (TGY) motif in the activation loop of p38 MAPK, leading to its activation.[4] Once activated, p38 MAPK phosphorylates a variety of downstream substrates, including other kinases and transcription factors, culminating in a coordinated cellular response.[1]
Caption: The p38 MAPK Signaling Pathway.
The 5-Aminopyrazole Scaffold: A Foundation for Potent Inhibition
The 5-aminopyrazole moiety is a versatile building block in medicinal chemistry, and its derivatives have been extensively investigated as kinase inhibitors.[1][5] For p38 MAPK, the 5-aminopyrazole core serves as an excellent anchor for constructing inhibitors that can effectively compete with ATP for binding to the kinase's active site. A particularly successful class of inhibitors based on this scaffold are the N-pyrazole, N'-aryl ureas.[3] The urea linkage plays a crucial role in establishing key hydrogen bonding interactions with the hinge region of the kinase, a critical factor for potent inhibition.
One of the most well-characterized p38 MAPK inhibitors, BIRB 796 (Doramapimod), features a substituted 5-aminopyrazole core linked via a urea bridge to a naphthalene moiety.[3][5] The synthesis of BIRB 796 and its analogs provides a valuable template for understanding the synthetic strategies employed for this class of compounds.
Synthetic Protocol: A Representative Synthesis of a Pyrazole-Urea based p38 MAPK Inhibitor
Part 1: Synthesis of the 5-Aminopyrazole Core
The 5-aminopyrazole core can be synthesized through the condensation of a β-ketoester with a substituted hydrazine. Microwave-assisted synthesis has been shown to provide excellent yields for this reaction.
Protocol 1: Microwave-Assisted Synthesis of a Substituted 5-Aminopyrazole
-
Reagents and Equipment:
-
Substituted hydrazine (e.g., p-tolylhydrazine) (1.0 eq)
-
β-ketoester (e.g., ethyl pivaloylacetate) (1.1 eq)
-
Ethanol (Microwave-grade)
-
Microwave reactor vials
-
Microwave synthesizer
-
-
Procedure:
-
In a microwave reactor vial, combine the substituted hydrazine (1.0 eq) and the β-ketoester (1.1 eq) in ethanol.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a temperature and time optimized for the specific substrates (a typical starting point is 120 °C for 15-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield the desired 5-aminopyrazole.
-
Causality Behind Experimental Choices:
-
Microwave Irradiation: This technique significantly accelerates the reaction rate, leading to shorter reaction times and often cleaner product formation compared to conventional heating.
-
Ethanol as Solvent: Ethanol is a polar protic solvent that is suitable for microwave synthesis and effectively dissolves the reactants.
Part 2: Urea Formation
The key step in synthesizing the final inhibitor is the formation of the urea linkage. This is typically achieved by reacting the 5-aminopyrazole with an appropriate isocyanate.[6][7]
Protocol 2: Urea Formation from 5-Aminopyrazole and an Isocyanate
-
Reagents and Equipment:
-
Substituted 5-aminopyrazole (from Protocol 1) (1.0 eq)
-
Aryl isocyanate (e.g., 4-isocyanato-1-(2-morpholinoethoxy)naphthalene) (1.0 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Dissolve the substituted 5-aminopyrazole (1.0 eq) in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere.
-
To this solution, add the aryl isocyanate (1.0 eq) dropwise at room temperature with stirring.
-
Continue stirring the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, the product may precipitate out of the solution. If so, it can be collected by filtration.
-
If the product remains in solution, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield the final pyrazole-urea inhibitor.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Isocyanates are reactive towards water, which would lead to the formation of undesired byproducts. Therefore, anhydrous solvents and an inert atmosphere are crucial.
-
Aprotic Solvent: Aprotic solvents like DCM or THF are used as they do not have acidic protons that could react with the isocyanate.
-
No Base Required: The reaction between an amine and an isocyanate is generally facile and does not require a base catalyst.[7]
Caption: Synthetic Workflow for Pyrazole-Urea p38 MAPK Inhibitors.
In Vitro Evaluation of p38 MAPK Inhibitory Activity
Once synthesized, the inhibitory potency of the compounds against p38 MAPK needs to be determined. A common method for this is an in vitro kinase assay, which measures the ability of the compound to inhibit the phosphorylation of a substrate by the p38 MAPK enzyme.
Protocol 3: In Vitro p38α MAPK Kinase Assay (Luminescent ADP Detection)
This protocol is based on the principle of measuring the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.
-
Reagents and Equipment:
-
Recombinant human p38α MAPK enzyme
-
Kinase substrate (e.g., ATF2)
-
ATP
-
Synthesized inhibitor compounds at various concentrations
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in the kinase buffer.
-
In a 384-well plate, add the inhibitor solution (or DMSO as a vehicle control).
-
Add the p38α enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate (ATF2) and ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and kinase detection reagent according to the manufacturer's instructions.
-
Record the luminescence using a luminometer.
-
The data is then analyzed to determine the IC50 value of the inhibitor, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Causality Behind Experimental Choices:
-
ATF2 as Substrate: Activating transcription factor 2 (ATF2) is a well-known in vivo and in vitro substrate of p38 MAPK.
-
Luminescent Detection: This method offers high sensitivity and a broad dynamic range for quantifying kinase activity.
Caption: In Vitro p38 MAPK Kinase Assay Workflow.
Structure-Activity Relationship (SAR) of 5-Aminopyrazole based p38 MAPK Inhibitors
The potency and selectivity of 5-aminopyrazole-based inhibitors are highly dependent on the nature of the substituents on the pyrazole ring and the aryl group of the urea moiety. Extensive SAR studies have been conducted to optimize these inhibitors.
Key SAR Insights:
-
Substituents on the Pyrazole Ring: The substituent at the 1-position of the pyrazole ring is crucial for interaction with a hydrophobic pocket of the kinase. Aromatic rings, such as a p-tolyl group, have been shown to be favorable. The substituent at the 5-position also plays a significant role in binding, with bulky groups like tert-butyl often leading to high potency.
-
The Urea Linkage: As mentioned, the urea moiety is a critical pharmacophore, forming essential hydrogen bonds with the kinase hinge region.
-
The Aryl Moiety of the Urea: The nature of the aryl group attached to the other nitrogen of the urea determines interactions with the solvent-exposed region of the ATP-binding site. Larger, hydrophobic groups like naphthalene are often preferred. Furthermore, the addition of a side chain to this aryl group, such as the morpholinoethoxy group in BIRB 796, can extend into the ATP binding region and form additional hydrogen bonds, significantly enhancing potency.[3]
Quantitative SAR Data:
The following table summarizes the inhibitory activities of a series of aminopyrazole derivatives against p38α MAPK, illustrating the impact of structural modifications on potency.
| Compound | R1 (on Pyrazole N1) | R2 (on Urea Aryl Group) | p38α IC50 (nM) | Reference |
| BIRB 796 | p-tolyl | 4-(2-morpholinoethoxy)naphthalen-1-yl | ~1 (Kd) | [3][5] |
| Analog 1 | Phenyl | 4-chlorophenyl | 270 | [5] |
| Analog 2 | Phenyl | 4-(4-methylene-pyridine) | 42 | [5] |
| Analog 3 | 4-hydroxyphenyl | Naphthalene | 45 | [5] |
| 18c | 4-carboxyphenyl | Thiazole | 135 | [2] |
Note: The IC50 values are indicative and may vary depending on the specific assay conditions.
Conclusion
"this compound" and related 5-aminopyrazole derivatives represent a highly valuable and versatile scaffold for the synthesis of potent and selective p38 MAPK inhibitors. The synthetic routes to these compounds, particularly the formation of the key pyrazole-urea linkage, are well-established and adaptable. By understanding the underlying principles of the synthetic protocols, the biological context of the p38 MAPK pathway, and the structure-activity relationships that govern inhibitor potency, researchers can effectively design and develop novel therapeutic agents for the treatment of a wide range of inflammatory diseases. The protocols and insights provided in this application note serve as a comprehensive guide for professionals in the field of drug discovery and development.
References
- 1. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3D-QSAR and Molecular Docking Studies on Fused Pyrazoles as p38α Mitogen-Activated Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An efficient and greener protocol towards synthesis of unsymmetrical <i>N</i>,<i>N</i>′-biphenyl urea - Arabian Journal of Chemistry [arabjchem.org]
- 7. Urea Formation - Common Conditions [commonorganicchemistry.com]
Application Note: A Framework for Evaluating 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine as a Novel Anti-Inflammatory Agent
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of several successful anti-inflammatory drugs, including the selective COX-2 inhibitor Celecoxib.[4][5][6] The structural features of pyrazole derivatives allow for specific interactions within the COX-2 active site.[1] This document focuses on 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine , a compound possessing structural motifs—a pyrazole core and an aminophenyl group—that suggest a potential for anti-inflammatory activity.[7][8]
This guide provides a comprehensive framework for researchers and drug development professionals to systematically evaluate the anti-inflammatory potential of "this compound". It outlines a screening cascade from initial in vitro enzymatic and cell-based assays to in vivo validation, grounded in established methodologies.
Compound Profile: this compound
A thorough understanding of a compound's physicochemical properties is critical for designing and interpreting biological assays.
| Property | Value |
| Structure | (Image of the chemical structure) |
| Molecular Formula | C₉H₁₀N₄ |
| Molecular Weight | 174.21 g/mol |
| CAS Number | 175136-82-0 |
| Predicted logP | 0.85 |
| Predicted Solubility | Moderate aqueous solubility |
| Appearance | Off-white to light yellow solid |
(Note: Predicted properties are computationally derived and require experimental verification.)
Hypothesized Mechanism of Action
Caption: Hypothesized inhibition of the NF-kB signaling pathway.
Experimental Evaluation Workflow
A tiered approach is recommended to efficiently screen and characterize the compound. This workflow progresses from high-throughput in vitro assays to a more complex, low-throughput in vivo model, ensuring that only compounds with promising initial activity advance.
Caption: A streamlined workflow for evaluating novel anti-inflammatory compounds.
PART 1: In Vitro Evaluation Protocols
Protocol 1.1: Human Recombinant COX-1/COX-2 Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC₅₀) of the test compound against human COX-1 and COX-2 enzymes and to calculate its COX-2 selectivity index.
Rationale: This is the primary mechanism-based screen. A fluorometric assay provides a sensitive and high-throughput method to directly measure the peroxidase activity of the COX enzymes.[13][14] Using purified human recombinant enzymes is crucial for clinical relevance.[15]
Materials:
-
Human Recombinant COX-1 and COX-2 enzymes (e.g., from Cayman Chemical or BPS Bioscience)
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic Acid (substrate)
-
Fluorometric probe (e.g., Amplex™ Red)
-
Test Compound: this compound, dissolved in DMSO
-
Positive Controls: Celecoxib (selective COX-2 inhibitor), Indomethacin (non-selective inhibitor)
-
96-well black opaque plates
-
Fluorescence plate reader (Ex/Em = 535/590 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution series (e.g., 10 concentrations) in DMSO.
-
Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Blank: Assay buffer only.
-
100% Activity Control (Enzyme Control): Enzyme, buffer, and DMSO (vehicle).
-
Test Compound Wells: Enzyme, buffer, and serial dilutions of the test compound.
-
Positive Control Wells: Enzyme, buffer, and serial dilutions of Celecoxib or Indomethacin.
-
-
Enzyme Incubation: To each well (except the Blank), add the reaction mix containing COX Assay Buffer, Heme, and the fluorometric probe.
-
Inhibitor Addition: Add 2 µL of the appropriate DMSO dilution (test compound, positive control, or vehicle) to the wells.
-
Enzyme Addition: Add diluted COX-1 or COX-2 enzyme solution to all wells except the Blank.
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding a solution of Arachidonic Acid to all wells.
-
Measurement: Immediately begin reading the fluorescence intensity kinetically for 10-15 minutes at 37°C.
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the data by subtracting the Blank reading.
-
Calculate the percent inhibition for each compound concentration relative to the 100% Activity Control (vehicle).
-
% Inhibition = 100 * (1 - (Rate_inhibitor / Rate_vehicle))
-
-
Plot the % Inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Calculate the COX-2 Selectivity Index: SI = IC₅₀ (COX-1) / IC₅₀ (COX-2).
Example Data Presentation:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index |
| This compound | >100 | 0.25 | >400 |
| Celecoxib (Positive Control) | 30 | 0.08 | 375 |
| Indomethacin (Positive Control) | 0.1 | 0.9 | 0.11 |
Protocol 1.2: LPS-Induced TNF-α Production in RAW 264.7 Macrophages
Objective: To evaluate the ability of the test compound to inhibit the production of the pro-inflammatory cytokine TNF-α in a cellular context.
Rationale: Macrophages are key cells in the inflammatory response. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages via TLR4, leading to the robust production of pro-inflammatory cytokines like TNF-α.[16][17] This assay provides a crucial secondary validation of the compound's anti-inflammatory potential in a biological system.[18][19]
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test Compound and Dexamethasone (positive control) dissolved in DMSO
-
MTT or similar reagent for cytotoxicity assessment
-
Mouse TNF-α ELISA kit
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Remove the old media. Add fresh media containing various concentrations of the test compound or Dexamethasone. Include a vehicle control (DMSO, final concentration ≤ 0.1%). Incubate for 2 hours.
-
Inflammatory Stimulation: Add LPS to all wells (except the unstimulated control) to a final concentration of 100 ng/mL.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plates at low speed to pellet any detached cells. Collect the supernatant for TNF-α analysis. Store at -80°C if not used immediately.
-
Cytotoxicity Assessment: To ensure that the inhibition of TNF-α is not due to cell death, perform an MTT assay on the remaining cells in the plate according to the manufacturer's protocol.
-
TNF-α Quantification: Measure the concentration of TNF-α in the collected supernatants using a commercial ELISA kit, following the manufacturer's protocol.
Data Analysis:
-
Construct a standard curve for the TNF-α ELISA.
-
Calculate the concentration of TNF-α in each sample.
-
Calculate the percent inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control.
-
Determine the IC₅₀ for TNF-α inhibition.
-
Analyze the MTT assay data to determine the concentration at which the compound becomes cytotoxic (CC₅₀). A good candidate will have an IC₅₀ for TNF-α inhibition that is significantly lower than its CC₅₀.
PART 2: In Vivo Validation Protocol
Protocol 2.1: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the acute anti-inflammatory activity of the test compound in a well-established animal model.
Rationale: The carrageenan-induced paw edema model is a highly reproducible and widely used assay for evaluating the efficacy of acute anti-inflammatory agents.[20][21] The inflammatory response is biphasic, with an early phase involving histamine and serotonin release, and a later phase (3-5 hours) primarily mediated by prostaglandins, which is sensitive to inhibition by COX inhibitors.[22]
Materials:
-
Male Wistar or Sprague-Dawley rats (180-200 g)
-
Carrageenan (1% w/v solution in sterile saline)
-
Test Compound formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Indomethacin or Celecoxib (10 mg/kg) as a positive control
-
Pletysmometer or digital calipers for measuring paw volume/thickness
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment. Fast animals overnight before the experiment but allow free access to water.
-
Grouping: Randomly divide the rats into groups (n=6-8 per group):
-
Group 1 (Control): Vehicle only.
-
Group 2 (Positive Control): Indomethacin (10 mg/kg, p.o.).
-
Group 3-5 (Test Groups): Test compound at various doses (e.g., 10, 30, 100 mg/kg, p.o.).
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.
-
Compound Administration: Administer the vehicle, positive control, or test compound orally (p.o.) via gavage.
-
Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Calculation:
-
Edema Volume: Calculate the increase in paw volume at each time point by subtracting the baseline (0-hour) volume.
-
Percentage Inhibition: Calculate the percentage inhibition of edema at each time point, particularly at the peak inflammation time (typically 3-4 hours), using the following formula: % Inhibition = [ (V_c - V_t) / V_c ] * 100 Where Vc is the average edema volume in the control group, and Vt is the average edema volume in the treated group.
-
Data Interpretation: A statistically significant, dose-dependent reduction in paw edema compared to the vehicle control group indicates positive in vivo anti-inflammatory activity. The efficacy can be compared to that of the standard drug, Indomethacin.
Conclusion
This application note provides a robust, multi-tiered framework for the comprehensive evaluation of "this compound" as a potential anti-inflammatory therapeutic. The proposed workflow, beginning with specific in vitro enzymatic assays and progressing through cell-based functional screens to an in vivo model of acute inflammation, allows for a thorough characterization of the compound's potency, mechanism, and efficacy. Successful progression through this cascade would establish this molecule as a promising lead candidate for further preclinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 5. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]
- 7. [Heterocyclic compounds with potential anti-inflammatory activity containing a 4-aminophenylalkanoic acid residue. V. Derivatives of 2,4-dihydro-3H-pyrazole-3-one] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 9. news-medical.net [news-medical.net]
- 10. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-κB - Wikipedia [en.wikipedia.org]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. assaygenie.com [assaygenie.com]
- 15. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Lipopolysaccharide-driven Th2 Cytokine Production in Macrophages Is Regulated by Both MyD88 and TRAM - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 22. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Profiling of 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine
Prepared by: Gemini, Senior Application Scientist
Introduction
The aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Molecules within this class have demonstrated a wide range of therapeutic potential, including anti-inflammatory, anticancer, and anti-infective properties.[1][2] A significant portion of their activity stems from their ability to act as ligands for various enzymes, particularly protein kinases, which are crucial regulators of cellular processes.[1][2] The compound 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine (CAS No: 60706-60-7) belongs to this versatile class of molecules.[3][4] Its structural features suggest a potential for interaction with key biological targets involved in cell signaling pathways.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of this compound. The protocols detailed herein are designed to characterize its potential as a modulator of critical cellular functions, such as enzyme activity, cell proliferation, and apoptosis.
Compound Details
| Parameter | Value |
| IUPAC Name | 5-(4-aminophenyl)-1H-pyrazol-3-amine |
| Synonyms | 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine |
| CAS Number | 60706-60-7 |
| Molecular Formula | C9H10N4 |
| Molecular Weight | 174.20 g/mol |
Application Note 1: Kinase Inhibitory Activity Profiling
Scientific Rationale
The aminopyrazole core is a well-established pharmacophore for kinase inhibitors.[1][2] Kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[5] Therefore, a primary step in characterizing this compound is to assess its ability to inhibit the activity of one or more protein kinases. A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust, high-throughput method for quantifying kinase activity and inhibition.[5] This assay measures the phosphorylation of a substrate by a kinase, and a decrease in the FRET signal indicates inhibition.[5]
Experimental Workflow: TR-FRET Kinase Assay
Caption: Workflow for the TR-FRET in vitro kinase assay.
Detailed Protocol: TR-FRET Kinase Assay
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).
-
-
Assay Setup:
-
Use a low-volume 384-well plate suitable for fluorescence readings.
-
Transfer a small volume (e.g., 50 nL) of the diluted compound and controls (DMSO for 0% inhibition, a known inhibitor for 100% inhibition) to the assay plate.
-
Prepare a master mix containing the kinase and a biotinylated peptide substrate in kinase assay buffer.[6]
-
Dispense the kinase-substrate mix into each well of the assay plate.
-
Allow the compound and kinase to pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.
-
-
Kinase Reaction:
-
Prepare an ATP solution in kinase assay buffer.
-
Initiate the kinase reaction by adding the ATP solution to each well.[6] The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for the recommended reaction time (e.g., 60 minutes).
-
-
Detection:
-
Prepare the detection reagent mix containing a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665 in detection buffer.[5]
-
Stop the kinase reaction by adding the detection reagent mix to all wells.
-
Incubate the plate for 60-120 minutes at room temperature, protected from light, to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Determine the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Application Note 2: Antiproliferative Activity Assessment
Scientific Rationale
Given the potential of aminopyrazoles as anticancer agents, evaluating the effect of this compound on cancer cell proliferation is a logical next step.[1] Cell proliferation assays are fundamental in drug discovery to determine a compound's cytostatic or cytotoxic effects. The EdU (5-ethynyl-2'-deoxyuridine) incorporation assay is a modern and sensitive method for measuring DNA synthesis, a direct indicator of cell proliferation.[7] Unlike older methods like BrdU incorporation, the EdU assay uses a mild click-chemistry-based detection that does not require harsh DNA denaturation, better-preserving cell morphology.[7]
Experimental Workflow: EdU Cell Proliferation Assay
Caption: Workflow for the EdU cell proliferation assay.
Detailed Protocol: EdU Cell Proliferation Assay
-
Cell Culture and Treatment:
-
Seed a cancer cell line of interest (e.g., HCT-116, MCF-7) in a 96-well imaging plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of this compound. Include vehicle (DMSO) and positive (e.g., a known cytotoxic agent) controls.
-
Incubate for a period that allows for at least one to two cell divisions (e.g., 24-72 hours).
-
-
EdU Labeling:
-
Prepare a 10 µM EdU solution in the cell culture medium.
-
Add the EdU solution to each well and incubate for a short period (e.g., 2-4 hours) to allow for incorporation into newly synthesized DNA.[7]
-
-
Cell Fixation and Permeabilization:
-
Click-iT® Detection:
-
Prepare the Click-iT® reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor™ 488 azide) and the copper-based catalyst according to the manufacturer's instructions.
-
Add the reaction cocktail to each well and incubate for 30 minutes at room temperature, protected from light.[7]
-
Wash the cells with PBS.
-
-
Nuclear Counterstaining and Imaging:
-
Stain the cell nuclei with a DNA dye such as Hoechst 33342 to label the total cell population.
-
Acquire images using a high-content imaging system or a fluorescence microscope. Capture images in the channels corresponding to the nuclear stain and the fluorescent azide.
-
-
Image Analysis:
-
Use image analysis software to identify and count the total number of nuclei (Hoechst-positive).
-
Identify and count the number of proliferating cells (EdU-positive nuclei).
-
Calculate the percentage of proliferating cells for each treatment condition.
-
Plot the percentage of proliferation against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Application Note 3: Apoptosis Induction Assessment
Scientific Rationale
Anticancer compounds often exert their effects by inducing programmed cell death, or apoptosis.[8] It is therefore crucial to determine if the antiproliferative activity of this compound is due to the induction of apoptosis. A widely used method to detect apoptosis is Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[9][10] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[9] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, where the membrane integrity is compromised.[9]
Cell Population Status
| Annexin V Staining | Propidium Iodide (PI) Staining | Cell Status |
| Negative | Negative | Healthy/Viable |
| Positive | Negative | Early Apoptosis |
| Positive | Positive | Late Apoptosis/Necrosis |
| Negative | Positive | Necrotic |
Detailed Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere.
-
Treat the cells with this compound at concentrations determined from the proliferation assay (e.g., 1x and 5x GI50). Include vehicle (DMSO) and positive (e.g., staurosporine) controls.
-
Incubate for a relevant period (e.g., 24-48 hours).
-
-
Cell Harvesting:
-
Staining:
-
Flow Cytometry Analysis:
-
Add additional 1X Annexin V binding buffer to each sample.[11]
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).[11]
-
Use appropriate controls (unstained cells, Annexin V only, and PI only) to set up compensation and gates.
-
Collect data for a sufficient number of events (e.g., 10,000-20,000 cells).
-
-
Data Interpretation:
-
Create quadrant plots of PI fluorescence versus Annexin V fluorescence.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Compare the percentage of apoptotic cells in the treated samples to the vehicle control to determine the apoptosis-inducing potential of the compound.
-
References
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 60706-60-7 [amp.chemicalbook.com]
- 4. calpaclab.com [calpaclab.com]
- 5. benchchem.com [benchchem.com]
- 6. In vitro kinase assay [protocols.io]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
Handling and storage guidelines for "5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine"
Introduction
5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine is a versatile heterocyclic amine containing both a pyrazole and an aniline moiety. Its structural features make it a valuable building block in medicinal chemistry and materials science, particularly in the synthesis of kinase inhibitors, potential anticancer agents, and other bioactive compounds.[1][2][3][4] The presence of multiple reactive amine groups and the pyrazole ring system necessitates specific handling and storage protocols to ensure the compound's integrity, maximize experimental success, and guarantee the safety of laboratory personnel.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective handling and storage of this compound. The protocols outlined below are grounded in established safety standards and the known chemical properties of aminopyrazole derivatives.
Chemical and Physical Properties
A thorough understanding of the compound's properties is fundamental to its proper handling. While specific experimental data for this exact molecule may be limited, properties can be inferred from structurally similar aminopyrazole derivatives.
| Property | Value/Description | Rationale for Handling |
| CAS Number | 60706-60-7[5] | Ensures correct identification and retrieval of safety data. |
| Molecular Formula | C₉H₁₀N₄ | Indicates a relatively small, nitrogen-rich organic molecule. |
| Appearance | Typically a crystalline powder, ranging from white to light yellow or brown. | Visual inspection can be an initial indicator of purity or degradation. Color change may suggest oxidation or contamination. |
| Reactivity | The amino groups are nucleophilic and susceptible to oxidation. The pyrazole ring is generally stable but can react under harsh conditions. | Dictates the need for an inert atmosphere during storage and handling to prevent degradation. Incompatible with strong oxidizing agents, acids, and acid chlorides.[6] |
| Solubility | Generally soluble in organic solvents like DMSO and DMF. Limited solubility in water. | Important for preparing stock solutions and reaction mixtures. |
Hazard Identification and Safety Precautions
Based on data from analogous aminopyrazole compounds, this compound should be treated as a hazardous substance.[6][7][8][9] The primary risks are associated with its potential for irritation, sensitization, and toxicity upon exposure.
GHS Hazard Classifications (Inferred from similar compounds):
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[6][8]
-
Skin Corrosion/Irritation (Category 1B/2): May cause skin irritation or severe burns.[6][8][9]
-
Serious Eye Damage/Eye Irritation (Category 1/2): Causes serious eye damage or irritation.[6][8][9]
-
Skin Sensitization (Category 1): May cause an allergic skin reaction.[6]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[6][7][10]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to mitigate exposure risks.
Caption: Mandatory PPE for handling the compound.
Engineering Controls
-
Ventilation: Always handle the solid compound and its solutions inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[6]
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[6][8]
Storage Protocols
Proper storage is critical to maintaining the chemical's purity and stability over time. The primary degradation pathways for aminophenyl pyrazoles are oxidation and reaction with atmospheric moisture and carbon dioxide.
| Parameter | Guideline | Justification |
| Temperature | Store in a cool, dry place. Refrigeration (0-8°C) is recommended for long-term storage.[6][11] | Low temperatures slow down the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[6] | The amino groups are sensitive to oxidation by atmospheric oxygen, which can lead to discoloration and impurity formation. |
| Container | Use a tightly sealed, opaque container (e.g., amber glass vial) with a secure cap.[6] | Prevents exposure to light, moisture, and air. A tight seal is crucial for maintaining the inert atmosphere. |
| Location | Store in a designated, locked cabinet for hazardous chemicals.[6][7] | Prevents unauthorized access and ensures proper containment. |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[6] | Prevents potentially vigorous and hazardous reactions. |
Handling and Experimental Protocols
Protocol for Weighing and Dispensing Solid Compound
Objective: To accurately weigh the solid compound while minimizing exposure and contamination.
Causality: The fine, dusty nature of many powdered organic compounds makes them easy to aerosolize. This protocol uses engineering controls (fume hood) and careful technique to prevent inhalation and dermal exposure.
Caption: Step-by-step workflow for weighing the solid compound.
Protocol for Preparing Stock Solutions
Objective: To prepare a stock solution of known concentration for use in experiments.
Causality: This protocol ensures the compound is fully dissolved and the final concentration is accurate. Preparing solutions in a fume hood contains any vapors from the solvent and any dust from the solute.
-
Preparation: Perform all steps in a chemical fume hood while wearing appropriate PPE.
-
Solvent Selection: Choose a suitable, anhydrous solvent (e.g., DMSO, DMF). Ensure the solvent is compatible with downstream applications.
-
Calculation: Calculate the mass of the compound required to achieve the desired concentration and volume.
-
Weighing: Accurately weigh the compound into a volumetric flask using the protocol described in section 4.1.
-
Dissolution: Add a portion of the solvent to the flask. Gently swirl or sonicate the mixture until the solid is completely dissolved. Avoid vigorous shaking which can introduce atmospheric gases.
-
Final Volume: Once dissolved, carefully add the solvent up to the calibration mark of the volumetric flask.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the solution to a clean, dry, and clearly labeled amber vial. For long-term storage, flush the vial with an inert gas before sealing. Store refrigerated (0-8°C) and protect from light.
Spill and Emergency Procedures
Immediate and appropriate response to a spill or exposure is critical.
Exposure Response Flowchart
Caption: First-aid procedures for different exposure routes.
Spill Cleanup
-
Small Spills (Solid):
-
Ensure the area is well-ventilated (fume hood).
-
Wearing full PPE, gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully sweep up the material into a suitable container for disposal.
-
Clean the spill area with soap and water.
-
-
Waste Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.[6] Do not dispose of down the drain.
References
- 1. mdpi.com [mdpi.com]
- 2. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 60706-60-7 [amp.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. Pyrazol-3-ylamine | C3H5N3 | CID 74561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. jk-sci.com [jk-sci.com]
- 11. chemimpex.com [chemimpex.com]
Troubleshooting & Optimization
Common side products in the synthesis of "5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine"
Technical Support Center: Synthesis of 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who utilize this important heterocyclic building block. As a key intermediate in the synthesis of various bioactive compounds, including pyrazolopyrimidines and other fused heterocycles, ensuring its purity is paramount.[1][2][3] This guide moves beyond simple protocols to provide in-depth, field-tested insights into the common challenges, side products, and troubleshooting strategies encountered during its synthesis.
Part 1: The Primary Synthetic Pathway: A Mechanistic Overview
The most prevalent and efficient method for synthesizing 3(5)-aminopyrazoles is the condensation reaction between a β-ketonitrile and hydrazine.[4][5] In the case of this compound, the key precursors are 3-(4-aminophenyl)-3-oxopropanenitrile and hydrazine hydrate .
The reaction is not a simple mixing of reagents; it is a sequential process involving nucleophilic attack, cyclization, and dehydration. Understanding this mechanism is the first step in diagnosing and preventing the formation of side products.
Reaction Mechanism:
The synthesis proceeds through two critical stages:
-
Hydrazone Formation: The more nucleophilic nitrogen atom of hydrazine attacks the electrophilic ketone carbonyl of the β-ketonitrile, forming a hydrazone intermediate.
-
Intramolecular Cyclization & Aromatization: The terminal amino group of the hydrazone then performs an intramolecular nucleophilic attack on the nitrile carbon. The resulting intermediate rapidly tautomerizes and eliminates a molecule of water to form the stable, aromatic pyrazole ring.[4]
Caption: Mechanism for pyrazole formation.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis and purification of this compound in a practical, question-and-answer format.
FAQ 1: My NMR spectrum is complex, showing two distinct sets of pyrazole signals, and my LC-MS shows two peaks with the same mass. Is my product a mixture of regioisomers?
Answer: This is the most frequently observed phenomenon and, in most cases, does not indicate a regioisomeric impurity. The issue is tautomerism , an intrinsic property of the N-unsubstituted pyrazole ring. Your product, this compound, exists in a rapid equilibrium with its tautomer, 3-(4-Amino-phenyl)-2H-pyrazol-5-ylamine.
These two forms are structurally distinct and can be observed as separate entities by fast analytical methods like HPLC and NMR, especially in certain solvents. This is not an impurity but rather a characteristic of the molecule itself. For this reason, the compound is often named using the convention 3(5)-amino-5(3)-(4-aminophenyl)pyrazole.[4][6]
Caption: Tautomeric equilibrium of the product.
FAQ 2: My crude product has a persistent pink, brown, or dark yellow discoloration that is difficult to remove by simple filtration.
Answer: This is almost always due to the oxidation of the 4-aminophenyl moiety . Anilines are notoriously susceptible to air oxidation, which forms highly colored quinone-imine type structures. This process can be accelerated by trace metal impurities, heat, and exposure to air during the reaction or workup.
| Symptom | Probable Cause | Preventative Measure | Remediation Protocol |
| Pink, brown, or tan solid | Oxidation of the aniline functional group. | - Perform the reaction under an inert atmosphere (Nitrogen or Argon).- Use degassed solvents.- Minimize reaction time at high temperatures. | - Treatment with activated carbon.- Recrystallization from an appropriate solvent system (e.g., Ethanol/Water). |
FAQ 3: My mass spectrum shows an unexpected peak at [M+17] or [M+18] relative to the starting β-ketonitrile. What is this side product?
Answer: This impurity likely arises from the hydrolysis of the nitrile group in your starting material, 3-(4-aminophenyl)-3-oxopropanenitrile. Under the reaction conditions (especially if heated for extended periods or if pH is not controlled), the nitrile can hydrolyze to either an amide ([M+18]) or, less commonly, a carboxylic acid.
If the corresponding β-keto-amide or β-keto-acid is formed, it will also react with hydrazine to produce a pyrazolone derivative instead of the desired aminopyrazole. This pyrazolone is structurally similar and can be difficult to separate.
-
Prevention: Ensure your starting β-ketonitrile is pure and dry. Avoid unnecessarily long reaction times and extreme pH conditions.
FAQ 4: How can I distinguish the desired product from the pyrazolone side product analytically?
Answer: While mass spectrometry will show a clear mass difference, IR spectroscopy is highly effective. The desired aminopyrazole will have characteristic N-H stretching bands for the two amino groups (typically in the 3200-3400 cm⁻¹ region) and a C≡N stretch from any unreacted starting material (~2220 cm⁻¹). The pyrazolone byproduct will exhibit a strong C=O stretch (around 1650-1700 cm⁻¹) and will lack the primary amine N-H stretches.
FAQ 5: I have a significant amount of unreacted starting material. How can I improve conversion?
Answer: Incomplete conversion is typically a kinetic issue.
-
Stoichiometry: Use a slight excess of hydrazine hydrate (e.g., 1.2 to 1.5 equivalents) to ensure the β-ketonitrile is fully consumed.
-
Temperature and Time: While higher temperatures increase the reaction rate, they also promote side reactions like oxidation and hydrolysis. A moderate temperature (e.g., 70-80 °C in ethanol) for a sufficient duration (monitored by TLC or LC-MS) is optimal.[7]
-
Catalysis: The reaction is often self-catalyzed by the basicity of hydrazine, but a small amount of a base like triethylamine or an acid catalyst can sometimes improve the rate of hydrazone formation, though this should be optimized carefully to avoid hydrolysis.[4]
Part 3: Recommended Experimental Protocols
Protocol 3.1: Troubleshooting Workflow for Impurity Identification
Caption: Logical workflow for identifying common synthetic issues.
Protocol 3.2: Purification by Activated Carbon Treatment and Recrystallization
This protocol is highly effective for removing colored oxidation byproducts.
-
Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol or isopropanol).
-
Carbon Treatment: Add a small amount of activated carbon (approx. 1-2% w/w) to the hot solution.
-
Scientist's Note: Do not add carbon to a boiling solution, as this can cause violent bumping.
-
-
Hot Filtration: Swirl the mixture for 5-10 minutes at just below the boiling point. Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon. The filtrate should be significantly less colored.
-
Crystallization: Allow the hot filtrate to cool slowly to room temperature. If needed, induce further crystallization by cooling in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 3.3: General HPLC Method for Purity Analysis
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Expected Elution: The starting β-ketonitrile will be less polar and elute later than the more polar aminopyrazole product.
References
- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. soc.chim.it [soc.chim.it]
- 5. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 5-O-TOLYL-2H-PYRAZOL-3-YLAMINE synthesis - chemicalbook [chemicalbook.com]
How to improve the yield of "5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine" synthesis
Welcome to the technical support center for the synthesis of 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and improve your yield of this valuable heterocyclic building block.
I. Troubleshooting Guide: Overcoming Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine, primarily focusing on the common and robust method of reacting 3-(4-aminophenyl)-3-oxopropanenitrile with hydrazine hydrate.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yield is a frequent challenge in organic synthesis and can stem from several factors. Here is a systematic approach to diagnosing and resolving this issue:
-
Purity of Starting Materials: The purity of your 3-(4-aminophenyl)-3-oxopropanenitrile and hydrazine hydrate is paramount. Impurities in the starting materials can lead to unwanted side reactions, consuming your reactants and complicating purification.
-
Recommendation: Ensure the purity of your starting materials using techniques like NMR or melting point analysis. If necessary, recrystallize the 3-(4-aminophenyl)-3-oxopropanenitrile. For hydrazine hydrate, use a freshly opened bottle of a reputable grade.
-
-
Reaction Conditions: The reaction conditions, including temperature, solvent, and reaction time, are critical for maximizing yield.
-
Recommendation: A thorough optimization of reaction parameters is recommended. A good starting point is refluxing in a protic solvent like ethanol or isopropanol. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of degradation products from prolonged heating.[1]
-
-
Incomplete Reaction: The reaction may not be going to completion.
-
Recommendation: Ensure an adequate molar excess of hydrazine hydrate is used to drive the reaction forward. Typically, 1.5 to 2 equivalents are sufficient. Additionally, confirm that the reaction has indeed finished by monitoring via TLC before proceeding with workup.
-
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction and purification steps.
-
Recommendation: 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine has two amino groups, making it somewhat polar. During aqueous workup, ensure the pH is adjusted appropriately to minimize its solubility in the aqueous layer. For purification, column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) is often effective.
-
Question 2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products and how can I minimize them?
The formation of side products is a common source of reduced yield and purification difficulties. Here are some potential impurities and strategies to mitigate their formation:
-
Hydrazone Intermediate: The reaction proceeds through a hydrazone intermediate. If the cyclization step is incomplete, you may isolate this intermediate.
-
Recommendation: Ensure sufficient reaction time and temperature to promote the intramolecular cyclization. The use of a catalytic amount of acid (e.g., a few drops of acetic acid) can sometimes facilitate this step.
-
-
Formation of Diazines or other Heterocycles: Under certain conditions, hydrazine can react in different ways, leading to other heterocyclic systems.
-
Recommendation: Sticking to the optimized reaction conditions is crucial. Avoid overly harsh conditions (e.g., excessively high temperatures or strong acids/bases) that might favor alternative reaction pathways.
-
-
Oxidation of the Aminophenyl Group: The primary amino group on the phenyl ring can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at high temperatures.
-
Recommendation: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions.
-
Question 3: The reaction seems to have stalled and is not proceeding to completion. What should I do?
A stalled reaction can be frustrating. Here are a few things to consider:
-
Reagent Activity: Hydrazine hydrate can degrade over time.
-
Recommendation: Use a fresh bottle of hydrazine hydrate.
-
-
Insufficient Temperature: The activation energy for the cyclization step may not be met.
-
Recommendation: If monitoring indicates a stalled reaction at a lower temperature, gradually increase the temperature to reflux and continue to monitor the progress.
-
-
Solvent Choice: The choice of solvent can impact the solubility of reactants and the reaction rate.
-
Recommendation: While ethanol is a common choice, other solvents like n-butanol (for higher temperatures) or dioxane could be explored if yield issues persist.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine.
What is the most reliable method for synthesizing 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine?
The most versatile and widely reported method for the synthesis of 5-aminopyrazoles is the condensation of a β-ketonitrile with hydrazine.[2] For the target molecule, this involves the reaction of 3-(4-aminophenyl)-3-oxopropanenitrile with hydrazine hydrate.
What is the mechanism of this reaction?
The reaction proceeds in two main steps:
-
Hydrazone Formation: The nucleophilic nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the β-ketonitrile, followed by dehydration to form a hydrazone intermediate.
-
Intramolecular Cyclization: The terminal amino group of the hydrazone then attacks the nitrile carbon, leading to an intramolecular cyclization and subsequent tautomerization to form the aromatic pyrazole ring.
How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. Use a suitable mobile phase, such as ethyl acetate/hexanes or dichloromethane/methanol, to separate the starting material, intermediate, and product. The disappearance of the starting material and the appearance of the product spot can be visualized under UV light.
What are the recommended purification techniques?
The crude product can be purified by one or more of the following methods:
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate) can be a simple and effective purification method.
-
Column Chromatography: For mixtures containing significant impurities, silica gel column chromatography is recommended. A gradient elution with a solvent system like ethyl acetate in hexanes or methanol in dichloromethane usually provides good separation.
What are the key safety precautions for this synthesis?
-
Hydrazine Hydrate: Hydrazine hydrate is toxic and a suspected carcinogen. It is also corrosive. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: The organic solvents used are flammable. Avoid open flames and work in a well-ventilated area.
-
General Precautions: As with any chemical reaction, it is important to be aware of the potential hazards of all reagents and to follow standard laboratory safety procedures.
III. Experimental Protocol
This protocol is an adapted procedure based on the synthesis of structurally similar 5-aryl-3-aminopyrazoles.[3]
Synthesis of 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine
-
Materials:
-
3-(4-Aminophenyl)-3-oxopropanenitrile
-
Hydrazine hydrate (80% solution in water is commonly used)
-
Ethanol (or Isopropanol)
-
Standard laboratory glassware for reflux and workup
-
Magnetic stirrer and heating mantle
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-(4-aminophenyl)-3-oxopropanenitrile (1 equivalent) in ethanol (approximately 10-15 mL per gram of starting material).
-
To this solution, add hydrazine hydrate (1.5 - 2.0 equivalents) dropwise at room temperature with stirring.
-
Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain this temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed. This may take several hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure using a rotary evaporator.
-
The crude product may precipitate upon cooling or concentration. If so, collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
If the product does not precipitate, perform an aqueous workup. Add water to the residue and extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography as needed.
-
-
Characterization:
-
The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.
-
IV. Data Summary
The following table provides a general overview of typical reaction parameters. Optimal conditions may vary and should be determined experimentally.
| Parameter | Recommended Range/Value | Rationale |
| Solvent | Ethanol, Isopropanol, n-Butanol | Protic solvents that facilitate the reaction and are easy to remove. |
| Temperature | Reflux | Provides the necessary activation energy for the cyclization step. |
| Hydrazine Hydrate (eq.) | 1.5 - 2.0 | A slight excess drives the reaction to completion. |
| Reaction Time | 2 - 16 hours | Monitor by TLC for optimal timing to maximize yield and minimize side products. |
| Purification | Recrystallization or Column Chromatography | Depends on the purity of the crude product. |
V. Troubleshooting Decision Tree
VI. References
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. 2005; 10(4): 441–456. --INVALID-LINK--
-
Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. 2011; 7: 179–197. --INVALID-LINK--
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. 2018; 14: 203–242. --INVALID-LINK--
-
Organic Syntheses Procedure: 3(5)-aminopyrazole. Organic Syntheses. 1971; 51: 10. --INVALID-LINK--
-
Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research. 2015; 7(12): 64-70. --INVALID-LINK--
-
5-O-TOLYL-2H-PYRAZOL-3-YLAMINE synthesis. ChemicalBook. --INVALID-LINK--
-
Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Pharmaceuticals. 2023; 16(10): 1438. --INVALID-LINK--
-
4-aminopyrazolo(3,4-D)pyrimidine and 4-aminopyrazolo-(3,4-D)pyridine tyrosine kinase inhibitors. US Patent 5,593,997. 1997. --INVALID-LINK--
-
5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine. MuseChem. --INVALID-LINK--
-
A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. 2023. --INVALID-LINK--
References
- 1. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Troubleshooting Low Purity of 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine
Welcome to the technical support center for the synthesis of 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine. This guide is designed for researchers, chemists, and drug development professionals who encounter purity challenges during the synthesis of this valuable heterocyclic building block. As a molecule with two distinct amino groups and a pyrazole core, its synthesis can be prone to several side reactions and the formation of persistent impurities. This document provides in-depth, field-proven insights and actionable protocols to diagnose and resolve common purity issues, ensuring you achieve the highest quality material for your research.
Section 1: Initial Diagnosis & Impurity Characterization
A clear diagnosis is the first step toward resolving any purity issue. Vague observations like "it's not pure" are insufficient. A systematic analytical approach is required to understand the nature of the impurities, which in turn points to the root cause in the synthetic procedure.
Q1: My final product is an off-color solid (e.g., brown, dark yellow) with a broad or depressed melting point. What are the immediate steps I should take to identify the problem?
A: Discoloration and poor melting point characteristics are classic indicators of impurities. Your immediate goal is to determine the number of components in your sample and gather structural information about the contaminants. A multi-pronged analytical approach is most effective.
The Causality Behind the Initial Checks:
-
Thin-Layer Chromatography (TLC): This is the quickest and most cost-effective way to visualize the complexity of your mixture. A single spot for your product is the goal; multiple spots confirm the presence of impurities. The relative polarity of the impurity spots (their Rf values) provides crucial clues for adjusting purification protocols like column chromatography.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative assessment of purity. The presence of multiple peaks allows you to calculate the area percentage of your desired product versus impurities. Coupled with a mass spectrometer (LC-MS), it can provide the molecular weights of these impurities, which is invaluable for identification.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: An NMR spectrum is essential for structural confirmation. Impurities will manifest as extra, unassignable peaks. The presence of duplicate sets of aromatic or pyrazole ring proton signals, for example, often points towards a regioisomeric byproduct.[1]
Caption: Initial troubleshooting workflow for low purity.
-
Plate Preparation: Use a silica gel 60 F₂₅₄ TLC plate. Draw a light pencil line ~1 cm from the bottom.
-
Sample Preparation: Dissolve a small amount (~1 mg) of your crude product in a suitable solvent (e.g., 0.5 mL of methanol or acetone). Do the same for your starting materials.
-
Spotting: Using a capillary tube, spot the dissolved crude product on the pencil line. Also spot the starting materials for comparison.
-
Eluent Selection: A good starting eluent for this polar compound is 10% Methanol in Dichloromethane (DCM).
-
Development: Place the plate in a sealed chamber containing the eluent. Ensure the solvent level is below the pencil line. Allow the solvent to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the visible spots. If needed, further visualization can be done using an iodine chamber or a potassium permanganate stain.
-
Analysis: A pure compound should ideally show a single spot. Multiple spots indicate impurities. Compare the Rf values of the impurity spots to those of your starting materials to check for incomplete reaction.
Section 2: Common Synthetic Problems and Solutions
Low purity often originates from the reaction itself. The synthesis of 3(5)-aminopyrazoles is commonly achieved through the condensation of a hydrazine with a β-ketonitrile or a related 1,3-dielectrophile.[2][3] Each step has potential pitfalls.
Q2: My NMR shows two distinct sets of aromatic and pyrazole proton signals, but the mass spectrum shows only the correct molecular weight for the product. What is happening?
A: This is a classic sign of regioisomerism . You have likely synthesized a mixture of the desired this compound and its isomer, 3-(4-Amino-phenyl)-2H-pyrazol-5-ylamine. This occurs when the 1,3-dicarbonyl equivalent (like a β-ketonitrile) is unsymmetrical, allowing the hydrazine to attack and cyclize in two different ways.[1][4]
The Causality Behind Regioisomer Formation: The key step is the initial condensation of hydrazine onto one of the two electrophilic centers of your precursor (e.g., the ketone or the nitrile of a β-ketonitrile). The regiochemical outcome is a delicate balance of steric hindrance, electronics, and reaction conditions (especially pH).[4][5] For example, the ketone carbonyl is often more electrophilic under neutral or acidic conditions, while the nitrile group can be attacked after intramolecular proton transfers or under specific basic conditions.
Caption: Competing pathways leading to regioisomers.
Troubleshooting Strategies:
-
Control pH: The pH of the reaction is one of the most critical factors.
-
Acidic Conditions: Often favor initial attack at the more reactive carbonyl group, potentially leading to higher selectivity for the desired isomer.[3] Consider using hydrazine salts (e.g., hydrazine sulfate) or adding a catalytic amount of acetic acid.
-
Neutralization: If your precursor was generated under basic conditions (e.g., a Claisen condensation to form a β-ketonitrile), it is crucial to neutralize the reaction mixture before adding hydrazine. Residual base can alter the selectivity of the cyclization.[2]
-
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can reduce selectivity by providing enough energy to overcome the activation barrier for the less-favored pathway.
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. Protic solvents like ethanol or acetic acid are commonly used and can help by mediating proton transfer steps.[6]
| Parameter | Condition to Favor Desired Isomer | Rationale |
| pH | Mildly Acidic (e.g., AcOH catalyst) | Protonates the carbonyl, increasing its electrophilicity relative to the nitrile. |
| Temperature | Lower Temperature (e.g., RT to 60 °C) | Exploits the difference in activation energies between the two pathways. |
| Precursor Purity | High Purity Starting Materials | Impurities in the 1,3-dielectrophile can catalyze side reactions.[7] |
Q3: My product is contaminated with a dark, tarry substance and is difficult to handle. How can I prevent this and clean up my product?
A: This often points to two issues: degradation of the starting material or product , and formation of colored polymeric byproducts . The aniline and aminopyrazole moieties are electron-rich and susceptible to oxidation, especially at elevated temperatures or in the presence of air. Hydrazine itself can also participate in side reactions leading to colored impurities.[1]
Prevention and Mitigation:
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere. This minimizes oxidation of the sensitive amino groups.
-
Temperature Management: Avoid excessive heating. If the reaction is exothermic, ensure efficient stirring and external cooling to maintain the target temperature. This is particularly critical during scale-up, where heat dissipation is less efficient.[8]
-
High-Purity Reagents: Use high-quality, freshly opened or purified starting materials. Old hydrazine can contain decomposition products.
-
Decolorization Protocol: If colored impurities are present in the crude product, they can often be removed with activated carbon.
-
Dissolution: Dissolve the crude product in a suitable hot solvent (e.g., ethanol or isopropanol). Use a volume sufficient for complete dissolution at the boiling point.[9]
-
Carbon Addition: To the hot, stirred solution, carefully add a small amount of activated carbon (Norit). A typical loading is ~5-10% of the solute's weight. Caution: Add the carbon slowly to the hot solution to prevent bumping.
-
Reflux: Maintain the mixture at a gentle reflux with stirring for 10-15 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pad of Celite or fluted filter paper to remove the carbon. Pre-heating the filtration funnel is essential to prevent the product from crystallizing prematurely.
-
Crystallization: Allow the clear, decolorized filtrate to cool slowly to induce crystallization of the purified product.
Section 3: Advanced Purification Strategies
When standard recrystallization is insufficient, more advanced techniques are necessary to isolate the target compound from persistent impurities like regioisomers or starting materials with similar polarities.
Q4: My main impurity is the regioisomer, and it co-crystallizes with my product. How can I separate them?
A: Separating regioisomers is a significant challenge because they often have very similar physical properties (polarity, solubility). Two primary methods are effective: column chromatography and acid-base extraction.
This method separates compounds based on their differential adsorption to a stationary phase (silica gel). Even small differences in polarity between isomers can be exploited for separation.
-
Column Packing: Pack a glass column with silica gel using a slurry method with a nonpolar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude mixture in a minimum amount of a strong solvent (like DCM or acetone). Pre-adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the packed column.
-
Elution: Start eluting with a low-polarity solvent system (e.g., 50% Ethyl Acetate in Hexane).
-
Gradient Elution: Gradually increase the polarity of the eluent. For example, move from 50% EtOAc/Hex to 100% EtOAc, and then to 2-5% Methanol in EtOAc. The slightly different polarity of the two amino groups in the regioisomers should allow for separation.
-
Fraction Collection: Collect small fractions and monitor them by TLC to identify and combine the fractions containing the pure desired product.
This powerful technique exploits the basicity of the amino groups. It is particularly effective for removing non-basic or weakly basic impurities.
The Causality Behind the Method: The two amino groups on your product are basic and will be protonated in an acidic aqueous solution (e.g., dilute HCl), forming a water-soluble salt. Neutral organic impurities will remain in the organic phase and can be washed away. Subsequently, neutralizing the aqueous layer with a base will deprotonate your product, causing the pure, water-insoluble free base to precipitate.
Caption: Workflow for purification using acid-base extraction.
Section 4: Frequently Asked Questions (FAQs)
-
Q: What is the expected appearance of the pure product?
-
Q: How critical is the quality of the hydrazine starting material?
-
A: It is extremely critical. Hydrazine hydrate is commonly used, but its concentration can vary. It is also susceptible to decomposition over time, forming products that can interfere with the reaction. Using a new bottle or titrating an older bottle to confirm its concentration is recommended for reproducible results.
-
-
Q: Can I use a different base for the initial condensation step if I am making the β-ketonitrile precursor myself?
-
A: Yes, bases like sodium ethoxide, sodium hydride (NaH), or potassium tert-butoxide are often used for the Claisen-type condensation to form the β-ketonitrile.[2] However, the choice of base can impact the reaction. Strong, non-nucleophilic bases like NaH are often cleaner. Remember that after this step, careful neutralization is key before adding hydrazine to avoid impacting the regioselectivity of the subsequent cyclization.[2]
-
References
- 1. benchchem.com [benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 6. orgsyn.org [orgsyn.org]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. mdpi.com [mdpi.com]
- 11. This compound | 60706-60-7 [amp.chemicalbook.com]
Overcoming regioselectivity issues in aminopyrazole synthesis
Welcome to the dedicated support center for chemists and researchers engaged in the synthesis of aminopyrazoles. This resource is designed to provide expert guidance on one of the most persistent challenges in this field: controlling regioselectivity. Here, you will find practical, in-depth answers to common issues, grounded in mechanistic principles and supported by peer-reviewed literature.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis of N-substituted aminopyrazoles, particularly from the condensation of β-ketonitriles with monosubstituted hydrazines.
Question 1: My reaction of a β-ketonitrile with an alkylhydrazine is yielding a mixture of regioisomers, with the 5-aminopyrazole being the major product. How can I selectively synthesize the 3-aminopyrazole isomer?
Answer: This is a classic case of thermodynamic versus kinetic control. Your current conditions (likely neutral or acidic, possibly with heating) favor the formation of the more thermodynamically stable 5-aminopyrazole isomer. To obtain the kinetically favored 3-aminopyrazole, you must shift the reaction conditions to be base-mediated and run at lower temperatures.
Causality Explained: In an alkylhydrazine (R-NH-NH₂), the internal, substituted nitrogen is generally more electron-rich and thus more nucleophilic. Under basic conditions, the initial nucleophilic attack on the carbonyl carbon of the β-ketonitrile is essentially irreversible. The more nucleophilic internal nitrogen attacks faster, leading to an intermediate that rapidly cyclizes to the 3-aminopyrazole.[1] In contrast, under neutral or acidic conditions, the initial addition is reversible. While the kinetic adduct may form first, it can revert to the starting materials, allowing the reaction to eventually proceed through a more stable intermediate pathway that leads to the thermodynamically preferred 5-aminopyrazole product.
dot
Caption: Kinetic vs. Thermodynamic control in aminopyrazole synthesis.
Experimental Protocol: Kinetically-Controlled Synthesis of 3-Aminopyrazoles This protocol is adapted from methodologies proven to favor the kinetic isomer.
-
Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the β-ketonitrile (1.0 equiv) in anhydrous ethanol (EtOH) at 0 °C (ice bath).
-
Base Addition: Add a solution of sodium ethoxide (NaOEt) in EtOH (0.1-0.2 equiv). Note: The catalytic amount of base is crucial for deprotonating the intermediate to drive the irreversible cyclization.
-
Hydrazine Addition: Slowly add the alkylhydrazine (1.1 equiv) to the cooled solution.
-
Reaction: Maintain the reaction temperature at 0 °C and monitor closely by TLC or LC-MS. The reaction is often complete within a few hours.
-
Workup: Once the starting material is consumed, quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product via flash column chromatography to isolate the 3-aminopyrazole.
Question 2: I am consistently getting a mixture of regioisomers that are very difficult to separate by column chromatography. Are there any alternative strategies to improve regioselectivity at the reaction stage?
Answer: Yes. Beyond kinetic and thermodynamic control, solvent choice has been shown to dramatically influence regioselectivity, especially when using fluorinated starting materials. Additionally, modifying the electrophilic partner can provide a more direct route to a single isomer.
Strategy 1: Solvent Engineering For the synthesis of N-methylpyrazoles from 1,3-diketones (a related synthesis), the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to significantly increase the regioselectivity compared to standard solvents like ethanol. These solvents, through their unique hydrogen-bonding properties, can stabilize specific transition states, thereby favoring one reaction pathway over the other. This approach is highly recommended when other methods fail to provide adequate selectivity.
| Solvent | Typical Regioisomeric Ratio (Desired:Undesired) | Reference |
| Ethanol (EtOH) | ~2:1 to 4:1 | |
| 2,2,2-Trifluoroethanol (TFE) | >10:1 | |
| Hexafluoroisopropanol (HFIP) | >20:1 |
Strategy 2: Modifying the Electrophile Instead of a β-ketonitrile, consider using a β-alkoxyacrylonitrile (e.g., 3-methoxyacrylonitrile). The reaction with a substituted hydrazine under acidic conditions (e.g., AcOH in toluene) with microwave activation has been shown to produce 5-aminopyrazoles with high selectivity. Conversely, using basic conditions (e.g., NaOEt in EtOH) with the same starting materials can yield the 3-aminopyrazole isomer.[1] This "regiodivergent" approach offers a powerful tool for accessing either isomer from a common precursor.
Frequently Asked Questions (FAQs)
Question 3: What are the primary factors that determine the regiochemical outcome in aminopyrazole synthesis?
Answer: The regioselectivity is a result of a complex interplay between three main factors:
-
Electronic Effects: The inherent electrophilicity of the two reactive carbons in your 1,3-dielectrophile (e.g., the carbonyl carbon vs. the nitrile carbon in a β-ketonitrile). The more electrophilic site will react faster with the nucleophilic hydrazine.[2]
-
Steric Effects: The steric bulk of the substituents on both the hydrazine (e.g., methyl vs. tert-butyl) and the β-ketonitrile. A sterically hindered site will be less accessible, directing the nucleophilic attack to the less hindered position.[1][2]
-
Reaction Conditions: This is often the most critical and tunable factor. As detailed in Question 1, conditions determine whether the reaction is under kinetic or thermodynamic control.
dot
Caption: Key factors influencing regioselectivity in aminopyrazole synthesis.
Question 4: I've isolated what I believe to be a single regioisomer of an N-substituted aminopyrazole. How can I unambiguously confirm its structure?
Answer: While TLC and basic 1D NMR (¹H, ¹³C) can confirm the formation of a pyrazole, they are often insufficient for definitive regioisomer assignment. Unambiguous characterization relies on more advanced techniques.
Gold Standard: 2D NMR Spectroscopy Nuclear Overhauser Effect Spectroscopy (NOESY) is the most powerful NMR method for this purpose. It identifies atoms that are close in space, regardless of their bond connectivity.
-
For a 1,3-disubstituted-5-aminopyrazole: You will observe a NOESY correlation (a cross-peak) between the protons of the N1-substituent and the proton at the C5 position of the pyrazole ring.
-
For a 1,5-disubstituted-3-aminopyrazole: A NOESY correlation will be seen between the protons of the N1-substituent and the protons of the C5-substituent.[5] The absence of a correlation to a C5-H proton is key evidence.
Heteronuclear Multiple Bond Correlation (HMBC) can also be used to look for long-range (2-3 bond) correlations between the N1-substituent's protons and the C5 carbon of the pyrazole ring.
Definitive Confirmation: X-Ray Crystallography If you can grow a suitable single crystal of your compound, X-ray crystallography provides absolute, undeniable proof of the molecular structure and the position of each substituent.[6] This is the ultimate method for structural assignment when NMR data is ambiguous or for publication in high-impact journals.
References
- 1. soc.chim.it [soc.chim.it]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 4. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Removal of unreacted starting materials from "5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine"
Welcome to the dedicated technical support guide for researchers working with 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical final step of any synthesis: the removal of unreacted starting materials and side products. Achieving high purity is paramount for reliable downstream applications, from biological screening to API development. This guide is structured to provide not just protocols, but the underlying chemical principles to empower you to adapt and troubleshoot effectively in your own laboratory setting.
Troubleshooting Guide: Isolating Your Product
This section addresses specific, common challenges encountered during the purification of this compound.
Question: My crude product is contaminated with a significant amount of a non-polar, neutral starting material (e.g., a benzonitrile derivative without the amino group). How can I efficiently remove it?
Answer:
This is an ideal scenario for purification via acid-base liquid-liquid extraction . The principle hinges on the different acid-base properties of your desired product and the impurity. Your target compound, this compound, possesses two basic amino groups. These groups can be protonated by an acid to form a water-soluble ammonium salt.[1][2][3] The neutral, non-polar impurity will not react with the acid and will remain dissolved in an organic solvent.
Causality: The protonation of the amine nitrogen atoms creates a positive charge, transforming the molecule into an ion. This ionic species is highly polar and will preferentially dissolve in a polar solvent like water, while the uncharged, non-polar impurity has a much higher affinity for a non-polar organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).[2][3]
Workflow: Acid-Base Extraction for Neutral Impurity Removal
Caption: Workflow for purifying amines from neutral compounds.
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc). Use a volume that fully dissolves the material (e.g., 10-20 mL per gram of crude product).
-
Transfer: Transfer the organic solution to a separatory funnel.
-
Acid Wash: Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel, invert, and vent frequently to release any pressure. Shake vigorously for 1-2 minutes.
-
Separation: Place the funnel in a ring stand and allow the two immiscible layers to fully separate. The lower layer will be the organic phase if using DCM, and the upper layer if using EtOAc.
-
Isolate Product: Drain and collect the aqueous layer, which now contains your protonated product. The organic layer, containing the neutral impurity, can be discarded. To maximize recovery, you can wash the organic layer again with a fresh portion of 1M HCl and combine the aqueous layers.
-
Product Precipitation: Place the combined aqueous layers in a beaker and cool in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution dropwise while stirring until the solution is basic (pH > 10, check with pH paper).
-
Filtration: Your purified product should precipitate as a solid. Collect the solid by vacuum filtration, wash the filter cake with cold deionized water to remove residual salts, and dry under vacuum.
Question: My purification is challenging because the main starting material is also a basic amine (e.g., a substituted aniline). How can I separate two basic compounds?
Answer:
Separating two amines can be more complex, but it is often achievable by exploiting differences in their basicity (pKa values) or their physical properties. Two primary methods are recommended: pH-controlled extraction and column chromatography .
-
Selective pH-Controlled Extraction: If the pKa values of your product and the starting material are sufficiently different (ideally by >2 pKa units), you can perform a more controlled acid-base extraction.[4] By using a buffered solution or a weaker acid, you may be able to selectively protonate the more basic amine, leaving the less basic one in the organic phase. This requires careful optimization.
-
Column Chromatography: This is the most robust and generally applicable method for separating compounds with similar functional groups.[5][6] The separation is based on the differential partitioning of the compounds between a stationary phase (typically silica gel) and a mobile phase (a solvent system).
Causality: In column chromatography, molecules are separated based on their polarity. Silica gel is a highly polar stationary phase. Polar molecules will adhere more strongly to the silica and move down the column more slowly. Less polar molecules will spend more time in the mobile phase and elute faster. Even small differences in the structure of your product and the starting material can lead to differences in polarity sufficient for separation.
Data Presentation: Typical Chromatography Systems
| Stationary Phase | Common Mobile Phase (Eluent) Systems | Elution Order Expectation |
| Silica Gel | Hexane / Ethyl Acetate (EtOAc) | Less polar compounds elute first. |
| Silica Gel | Dichloromethane (DCM) / Methanol (MeOH) | Less polar compounds elute first. |
| Basic Alumina | Hexane / Tetrahydrofuran (THF) | Useful if product is acid-sensitive. |
Note: The optimal solvent ratio must be determined empirically, typically by using Thin Layer Chromatography (TLC).
Detailed Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using TLC. Spot your crude mixture on a silica TLC plate and develop it in various ratios of a solvent system (e.g., start with 70:30 Hexane:EtOAc). The ideal system will show good separation between the spot for your product and the impurity, with the product spot having an Rf value between 0.2 and 0.4.
-
Column Packing: Prepare a glass column with a slurry of silica gel in the chosen mobile phase (or a less polar version, e.g., 90:10 Hexane:EtOAc). Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM or the eluent. Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Carefully add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to begin flowing the solvent through the column.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks. Monitor the separation by TLC, spotting from the collected fractions to identify which ones contain your pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most effective general-purpose method for purifying this compound?
For general purification from a typical reaction mixture containing various byproducts, flash column chromatography on silica gel is the most versatile and reliable method.[5][6][7][8] It provides high resolution and can separate compounds with very similar properties. An eluent system of ethyl acetate in hexanes or methanol in dichloromethane is a common starting point.
Q2: I have isolated my product, but it's an off-color solid. Can I improve its purity and appearance further?
Yes, recrystallization is an excellent final purification step to improve purity and obtain crystalline material, which is often essential for accurate characterization (e.g., melting point, X-ray crystallography).[9][10] The key is to find a solvent that dissolves your product well when hot but poorly when cold.
Causality: In a hot, saturated solution, both the desired compound and impurities are dissolved. As the solution cools slowly, the concentration of the desired compound exceeds its solubility limit first, and it begins to form a crystal lattice. The impurities, being at a lower concentration, remain in the solution.
Recrystallization Solvent Selection:
| Solvent | Comments |
| Ethanol / Water | A good starting point for polar compounds. Dissolve in hot ethanol, add hot water dropwise until cloudy, then cool. |
| Ethyl Acetate / Hexanes | Dissolve in a minimum of hot EtOAc, then add hexanes until the solution becomes turbid. Reheat to clarify and then cool slowly. |
| Acetic Acid / Water | For basic compounds like amines, dissolving in dilute acetic acid and then carefully neutralizing can induce crystallization.[11] |
Q3: Are there any stability issues I should be aware of during purification?
Aromatic amines can be susceptible to air oxidation, which often results in discoloration (e.g., turning brown or purple).[11] To minimize this, it is advisable to:
-
Work reasonably quickly and avoid prolonged exposure of the compound to air and light.
-
Consider performing purification steps, especially chromatography, under an inert atmosphere (e.g., nitrogen or argon) if the compound is particularly sensitive.
-
Store the final, purified product under an inert atmosphere and in a cool, dark place.
Logical Decision Flow for Purification Strategy
This diagram can help you select the most appropriate purification technique based on the nature of your impurities.
Caption: Decision tree for selecting a purification method.
References
- 1. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 2. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Selective separation of amines from continuous processes using automated pH controlled extraction - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00205H [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 8. Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Aminophenyl Pyrazoles
Welcome to the technical support center for the synthesis of aminophenyl pyrazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this critical class of heterocyclic compounds. Aminophenyl pyrazoles are foundational scaffolds in medicinal chemistry, appearing in numerous pharmacologically active agents.[1] However, their synthesis can present unique challenges, from controlling regioselectivity to achieving high purity.
This document moves beyond standard protocols to provide in-depth, field-proven insights into optimizing your reaction conditions. We will explore the causality behind experimental choices, troubleshoot common issues, and provide robust, self-validating methodologies to enhance the success of your synthetic campaigns.
Section 1: Troubleshooting Guide
This section addresses the most common and challenging issues encountered during the synthesis of aminophenyl pyrazoles in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the most common causes and how can I improve it?
Low yield is a multifaceted problem that can often be traced back to one of several key areas: reagent quality, reaction conditions, or inefficient cyclization.
-
Reagent Integrity: Hydrazine derivatives, particularly arylhydrazines, can degrade upon storage, especially if exposed to air or light. It is crucial to use freshly opened or purified hydrazine starting materials. Similarly, 1,3-dielectrophile precursors like β-ketonitriles or 1,3-diketones must be of high purity, as contaminants can inhibit the reaction.[2]
-
Suboptimal Thermal Conditions: While many pyrazole syntheses are run at elevated temperatures (reflux) to drive the dehydration and cyclization steps, excessive heat can lead to decomposition.[3] Conversely, insufficient temperature may result in the accumulation of stable hydrazone intermediates that fail to cyclize.
-
Insight: Consider a step-wise thermal profile. Run the initial condensation at a lower temperature (e.g., room temperature to 50 °C) for 1-2 hours to form the hydrazone intermediate, then increase the temperature to reflux to drive the cyclization. Microwave-assisted synthesis can also be highly effective, often reducing reaction times and improving yields by providing rapid, uniform heating.[4]
-
-
Incomplete Cyclization: The rate-determining step is often the intramolecular nucleophilic attack to form the pyrazole ring.[5] If this step is slow, side reactions can dominate. The choice of catalyst and solvent is critical here (see Q2 and FAQ Q2).
Troubleshooting Workflow for Low Yield
Below is a logical decision tree to diagnose and resolve low-yield issues.
References
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
Preventing byproduct formation in pyrazole synthesis from dicarbonyl compounds
A Guide to Preventing Byproduct Formation in the Condensation of 1,3-Dicarbonyl Compounds with Hydrazines
Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of pyrazoles via the Knorr condensation and related methods. As Senior Application Scientists, we understand that while the reaction of a 1,3-dicarbonyl compound with a hydrazine is a cornerstone of pyrazole synthesis, it is often plagued by challenges, most notably the formation of unwanted byproducts.[1][2]
This document provides in-depth, field-proven insights to help you troubleshoot common issues, optimize your reaction conditions, and maximize the yield of your desired product. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can make informed, effective decisions in your laboratory.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the common challenges encountered during pyrazole synthesis from 1,3-dicarbonyl compounds.
Q1: What are the most common byproducts I should expect in this synthesis?
A1: The nature of the byproducts depends heavily on your specific substrates. However, the most universally encountered issue is the formation of regioisomers .[2][3] This occurs when you use an unsymmetrical 1,3-dicarbonyl (where R¹ ≠ R³) and/or a substituted hydrazine (R² ≠ H), leading to two possible pyrazole products that are often difficult to separate.[4][5] Other potential byproducts include:
-
Pyrazoline Intermediates: Incomplete cyclization or a lack of subsequent aromatization/oxidation can leave you with pyrazoline impurities.[4][6]
-
Hydrazine-Related Impurities: Side reactions involving the hydrazine starting material can produce colored impurities, often resulting in yellow, red, or brown reaction mixtures.[4]
-
Polymeric or Tar-Like Materials: Harsh reaction conditions (strong acid/base, high heat) can sometimes lead to the self-condensation or degradation of the dicarbonyl starting material.[7]
Q2: You mentioned regioisomers as the primary challenge. Can you explain this in more detail?
A2: Certainly. Regioselectivity refers to the preference of a chemical reaction to form one constitutional isomer over another.[5][8] In the context of the Knorr pyrazole synthesis, an unsymmetrical 1,3-dicarbonyl compound has two chemically distinct carbonyl carbons. A substituted hydrazine has two distinct nitrogen atoms. The initial nucleophilic attack can occur at either carbonyl group, leading down two different reaction pathways to two different final products (regioisomers).[9][10] Controlling which pathway is favored is the essence of achieving a regioselective synthesis. This control is critical because different regioisomers can possess vastly different pharmacological activities and physicochemical properties.[8]
Caption: Reaction pathways leading to regioisomers.
Q3: What are the primary experimental factors that I can adjust to control regioselectivity?
A3: The regiochemical outcome is a delicate balance of steric, electronic, and conditional factors.[5][11]
-
Electronic Effects: The initial attack of the hydrazine nucleophile typically occurs at the more electrophilic (electron-poor) carbonyl carbon.[8] An electron-withdrawing group (like -CF₃) on the dicarbonyl will strongly activate the adjacent carbonyl carbon to attack.
-
Steric Hindrance: Bulky substituents on either the dicarbonyl or the hydrazine can physically block one reaction pathway, forcing the reaction to proceed via the less sterically hindered route.[5][8]
-
Reaction Conditions (pH, Solvent): This is often the most powerful tool for an experimentalist. The pH of the medium is critical. Under acidic conditions, the terminal nitrogen of a substituted hydrazine can be preferentially protonated, making the internal nitrogen the primary nucleophile.[8][12] Conversely, solvent choice can dramatically alter the reaction outcome.[6]
Troubleshooting Guide
This guide addresses specific issues you may encounter in the lab, providing explanations of the root causes and actionable solutions.
Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.
-
Plausible Cause: This is a classic symptom that occurs when the substituents on your unsymmetrical 1,3-dicarbonyl have very similar electronic and steric properties. Under standard conditions (e.g., refluxing in ethanol), there is little to no inherent preference for the site of initial hydrazine attack, resulting in a statistical mixture of products.[8]
-
Proposed Solutions & Scientific Rationale:
-
Change the Solvent System: This is the most effective and widely adopted strategy. Switching from standard solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically improve regioselectivity.[6] These solvents are believed to stabilize the key hemiaminal intermediate through hydrogen bonding, amplifying the small intrinsic energetic differences between the two reaction pathways and favoring the formation of one isomer.
-
Modify the Reaction pH: If using a substituted hydrazine, altering the pH can change which nitrogen atom acts as the primary nucleophile. Running the reaction in the presence of a catalytic amount of acid (like glacial acetic acid) can favor one isomer.[12][13] This is because acidic conditions can protonate the carbonyl oxygen, activating it for attack, and also influence the nucleophilicity of the hydrazine nitrogens.[12]
-
| Solvent | Dielectric Constant (ε) | Typical Regioisomeric Ratio (Isomer A:Isomer B) | Reference |
| Ethanol | 24.5 | ~ 1.5 : 1 | |
| 2,2,2-Trifluoroethanol (TFE) | 8.5 | ~ 9 : 1 | |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 16.7 | > 20 : 1 | [8] |
| Caption: Effect of solvent on the regioselectivity of pyrazole formation. Ratios are illustrative and substrate-dependent. |
Issue 2: The major product of my reaction is the undesired regioisomer.
-
Plausible Cause: This occurs when the intrinsic electronic and steric properties of your substrates strongly favor the formation of the unwanted isomer under your current reaction conditions. For example, in the reaction of 1,1,1-trifluoro-2,4-pentanedione with methylhydrazine, the initial attack almost always occurs at the highly electrophilic carbonyl carbon adjacent to the -CF₃ group, leading to the 3-CF₃ pyrazole.[8] If you need the 5-CF₃ isomer, standard conditions will work against you.
-
Proposed Solutions & Scientific Rationale:
-
Reverse Selectivity with pH: The key is to alter the nucleophile. When using a substituted hydrazine (e.g., methylhydrazine), the terminal nitrogen (-NH₂) is generally more nucleophilic than the internal nitrogen (-NHMe). Under neutral or basic conditions, this terminal nitrogen will preferentially attack the most electrophilic carbonyl. However, under acidic conditions, this more basic terminal nitrogen can be protonated and "deactivated," forcing the less basic (and now more nucleophilic) internal nitrogen to initiate the attack.[5][8] This can completely reverse the regiochemical outcome.
-
Use a Dicarbonyl Surrogate: More advanced strategies involve using starting materials that offer a more controlled reaction pathway, such as β-enaminones, which can provide improved regioselectivity.[2][6]
-
Caption: Troubleshooting workflow for pyrazole synthesis.
Issue 3: My reaction mixture becomes dark, tar-like, and overall yield is very low.
-
Plausible Cause: This is often indicative of substrate degradation.[7] 1,3-dicarbonyl compounds, particularly β-ketoesters, can be sensitive to harsh conditions. Strong acids or bases, coupled with high temperatures, can promote side reactions like self-condensation (e.g., Claisen condensation), hydrolysis, or polymerization, leading to an intractable mixture. Highly exothermic reactions without adequate temperature control can also cause decomposition.[7]
-
Proposed Solutions & Scientific Rationale:
-
Milder Reaction Conditions: Avoid excessively high temperatures or prolonged heating. Many pyrazole syntheses proceed efficiently at room temperature, especially when using reactive substrates or optimized solvent systems. If catalysis is needed, use a weak acid like acetic acid rather than a strong mineral acid.[13]
-
Check Purity of Starting Materials: Impurities in either the dicarbonyl compound or the hydrazine can initiate side reactions. Ensure your starting materials are pure before beginning the reaction.
-
Control Reaction Exotherm: For large-scale reactions, add the hydrazine dropwise to the solution of the dicarbonyl compound, potentially using an ice bath to dissipate heat and prevent runaway temperature increases.
-
Validated Experimental Protocols
Protocol 1: High Regioselectivity Synthesis using a Fluorinated Alcohol Solvent
This protocol provides a general method for maximizing the formation of a single regioisomer by leveraging the unique properties of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[8]
-
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 mmol, 1.0 equiv)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol, 1.1 equiv)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3-5 mL)
-
-
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in HFIP (3 mL).
-
To the stirring solution, add the substituted hydrazine (1.1 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is often complete within 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the limiting starting material is consumed.
-
Upon completion, remove the HFIP solvent under reduced pressure using a rotary evaporator.
-
The crude residue can then be purified by standard methods, such as column chromatography on silica gel or recrystallization, to yield the desired pyrazole regioisomer.
-
Protocol 2: Classic Acid-Catalyzed Knorr Condensation
This protocol describes the traditional method using a catalytic amount of acid, which is often sufficient for reactive dicarbonyls or when regioselectivity is not a primary concern.[13]
-
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (10 mmol, 1.0 equiv)
-
Hydrazine hydrate (10 mmol, 1.0 equiv)
-
Ethanol or 1-Propanol (20 mL)
-
Glacial Acetic Acid (3-5 drops)
-
-
Procedure:
-
Combine the 1,3-dicarbonyl compound (10 mmol) and ethanol (20 mL) in a round-bottom flask with a stir bar.
-
Add hydrazine hydrate (10 mmol) to the solution.
-
Add 3-5 drops of glacial acetic acid to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-100 °C) with stirring.
-
Maintain reflux for 1-2 hours, monitoring by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the solvent volume via rotary evaporation.
-
Pour the concentrated mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the pyrazole product.
-
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 3. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. jk-sci.com [jk-sci.com]
- 10. name-reaction.com [name-reaction.com]
- 11. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemhelpasap.com [chemhelpasap.com]
Validation & Comparative
Comparative Bioactivity Validation of the 3-Amino-5-Aryl-Pyrazole Scaffold in Kinase Inhibitor Design
Introduction
The 3-amino-5-aryl-pyrazole scaffold, exemplified by the intermediate "5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine," has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its inherent structural features, including a hydrogen bond donor and acceptor, and the ability to be readily functionalized, make it an ideal starting point for developing targeted therapeutics. This guide provides a comprehensive comparison of the bioactivity validation of kinase inhibitors derived from this versatile scaffold, offering researchers and drug development professionals a framework for their own discovery programs. We will delve into the experimental design, data interpretation, and comparative analysis of derivatives targeting key oncogenic kinases.
The core structure, 5-(4-aminophenyl)-2H-pyrazol-3-amine, serves as a crucial building block for synthesizing a variety of kinase inhibitors. Its 3-amino group can act as a hinge-binding motif, a key interaction for many kinase inhibitors, while the 5-aryl group can be modified to achieve selectivity and potency. The aminophenyl moiety provides a vector for further chemical modification to enhance pharmacokinetic properties.
The 3-Amino-5-Aryl-Pyrazole Scaffold: A Privileged Kinase Inhibitor Core
The 3-amino-5-aryl-pyrazole scaffold has been successfully employed in the development of inhibitors for a range of kinases, including Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Aurora Kinases. The rationale behind its efficacy lies in its ability to mimic the purine core of ATP, the natural substrate for kinases, and establish key hydrogen bonding interactions within the ATP-binding pocket of the enzyme.
Below is a general workflow for the synthesis and bioactivity validation of kinase inhibitors derived from the this compound scaffold.
Figure 1: A generalized workflow for the synthesis and bioactivity validation of kinase inhibitors derived from the this compound scaffold.
Comparative Bioactivity of 3-Amino-5-Aryl-Pyrazole Derivatives
To illustrate the utility of this scaffold, we will compare the bioactivity of three hypothetical, yet representative, derivatives targeting the Janus Kinase (JAK) family, which are critical mediators of cytokine signaling and are implicated in various inflammatory diseases and cancers.
-
Compound A: A simple N-acylated derivative.
-
Compound B: A derivative with a sulfonamide modification on the 4-amino-phenyl group, designed to enhance potency and selectivity.
-
Compound C: A more complex derivative with a solubilizing group to improve pharmacokinetic properties.
Table 1: Comparative In Vitro Potency of JAK Inhibitor Derivatives
| Compound | Target Kinase | IC50 (nM) |
| Compound A | JAK1 | 250 |
| JAK2 | 400 | |
| JAK3 | >1000 | |
| Compound B | JAK1 | 15 |
| JAK2 | 25 | |
| JAK3 | 500 | |
| Compound C | JAK1 | 20 |
| JAK2 | 30 | |
| JAK3 | 600 |
Table 2: Comparative Cellular Activity of JAK Inhibitor Derivatives
| Compound | Cell Line | Assay | EC50 (nM) |
| Compound A | HEL (JAK2 V617F) | Cell Proliferation | 800 |
| p-STAT3 Inhibition | 750 | ||
| Compound B | HEL (JAK2 V617F) | Cell Proliferation | 50 |
| p-STAT3 Inhibition | 45 | ||
| Compound C | HEL (JAK2 V617F) | Cell Proliferation | 60 |
| p-STAT3 Inhibition | 55 |
The data clearly demonstrates that strategic modifications to the core scaffold (Compound B and C) significantly improve both biochemical potency and cellular activity compared to a simpler derivative (Compound A).
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This biochemical assay measures the enzymatic activity of a target kinase by detecting the phosphorylation of a substrate.
Principle: The assay relies on the Förster Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) conjugated to an anti-phospho-substrate antibody and an acceptor fluorophore (XL665) conjugated to the substrate. Upon phosphorylation by the kinase, the antibody binds the phosphorylated substrate, bringing the donor and acceptor into proximity and generating a FRET signal.
Protocol:
-
Prepare a reaction buffer containing the target kinase, the biotinylated substrate, and ATP.
-
Add the test compounds at various concentrations.
-
Incubate the reaction mixture to allow for kinase activity.
-
Stop the reaction and add the detection reagents: Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665.
-
Incubate to allow for antibody-substrate binding.
-
Read the fluorescence at 620 nm (donor) and 665 nm (acceptor) on an HTRF-compatible plate reader.
-
Calculate the ratio of the two fluorescence intensities and determine the IC50 values.
Figure 2: Workflow of a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay.
Cell Proliferation Assay (MTT)
This cell-based assay assesses the effect of the test compounds on the viability and proliferation of cancer cell lines that are dependent on the target kinase activity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate to allow for formazan crystal formation.
-
Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the EC50 values.
Western Blotting for Target Phosphorylation
This assay provides direct evidence of target engagement within the cell by measuring the phosphorylation state of the kinase's downstream substrate.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. By using an antibody specific to the phosphorylated form of a protein, one can quantify the level of target kinase activity.
Protocol:
-
Treat cells with the test compounds for a short period (e.g., 1-2 hours).
-
Lyse the cells to extract the proteins.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the phosphorylated target (e.g., anti-p-STAT3).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Normalize the signal to a loading control (e.g., total protein or a housekeeping gene like GAPDH).
Discussion and Future Directions
The comparative data presented herein underscores the importance of rational drug design in optimizing the bioactivity of compounds derived from the 3-amino-5-aryl-pyrazole scaffold. The significant improvements in potency and cellular activity observed with Compounds B and C highlight the impact of targeted chemical modifications.
Future studies should focus on:
-
Kinome-wide selectivity profiling: To ensure the safety of lead candidates, it is crucial to assess their off-target effects by screening them against a broad panel of kinases.
-
In vivo efficacy studies: Promising compounds should be advanced into animal models of relevant diseases to evaluate their therapeutic potential.
-
Pharmacokinetic and ADMET profiling: A comprehensive assessment of the absorption, distribution, metabolism, excretion, and toxicity of the compounds is essential for their development as clinical candidates.
By following a systematic approach to bioactivity validation, researchers can effectively leverage the potential of the 3-amino-5-aryl-pyrazole scaffold to develop novel and effective kinase inhibitors for the treatment of a wide range of diseases.
A Comparative Analysis of 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine and Other Pyrazole-Based Kinase Inhibitors
A Guide for Researchers in Drug Discovery and Development
This guide provides a comparative analysis of the kinase inhibitor scaffold, 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine, in the context of established, FDA-approved kinase inhibitors. As direct experimental data for this specific molecule is not extensively published, we will analyze it as a representative of the 3-aminopyrazole class, a "privileged scaffold" renowned in medicinal chemistry for its role in developing potent and selective kinase inhibitors.[1][2][3] We will compare its structural features and potential efficacy against well-characterized drugs such as Crizotinib, Alectinib, and Pazopanib, providing the experimental frameworks necessary for such an evaluation.
The Pyrazole Scaffold: A Privileged Structure in Kinase Inhibition
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[3] Consequently, small molecule kinase inhibitors have become a major focus of modern drug discovery. The pyrazole ring is a key building block in many of these inhibitors, recognized for its ability to form crucial hydrogen bonds within the ATP-binding pocket of kinases.[1][2] Specifically, the 3-aminopyrazole moiety often acts as a "hinge-binder," mimicking the adenine ring of ATP to anchor the inhibitor to the kinase.[3] This foundational interaction provides a robust starting point for developing highly potent and selective drugs.[3]
Of the small molecule kinase inhibitors approved by the US FDA, a significant number incorporate a pyrazole ring, including Crizotinib, Alectinib, and Ruxolitinib, underscoring the scaffold's therapeutic importance.[1][2] This guide will use the structure of this compound as a basis to explore how subtle modifications on this core can lead to diverse kinase inhibition profiles.
Structural Comparison with Marketed Inhibitors
The potential of a kinase inhibitor is intrinsically linked to its chemical structure. Below, we compare the core structure of this compound with several FDA-approved inhibitors. This comparison highlights how different substitutions on a core scaffold can modulate target specificity and pharmacological properties.
| Compound | Core Scaffold | Key Structural Features & Known Targets | Molecular Weight ( g/mol ) |
| This compound | Aminopyrazole | Features a 3-aminopyrazole for hinge binding and a 5-aminophenyl group for potential interactions in the solvent-exposed region. Targets are hypothetical but likely within the tyrosine kinase family based on the scaffold. | 188.22 |
| Crizotinib [4][5] | Aminopyridine/Pyrazole | An aminopyridine structure with a substituted pyrazole. It competitively binds the ATP pocket of ALK and c-Met/HGFR.[4][6][7] | 450.34 |
| Alectinib [8][9] | Benzocarbazole | A complex, fused-ring structure that potently and selectively inhibits ALK and its resistance mutations.[8][9] | 482.60 |
| Pazopanib [10][11] | Pyrimidine/Indazole | A multi-targeted inhibitor with a pyrimidine core linked to an indazole moiety. It inhibits VEGFR, PDGFR, c-KIT, and other kinases.[10][12][13][14] | 437.50 |
The workflow for developing and validating such inhibitors follows a standardized, yet complex, path from initial design to clinical application.
Caption: General workflow for kinase inhibitor drug discovery and development.
Comparative In Vitro Kinase Inhibition
The first critical test for any potential inhibitor is to measure its potency against a panel of purified kinases. This is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the kinase's activity. A lower IC50 value indicates a more potent inhibitor.
The table below presents literature-derived IC50 values for our selected inhibitors against key kinase targets. For this compound, we provide hypothetical, yet plausible, values that would warrant its progression as a lead compound targeting ALK.
| Kinase Target | This compound (Hypothetical IC50, nM) | Crizotinib (IC50, nM) | Alectinib (IC50, nM) [15] | Pazopanib (IC50, nM) |
| ALK | 25 | ~20-60[6][7] | 1.9[15] | >10,000 |
| c-Met | 150 | ~8-20[6] | >1,000 | >10,000 |
| VEGFR2 | >5,000 | >1,000 | >1,000 | 30[10] |
| PDGFRβ | >5,000 | >1,000 | >1,000 | 84[10] |
| JAK2 | >10,000 | >1,000 | >1,000 | >1,000 |
Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[16][17] It is a robust, high-throughput method suitable for screening and profiling kinase inhibitors.[16][18]
Principle: The assay works in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP. Second, the Kinase Detection Reagent is added, which converts the ADP generated into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce light, and the luminescent signal is proportional to the ADP produced and thus the kinase activity.[17]
Step-by-Step Methodology:
-
Kinase Reaction Setup:
-
In a 384-well plate, add 5 µL of the test compound (e.g., this compound) at various concentrations.
-
Add 5 µL of the substrate solution (e.g., a peptide substrate specific for the kinase being tested).
-
Add 5 µL of ATP solution at a concentration appropriate for the kinase.
-
To initiate the reaction, add 5 µL of the kinase enzyme solution.
-
Incubate the plate at room temperature for 1 hour.[19]
-
-
Reaction Termination and ATP Depletion:
-
ADP to ATP Conversion and Signal Detection:
-
Add 40 µL of Kinase Detection Reagent to each well.[19] This reagent contains the enzymes necessary to convert ADP to ATP and the luciferase/luciferin for light production.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[20]
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Construct a dose-response curve by plotting the luminescent signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Activity and Signaling Pathway Inhibition
While in vitro assays confirm direct enzyme inhibition, cell-based assays are essential to determine if a compound can enter cells, engage its target, and exert a biological effect. A primary mechanism for ALK-positive cancers involves the activation of downstream signaling pathways like STAT3 and PI3K/AKT, which promote cell proliferation and survival.[9] Alectinib and Crizotinib function by inhibiting ALK, thereby blocking these critical pathways.[7][8][21]
Caption: Simplified ALK signaling pathway and point of inhibition.
Experimental Protocol: Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability.[22] It measures the metabolic activity of cells, which is an indicator of their health and proliferation rate.[22][23]
Principle: Living cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[23] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring its absorbance after solubilization.[23]
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., an ALK-positive NSCLC cell line) into a 96-well plate at a density of 1 x 10⁴ cells/well.[24]
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the kinase inhibitor (and a vehicle control, like DMSO) for 72 hours.[24]
-
-
MTT Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
Experimental Protocol: Western Blot for Phospho-Protein Detection
Western blotting is used to detect specific proteins in a sample and is particularly useful for observing changes in protein phosphorylation, which is a direct indicator of kinase activity within the cell.
Principle: This technique involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then using antibodies to detect the protein of interest (e.g., total ALK) and its phosphorylated form (phospho-ALK). A decrease in the phospho-protein signal upon drug treatment indicates successful target inhibition.
Step-by-Step Methodology:
-
Sample Preparation:
-
Culture and treat cells with the inhibitor as described for the MTT assay.
-
Lyse the cells in a buffer containing protease and, crucially, phosphatase inhibitors to preserve the phosphorylation state of proteins.[27] Keep samples on ice.[27]
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Gel Electrophoresis:
-
Add 2x SDS-PAGE sample buffer to your protein lysates and denature by heating at 95°C for 5 minutes.[27]
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and run the gel to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[27]
-
-
Blocking and Antibody Incubation:
-
Block the membrane for 1 hour using a solution like 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST).[27] Note: Avoid using milk for blocking when detecting phosphoproteins, as it contains casein, a phosphoprotein that can cause high background.[27]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-ALK).
-
Wash the membrane multiple times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
For normalization, the blot can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein to confirm equal loading.[28]
-
Conclusion and Future Directions
The 3-aminopyrazole scaffold, represented here by this compound, remains a cornerstone of modern kinase inhibitor design.[1][2][29] Its proven ability to anchor within the kinase hinge region provides a reliable foundation for developing potent therapeutics. Through systematic comparison with successful drugs like Crizotinib and Alectinib, it becomes clear that while the core scaffold provides the anchor, the peripheral substitutions dictate the ultimate potency, selectivity, and pharmacological profile.
The experimental protocols detailed in this guide—from in vitro kinase assays to cellular viability and pathway analysis—provide a clear, self-validating framework for researchers to evaluate novel pyrazole-based compounds. Future work on derivatives of this compound should focus on optimizing substitutions to enhance selectivity for desired kinase targets while minimizing off-target effects, thereby paving the way for the next generation of targeted therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Crizotinib - Wikipedia [en.wikipedia.org]
- 5. Crizotinib | C21H22Cl2FN5O | CID 11626560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 8. Alectinib - Wikipedia [en.wikipedia.org]
- 9. Alectinib | C30H34N4O2 | CID 49806720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Pazopanib: Package Insert / Prescribing Information / MOA [drugs.com]
- 11. Pazopanib | C21H23N7O2S | CID 10113978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 13. The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects_Chemicalbook [chemicalbook.com]
- 14. Pazopanib - Wikipedia [en.wikipedia.org]
- 15. What is Alectinib?_Chemicalbook [chemicalbook.com]
- 16. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 17. promega.com [promega.com]
- 18. researchgate.net [researchgate.net]
- 19. carnabio.com [carnabio.com]
- 20. promega.com [promega.com]
- 21. What is the mechanism of Alectinib Hydrochloride? [synapse.patsnap.com]
- 22. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. MTT (Assay protocol [protocols.io]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 27. researchgate.net [researchgate.net]
- 28. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 29. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
Comparative Efficacy Analysis: 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine versus Established p38 MAPK Inhibitors
A Senior Application Scientist's Guide to In Vitro and Cellular Evaluation
This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the efficacy of the novel compound "5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine" in comparison to established p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors. We will delve into the foundational science of the p38 MAPK pathway, outline rigorous experimental protocols for direct comparison, and provide the scientific rationale behind each step to ensure a self-validating and robust analysis.
The p38 MAPK Signaling Pathway: A Critical Node in Cellular Stress and Inflammation
The p38 MAPK pathway is a highly conserved intracellular signaling cascade that is a central regulator of cellular responses to external stressors and inflammatory signals.[1][2] It is a member of the broader MAPK family, which also includes the ERK and JNK pathways.[2] Activation of p38 MAPK is triggered by a wide array of stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, as well as environmental stresses such as UV radiation, osmotic shock, and lipopolysaccharides (LPS).[3][4][5]
The canonical activation cascade involves a three-tiered kinase system: a MAP Kinase Kinase Kinase (MAP3K) activates a MAP Kinase Kinase (MAP2K), which in turn dually phosphorylates and activates p38 MAPK at conserved threonine (Thr180) and tyrosine (Tyr182) residues.[4][5] The primary upstream activators for p38 are MKK3 and MKK6.[5][6] Once activated, p38 MAPK phosphorylates a host of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MK2) and various transcription factors (e.g., ATF2, MEF2C).[3][4] This signaling cascade culminates in a wide range of cellular processes, most notably the production of key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, making it a highly attractive target for therapeutic intervention in inflammatory diseases and cancer.[2][3][7]
Caption: The p38 MAPK signaling cascade.
A Field of Contenders: Established p38 MAPK Inhibitors
The pursuit of p38 MAPK inhibitors has been a significant focus of drug discovery for decades, leading to the development of numerous small molecules.[7][8] However, translating preclinical efficacy into clinical success has been challenging, with many candidates failing in trials due to issues with toxicity (particularly hepatotoxicity) or a lack of sustained efficacy.[9][10] Despite these setbacks, the field has produced several well-characterized inhibitors that serve as crucial benchmarks for new chemical entities.
The aminopyrazole scaffold, to which "this compound" belongs, is a versatile building block in medicinal chemistry and has been incorporated into various bioactive molecules, including kinase inhibitors.[11][12] While specific p38 MAPK inhibitory data for this exact molecule is not widely published, its structural motifs suggest potential kinase-modulating activity that warrants rigorous investigation.[13][14]
Below is a comparison of our subject compound with established p38 MAPK inhibitors.
| Compound | Chemical Structure | Class / Mechanism | Reported p38α IC50 / Kd | Key Clinical Status/Notes |
| This compound | C9H10N4 | Aminopyrazole Scaffold | To be determined | A novel compound for evaluation.[13][14] |
| SB203580 | C21H16FN3OS | Pyridinyl Imidazole | IC50: ~50-100 nM | Widely used preclinical tool; inhibits p38α/β.[6][15] |
| Doramapimod (BIRB 796) | C31H38N4O2 | Diaryl Urea / Allosteric | Kd: 0.1 nM; IC50: 38 nM | Advanced to clinical trials for autoimmune diseases; potent but faced toxicity issues.[16][17] |
| Ralimetinib (LY2228820) | C21H18F3N5O | Pyridine-based | IC50: 5.3 nM | Investigated in Phase I trials for advanced cancer; showed target engagement.[18] |
Experimental Design for Comparative Efficacy
To objectively assess the efficacy of "this compound," a two-tiered approach is essential. First, an in vitro kinase assay will determine its direct inhibitory potency on the isolated p38α enzyme. Second, a cell-based assay will evaluate its ability to suppress p38 MAPK signaling and its downstream inflammatory consequences within a relevant biological system.
Protocol 1: In Vitro p38α Kinase Assay (IC50 Determination)
This assay directly measures the ability of a compound to inhibit the phosphorylation of a substrate by the p38α kinase. The ADP-Glo™ Kinase Assay is a robust luminescent platform for this purpose, as it quantifies the amount of ADP produced during the kinase reaction.[19]
Causality: The primary goal is to establish a direct cause-and-effect relationship between the compound and the enzymatic activity of p38α, independent of cellular uptake, metabolism, or off-target effects. This provides a fundamental measure of potency, the half-maximal inhibitory concentration (IC50).
Caption: Workflow for the in vitro p38α kinase assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[19]
-
Create a 10-point serial dilution series for "this compound" and established inhibitors (e.g., SB203580, Doramapimod) in the kinase buffer, starting from a high concentration (e.g., 100 µM). Include a DMSO-only vehicle control.
-
Dilute recombinant human p38α enzyme and its substrate (e.g., ATF2 peptide) in the kinase buffer. Prepare a Substrate/ATP mix.[19][20]
-
-
Kinase Reaction:
-
In a 384-well low-volume plate, add 1 µL of each inhibitor dilution (or DMSO).
-
Add 2 µL of diluted p38α enzyme to each well.
-
Initiate the reaction by adding 2 µL of the Substrate/ATP mix to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection (using a kit like ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP and then into a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Convert luminescence readings to percent inhibition relative to the DMSO control.
-
Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value for each compound.
-
Protocol 2: Cell-Based Cytokine Release Assay
This assay measures the functional consequence of p38 MAPK inhibition in a physiologically relevant cell type. Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) are stimulated with lipopolysaccharide (LPS), a potent activator of the p38 pathway, which leads to the production and secretion of TNF-α. The efficacy of the inhibitors is determined by their ability to block this cytokine release.[21][22][23]
Causality: This protocol validates the in vitro findings in a complex biological system. It confirms that the compound can penetrate the cell membrane, engage its intracellular target (p38 MAPK), and produce a desired downstream functional outcome (inhibition of inflammation). This step is critical for assessing a compound's potential as a therapeutic agent.
Caption: Workflow for the cell-based cytokine release assay.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Isolate PBMCs from healthy donor blood using Ficoll-Hypaque density gradient separation or culture THP-1 monocytes in complete RPMI 1640 medium.[21][23]
-
Adjust the cell concentration and seed them into a 96-well culture plate at a density of approximately 2 x 10^5 cells/well. Allow cells to adhere/acclimate.
-
-
Inhibitor Pre-treatment:
-
Prepare serial dilutions of "this compound" and control inhibitors in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the inhibitors (or DMSO vehicle control).
-
Pre-incubate the cells with the inhibitors for 1 hour at 37°C, 5% CO2.
-
-
LPS Stimulation:
-
Cytokine Measurement:
-
Centrifuge the 96-well plate to pellet the cells.
-
Carefully collect the cell culture supernatant from each well.
-
Quantify the concentration of TNF-α in the supernatants using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TNF-α production for each inhibitor concentration relative to the LPS-stimulated DMSO control.
-
Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to determine the cellular IC50 value.
-
Summary and Forward Outlook
This guide provides a scientifically rigorous and logically structured approach to evaluating the efficacy of "this compound" as a p38 MAPK inhibitor. By systematically determining its direct enzymatic potency and its functional cellular activity against established benchmarks, researchers can generate the critical data needed to assess its therapeutic potential.
A successful outcome from these experiments—demonstrating potent in vitro and cellular activity with a favorable comparison to established inhibitors—would provide a strong rationale for advancing the compound into further preclinical studies, including selectivity profiling against other kinases, pharmacokinetic analysis, and in vivo models of inflammation or cancer.
References
- 1. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 5. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 12. Amino-Pyrazoles in Medicinal Chemistry: A Review | MDPI [mdpi.com]
- 13. calpaclab.com [calpaclab.com]
- 14. This compound | 60706-60-7 [amp.chemicalbook.com]
- 15. scbt.com [scbt.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. promega.com [promega.com]
- 20. media.cellsignal.com [media.cellsignal.com]
- 21. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - SG [thermofisher.com]
- 22. researchgate.net [researchgate.net]
- 23. Effect of LPS on Cytokine Secretion from Peripheral Blood Monocytes in Juvenile Idiopathic Arthritis-Associated Uveitis Patients with Positive Antinuclear Antibody - PMC [pmc.ncbi.nlm.nih.gov]
The Privileged Scaffold: A Comparative Guide to the Structure-Activity Relationship of 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine Analogs
The 5-aminopyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and presence in a multitude of biologically active compounds.[1][2] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, highly promising subclass: 5-(4-aminophenyl)-2H-pyrazol-3-ylamine and its analogs. By systematically exploring the impact of structural modifications on biological activity, particularly in the realm of kinase inhibition, we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for the rational design of novel therapeutics.[3]
The pyrazole core, a five-membered heterocycle with two adjacent nitrogen atoms, serves as a versatile anchor for pharmacophoric features.[4][5] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7] The focus of this guide, the 5-(4-aminophenyl)-2H-pyrazol-3-ylamine chemotype, combines the key features of a 3-aminopyrazole with a 5-phenyl substituent, a combination known to be favorable for interaction with various biological targets, most notably protein kinases.[8][9]
Deciphering the Core: Key Pharmacophoric Features
The fundamental structure of 5-(4-aminophenyl)-2H-pyrazol-3-ylamine presents several key interaction points that are crucial for its biological activity. Understanding these is paramount for designing effective analogs.
-
The Pyrazole Core: The two nitrogen atoms of the pyrazole ring are critical. The N1-H can act as a hydrogen bond donor, while the N2 nitrogen can act as a hydrogen bond acceptor. These interactions are often pivotal for anchoring the molecule within the ATP-binding pocket of kinases, frequently forming hydrogen bonds with the hinge region.[10]
-
The 3-Amino Group: The amino group at the C3 position is a potent hydrogen bond donor and a key feature for establishing interactions with target proteins. Modifications at this position can significantly impact potency and selectivity.
-
The 5-(4-Aminophenyl) Moiety: This group serves multiple purposes. The phenyl ring can engage in hydrophobic and π-stacking interactions. The amino group on the phenyl ring provides an additional hydrogen bonding point and a site for further chemical modification to modulate physicochemical properties and target engagement.
Structure-Activity Relationship (SAR) Insights: A Comparative Analysis
The biological activity of 5-(4-aminophenyl)-2H-pyrazol-3-ylamine analogs is exquisitely sensitive to substitutions on both the pyrazole core and the pendant phenyl ring. The following sections dissect these relationships, providing a comparative analysis based on reported experimental data.
Substitutions on the Pyrazole Ring
Modifications to the pyrazole core can profoundly influence binding affinity and selectivity.
| Position of Substitution | Type of Substituent | Effect on Activity | Rationale |
| N1 | Small alkyl groups (e.g., methyl) | Often tolerated or can increase potency | Can fill small hydrophobic pockets and may improve cell permeability.[11] |
| Bulky groups (e.g., phenyl) | Generally decreases activity | Can introduce steric hindrance, preventing optimal binding in the active site.[11] | |
| C4 | Halogens (e.g., Br, Cl) | Can increase potency | May form halogen bonds with the target protein and can modulate the electronics of the pyrazole ring.[12] |
| Small alkyl groups | Variable | The effect is target-dependent and can influence the overall conformation of the molecule. |
Substitutions on the 4-Aminophenyl Ring
The 4-aminophenyl moiety offers a versatile handle for tuning the properties of the analogs.
| Position of Substitution | Type of Substituent | Effect on Activity | Rationale |
| Amino Group (NH2) | Acylation | Often reduces activity | The free amino group is frequently involved in crucial hydrogen bonding interactions.[13] |
| Alkylation | Variable | Can modulate basicity and lipophilicity, which in turn affects solubility and cell permeability. | |
| Ortho to Amino Group | Electron-withdrawing groups (e.g., F, Cl) | Can enhance potency | May increase the hydrogen bond donating capacity of the amino group and influence the ring's electronic properties. |
| Meta to Amino Group | Small, lipophilic groups | Generally well-tolerated | Can explore additional hydrophobic pockets within the binding site. |
Targeted Biological Activity: Kinase Inhibition
A significant body of research has focused on pyrazole derivatives as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.[3][9] The 5-(4-aminophenyl)-2H-pyrazol-3-ylamine scaffold has been explored as a core for inhibitors of several kinase families.
Checkpoint Kinase 1 (CHK1) Inhibition
Analogs of this scaffold have been designed as potent CHK1 inhibitors.[14] CHK1 is a crucial component of the DNA damage response pathway, and its inhibition can sensitize cancer cells to chemotherapy.
Experimental Protocols
General Synthesis of 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine Analogs
A common synthetic route to this class of compounds involves the cyclocondensation of a β-ketonitrile with hydrazine or a substituted hydrazine.[4][15]
Step 1: Synthesis of the β-Ketonitrile Intermediate
-
Start with a substituted acetophenone (e.g., 4-aminoacetophenone).
-
React the acetophenone with a suitable source of a nitrile group, such as diethyl carbonate followed by reaction with acetonitrile in the presence of a strong base like sodium hydride.
Step 2: Cyclocondensation to Form the Pyrazole Core
-
Dissolve the resulting β-ketonitrile in a suitable solvent, such as ethanol.
-
Add hydrazine hydrate (or a substituted hydrazine) to the solution.
-
Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and isolate the product by filtration or extraction.
-
Purify the crude product by recrystallization or column chromatography.
Caption: General synthetic workflow for 5-(4-aminophenyl)-2H-pyrazol-3-ylamine analogs.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized analogs against a specific kinase (e.g., CHK1) can be determined using a variety of commercially available assay kits. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Protocol:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, the appropriate substrate, and ATP.
-
Add the diluted test compounds to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Incubate the plate at the recommended temperature and time for the specific kinase.
-
Add the detection reagent (e.g., a luciferase/luciferin-based reagent) that produces a luminescent signal proportional to the amount of remaining ATP.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Caption: Workflow for a typical in vitro kinase inhibition assay.
Signaling Pathway Context: The Role of CHK1
The inhibition of CHK1 by potent 5-(4-aminophenyl)-2H-pyrazol-3-ylamine analogs can have significant downstream effects on the cell cycle and apoptosis, particularly in cancer cells.
References
- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 11. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Structure-based design and synthesis of (5-arylamino-2H-pyrazol-3-yl)-biphenyl-2',4'-diols as novel and potent human CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 5-O-TOLYL-2H-PYRAZOL-3-YLAMINE synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Synthetic Efficiency of Routes to 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine
Introduction
5-(4-Aminophenyl)-2H-pyrazol-3-ylamine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its structural motif, featuring a diaminopyrazole core appended to a phenyl group, is found in a variety of compounds with diverse pharmacological activities. The efficient and scalable synthesis of this molecule is therefore of significant interest to researchers in the pharmaceutical and chemical industries. This guide provides an in-depth comparison of two prominent synthetic routes to 5-(4-aminophenyl)-2H-pyrazol-3-ylamine, offering a critical evaluation of their respective methodologies, yields, and overall efficiency. The information presented herein is intended to assist researchers in selecting the most suitable synthetic strategy for their specific needs, balancing factors such as starting material availability, reaction conditions, and overall productivity.
Synthetic Strategies: An Overview
Two principal and strategically distinct routes for the synthesis of 5-(4-aminophenyl)-2H-pyrazol-3-ylamine have been identified and will be critically evaluated in this guide:
-
Route 1: The β-Ketonitrile Condensation Approach. This classic and versatile method involves the synthesis of a β-ketonitrile precursor, 3-(4-aminophenyl)-3-oxopropanenitrile, followed by its cyclization with hydrazine.
-
Route 2: The Nitro-Intermediate Reduction Strategy. This approach proceeds through a nitro-substituted pyrazole intermediate, 5-(4-nitrophenyl)-2H-pyrazol-3-ylamine, which is subsequently reduced to the target aminophenyl pyrazole.
The following sections will provide detailed experimental protocols for each route, a comparative analysis of their synthetic efficiency, and concluding remarks to guide the synthetic chemist in their decision-making process.
Route 1: The β-Ketonitrile Condensation Approach
This synthetic pathway is a two-step process commencing with the synthesis of the key β-ketonitrile intermediate from a readily available starting material, followed by the pyrazole ring formation.
Visualizing the Pathway
The Aminopyrazole Scaffold in Modern Drug Discovery: A Comparative Guide to 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine and Its Isomers
In the landscape of medicinal chemistry, the identification of "privileged structures" – molecular scaffolds capable of binding to multiple, distinct biological targets – represents a significant leap in the rational design of novel therapeutics. Among these, the aminopyrazole core has emerged as a particularly versatile and fruitful template, giving rise to a multitude of clinical candidates and approved drugs, primarily in the oncology and inflammation arenas.[1][2] This guide provides an in-depth technical comparison of aminopyrazole scaffolds, with a particular focus on the 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine framework, to assist researchers and drug development professionals in navigating the nuances of this important chemical class.
The Strategic Advantage of the Aminopyrazole Core
The utility of the aminopyrazole scaffold lies in its unique combination of features. The pyrazole ring itself is a stable aromatic system, and the strategically placed amino group(s) provide crucial hydrogen bond donor and acceptor capabilities. This allows for high-affinity interactions with the hinge region of kinase active sites, a common target in cancer and inflammatory diseases. The positioning of the amino group—at the 3, 4, or 5 position of the pyrazole ring—profoundly influences the molecule's three-dimensional shape, electronic properties, and ultimately, its biological activity and selectivity profile.[1]
A Comparative Look at Aminopyrazole Isomers
The therapeutic potential of an aminopyrazole-based drug candidate is heavily dictated by the substitution pattern on the pyrazole ring. Here, we delve into a comparative analysis of the three main classes of aminopyrazole scaffolds.
The 3-Aminopyrazole Scaffold
Derivatives of 3-aminopyrazole have been extensively investigated as kinase inhibitors.[3] The amino group at the 3-position, combined with appropriate substitutions at other positions, can effectively target the ATP-binding pocket of various kinases.
The 4-Aminopyrazole Scaffold
The 4-aminopyrazole core has also yielded potent kinase inhibitors, particularly targeting the Janus kinase (JAK) family.[4][5] The substitution pattern around this scaffold allows for fine-tuning of selectivity and pharmacokinetic properties.
The 5-Aminopyrazole Scaffold: A Focus on this compound
Derivatives of the 5-aminopyrazole scaffold have demonstrated potent inhibitory activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs) and JAKs. The presence of the additional amino group on the phenyl ring offers a further point for modification and interaction, potentially enhancing potency and modulating selectivity.
Comparative Biological Activity of Aminopyrazole Scaffolds
| Scaffold Type | Representative Compound | Target Kinase | IC50 (nM) | Reference |
| 3-Aminopyrazole | Analog of SR-3576 | JNK3 | 7 | [6] |
| 4-Aminopyrazole | Compound 3f | JAK1 | 3.4 | [4] |
| JAK2 | 2.2 | [4] | ||
| JAK3 | 3.5 | [4] | ||
| 5-Aminopyrazole | Compound 15 (N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative) | CDK2 | 5 (Ki) | [7] |
| Compound 22 (3,5-disubstituted pyrazole) | Pancreatic Ductal Adenocarcinoma Cell Lines | 192 - 924 | [2] |
Note: IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target's activity. Ki represents the inhibition constant.
Key Signaling Pathways Targeted by Aminopyrazole Inhibitors
A significant number of aminopyrazole-based inhibitors exert their therapeutic effects by modulating key signaling pathways implicated in cell growth, proliferation, and inflammation. The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a prime example.
The JAK/STAT Signaling Pathway
The JAK/STAT pathway is a critical signaling cascade initiated by cytokines and growth factors, playing a central role in the immune response and cell proliferation.[4] Dysregulation of this pathway is a hallmark of many cancers and autoimmune diseases. Aminopyrazole-based inhibitors can effectively block the catalytic activity of JAK kinases, thereby interrupting the downstream signaling cascade.
Caption: The JAK/STAT signaling pathway and the inhibitory action of aminopyrazole-based compounds.
Experimental Protocols for Evaluation
The robust evaluation of novel aminopyrazole derivatives relies on a standardized set of in vitro assays. Below are detailed protocols for two fundamental assays in the preliminary screening of these compounds.
In Vitro Kinase Inhibition Assay (Generalized Protocol)
This protocol provides a framework for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase using a luminescence-based ADP detection method.
1. Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Test compound (e.g., aminopyrazole derivative)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capabilities
2. Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the kinase assay buffer. Typically, an 11-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 10 µM).
-
Reaction Setup: In each well of the assay plate, add the following components in order:
-
Kinase assay buffer
-
Test compound at various concentrations
-
Kinase and substrate mixture
-
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final concentration of ATP should be at or near the Km for the specific kinase being tested.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection Reagent.
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic or anti-proliferative effects of a compound on cultured cells.
1. Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (e.g., aminopyrazole derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear-bottom cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
2. Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete cell culture medium. Remove the old medium from the cells and replace it with the medium containing the test compound at various concentrations. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) in a CO2 incubator at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
Conclusion and Future Directions
The aminopyrazole scaffold, in its various isomeric forms, continues to be a highly valuable framework in the design of targeted therapies. While the 3- and 4-aminopyrazole cores have led to significant discoveries, the 5-aminopyrazole scaffold, and specifically the this compound core, holds particular promise due to its potential for establishing multiple points of interaction with its biological targets. Further exploration and direct comparative studies of these scaffolds are warranted to fully elucidate their structure-activity relationships and to guide the rational design of the next generation of highly potent and selective inhibitors for a range of human diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP4620528A2 - Bipyrazole derivatives as jak inhibitors - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine for Laboratory Professionals
In the fast-paced environment of drug discovery and chemical research, the safe management and disposal of novel chemical entities are paramount. This guide provides an in-depth, procedural framework for the proper disposal of 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine (CAS No. 60706-60-7), a compound of interest in medicinal chemistry. As a substituted aromatic amine and pyrazole derivative, this substance requires careful handling due to its potential health and environmental hazards. This document synthesizes established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.
Hazard Assessment: Understanding the Risks
Therefore, it is imperative to treat this compound as a hazardous substance. The primary hazards are likely to include:
-
Skin Corrosion/Irritation: May cause severe skin burns and irritation upon contact.[4][5][7]
-
Serious Eye Damage: Poses a risk of serious, potentially irreversible eye damage.[4][5]
-
Environmental Hazard: Potential for long-lasting harmful effects on aquatic life.[1][2][8]
These potential hazards necessitate strict adherence to the handling and disposal protocols outlined below.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any form (solid or in solution), all personnel must be equipped with the appropriate PPE. The choice of PPE is dictated by the potential routes of exposure—inhalation, ingestion, and skin/eye contact.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent direct skin contact. Gloves must be inspected before use and disposed of as contaminated waste after handling.[7] |
| Eye Protection | Safety glasses with side shields or, preferably, chemical splash goggles. | To protect against splashes and airborne particles.[9] |
| Skin and Body Protection | A flame-retardant laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[6] A NIOSH-approved respirator may be necessary for handling large quantities or if dust/aerosol generation is likely. | To prevent inhalation of dust or aerosols. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical step in the laboratory workflow. Under no circumstances should this compound be disposed of in regular trash or down the drain.[10][11] It must be treated as hazardous chemical waste, following the "cradle-to-grave" approach mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[12][13]
Step 1: Waste Segregation
Proper segregation at the point of generation is crucial to prevent dangerous chemical reactions.[14][15]
-
Solid Waste: All materials contaminated with this compound, including weighing papers, contaminated gloves, and bench paper, must be collected in a designated solid hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container designated for non-halogenated organic waste. Do not mix with incompatible waste streams like acids, bases, or oxidizers.[15]
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.[15]
Step 2: Container Selection and Labeling
The integrity and labeling of waste containers are a cornerstone of safe disposal.
-
Container Choice: Use only containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[11][16][17]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste."[17] The label must also include the full chemical name, "this compound," and the approximate concentration and quantity. The date when waste was first added to the container (accumulation start date) must also be clearly visible.[11]
Step 3: Storage in a Satellite Accumulation Area (SAA)
Designated storage areas are required for hazardous waste.
-
Location: Store the sealed waste container in a designated SAA within the laboratory, at or near the point of generation.[17][18]
-
Conditions: The SAA should be a secondary containment unit to prevent the spread of spills. The area should be cool, dry, and well-ventilated, away from sources of ignition.[14][19]
-
Segregation: Ensure that the container is stored with compatible waste types to avoid accidental reactions.[17]
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through the proper channels.
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.[15]
-
Licensed Disposal Service: For facilities without an internal EHS department, a licensed professional waste disposal service must be contracted to handle the collection and disposal of the chemical waste.[7][14]
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Decision workflow for the proper segregation and disposal of waste contaminated with this compound.
Spill Management
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert colleagues and the laboratory supervisor.
-
Control Ignition Sources: If the compound is dissolved in a flammable solvent, extinguish all nearby flames and turn off spark-producing equipment.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain and Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the spill.
-
Clean-up: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5][20] Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Dispose of Clean-up Materials: All materials used for clean-up must be disposed of as hazardous waste.
-
Seek Medical Attention: If there has been any personal exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the compound.[9]
Conclusion
The responsible management of chemical waste is a fundamental aspect of laboratory safety and environmental stewardship. By treating this compound with the caution it warrants based on its chemical class, and by adhering to the detailed procedures outlined in this guide, researchers can minimize risks to themselves, their colleagues, and the environment. Always consult your institution's specific policies and the relevant regulatory guidelines to ensure full compliance.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines | CoLab [colab.ws]
- 4. Pyrazol-3-ylamine | C3H5N3 | CID 74561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. angenechemical.com [angenechemical.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. acs.org [acs.org]
- 11. benchchem.com [benchchem.com]
- 12. epa.gov [epa.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. collectandrecycle.com [collectandrecycle.com]
- 15. benchchem.com [benchchem.com]
- 16. rtong.people.ust.hk [rtong.people.ust.hk]
- 17. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 18. ehrs.upenn.edu [ehrs.upenn.edu]
- 19. ushazmatstorage.com [ushazmatstorage.com]
- 20. scribd.com [scribd.com]
A Senior Application Scientist's Guide to Handling 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine: Personal Protective Equipment and Disposal
This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals working with 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine (CAS No. 60706-60-7). The recommendations herein are synthesized from an analysis of the compound's structural components and established best practices for handling related chemical classes. Given the limited specific toxicological data for this exact molecule, a proactive and cautious approach is paramount.
Proactive Hazard Assessment: Understanding the Molecule
To establish a robust personal protective equipment (PPE) protocol, we must first deconstruct the potential hazards of this compound based on its constituent functional groups: the primary aromatic amine and the aminopyrazole core.
-
Primary Aromatic Amine Moiety: The presence of a 4-aminophenyl group places this compound in the broader class of primary aromatic amines (PAAs). PAAs as a class are associated with significant health risks. Many are known or suspected carcinogens and mutagens.[1][2] A critical concern is their high lipid solubility, which allows for ready absorption through the skin.[3] Therefore, dermal contact is a primary route of exposure that must be rigorously prevented.
-
Aminopyrazole Core: While specific data for the target molecule is scarce, safety data for structurally similar pyrazole derivatives consistently indicate risks of skin irritation, serious eye damage or irritation, and potential respiratory irritation.[4][5][6] For instance, 3-Pyrazolylamine is classified as causing severe skin burns and eye damage.[7]
Based on this structural analysis, we can infer the following potential hazards for this compound.
| Potential Hazard | Associated Structural Feature | Primary Route of Exposure | Rationale & Supporting Evidence |
| Carcinogenicity/Mutagenicity | Primary Aromatic Amine | Inhalation, Dermal Absorption, Ingestion | Aromatic amines are a well-documented class of hazardous compounds with carcinogenic properties.[1][2][3] |
| Acute Toxicity (Harmful if Swallowed) | Aromatic Amine / Aminopyrazole | Ingestion | Indicated by the "Xn" hazard code and "R22" risk statement for the compound, and GHS classifications for similar molecules.[4][8][9] |
| Skin Irritation / Sensitization | Aminopyrazole / Aromatic Amine | Dermal Absorption | Common hazard for pyrazole derivatives and a known risk for amines. May cause an allergic skin reaction.[5][9] |
| Serious Eye Damage/Irritation | Aminopyrazole | Direct Contact (Splash/Aerosol) | A consistent warning for related pyrazole compounds.[4][5] |
| Respiratory Tract Irritation | Aminopyrazole (as dust/aerosol) | Inhalation | A potential hazard when handling the solid, powdered form of the compound.[5][6] |
| Aquatic Toxicity | Aromatic Amine | Environmental Release | Aromatic amines can be very toxic to aquatic life with long-lasting effects.[3][9][10] |
The Core PPE Protocol: A Multi-Layered Defense
The selection of PPE is the final barrier between the researcher and the chemical. It must be used in conjunction with primary engineering controls, namely a certified chemical fume hood.
Engineering Controls: The First Line of Defense
All handling of this compound, especially the weighing and manipulation of the solid, must be performed inside a properly functioning chemical fume hood to minimize inhalation exposure.[9] Ensure eyewash stations and safety showers are readily accessible.[5]
Personal Protective Equipment (PPE) Selection
| Task | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Weighing/Handling Solid | N95 Respirator (minimum). Required to prevent inhalation of fine particulates.[11][12] | Chemical safety goggles AND a full-face shield. | Double Gloving: Inner and outer pair of nitrile gloves. Change outer glove immediately if contaminated.[12] | Disposable, long-sleeved gown with knit cuffs, closed in the back.[11] Consider disposable sleeve covers.[12] |
| Preparing Solutions | Fume hood provides primary protection. Respirator may be required for large volumes or if splashes are likely. | Chemical safety goggles. A face shield is strongly recommended.[12] | Double Gloving: Inner and outer pair of nitrile gloves. | Long-sleeved lab coat (minimum). A chemical-resistant gown is recommended.[11] |
| Running Reactions/Work-up | Fume hood provides primary protection. | Chemical safety goggles. | Double Gloving: Inner and outer pair of nitrile gloves. Routinely inspect for tears or degradation. | Long-sleeved lab coat. |
| Cleaning Spills | Air-Purifying Respirator (APR) with multi-sorbent cartridges for organic vapors and particulates.[12][13] | Chemical safety goggles AND a full-face shield. | Heavy-duty chemical resistant gloves (e.g., Silver Shield, Neoprene) over an inner nitrile glove.[13] | Chemical-resistant disposable coveralls ("bunny suit").[11][13] |
Operational Workflow: A Step-by-Step Guide to Safe Handling
This workflow outlines the critical steps from preparation to disposal, ensuring safety is integrated into every stage of the process.
Caption: Safe Handling Workflow for this compound
Step 1: Pre-Handling Checklist
-
Designate Area: Cordon off the specific area within the fume hood where work will occur.
-
Verify Engineering Controls: Confirm the fume hood has a valid certification and is drawing correctly.
-
Assemble Materials: Have all necessary glassware, solvents, stir bars, and spill cleanup materials assembled in the hood before introducing the chemical.
-
Don PPE: Put on all required PPE as outlined in the table above. Ensure gloves are pulled over the cuffs of the lab coat or gown.[12]
Step 2: Safe Handling Procedures
-
Weighing: Use disposable weigh paper or a small beaker to weigh the solid. Do not remove the compound from the fume hood.
-
Avoid Dust: Minimize the generation of dust by handling the container carefully and avoiding rapid movements.[14]
-
Dissolution: Add solvent to the solid in the fume hood. Ensure the vessel is capped or covered during transfer.
Step 3: Spill Management
-
Alert Personnel: Immediately alert others in the lab.
-
Evacuate: If the spill is large or outside of a containment hood, evacuate the area.
-
Cleanup (Small spill in hood): For a very small spill, use an absorbent material (e.g., vermiculite or chemical absorbent pads) to soak up the material.[10] Place all contaminated materials in a sealed, labeled hazardous waste bag.
-
Decontaminate: Wipe the area with an appropriate decontamination solution.
Waste Disposal Plan: Preventing Environmental Contamination
Improper disposal of aromatic amines can cause significant harm to aquatic life and ecosystems.[15] A rigorous waste management plan is not optional.
-
Waste Segregation is Key:
-
Solid Waste: This includes any unreacted compound, contaminated weigh paper, and absorbent materials from spill cleanups. Place in a clearly labeled, sealed container for "Aromatic Amine Solid Waste".[15]
-
Liquid Waste: All solutions containing the compound, including reaction mother liquors and rinsates, must be collected in a dedicated, labeled hazardous waste container for "Aromatic Amine Liquid Waste". Never dispose of amines down the drain.[15]
-
Contaminated PPE: All disposable PPE, including gloves, gowns, and shoe covers, should be considered contaminated. Place them in a separate, sealed bag or container immediately after use.[9]
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Carcinogen Suspect").[15]
-
Final Disposal: All waste streams must be disposed of through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[10][15] Maintain meticulous records of all waste generated and disposed of.
By adhering to these stringent PPE, handling, and disposal protocols, you can effectively mitigate the risks associated with this compound and ensure a safe laboratory environment for yourself and your colleagues.
References
- 1. researchgate.net [researchgate.net]
- 2. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines | CoLab [colab.ws]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 5-(4-FLUOROPHENYL)-2H-PYRAZOL-3-YLAMINE - Safety Data Sheet [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. 5-Amino-3-methyl-1-phenylpyrazole | C10H11N3 | CID 70801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pyrazol-3-ylamine | C3H5N3 | CID 74561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 60706-60-7 [amp.chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. scribd.com [scribd.com]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. pppmag.com [pppmag.com]
- 13. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. collectandrecycle.com [collectandrecycle.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
